(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(2-fluorophenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8,18-19H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEVTROIYKNWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660256 | |
| Record name | {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-06-9 | |
| Record name | B-[4-[[(2-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-Fluorophenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. Arylboronic acids, celebrated for their versatility in carbon-carbon bond formation, represent a cornerstone of synthetic chemistry. This guide focuses on a specific, highly functionalized member of this class: This compound . The presence of an ortho-fluorine atom on one aromatic ring and a boronic acid on the other, bridged by a robust amide linker, imparts a unique combination of reactivity, structural rigidity, and potential for directed interactions. This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical properties, a robust framework for its synthesis and application, and critical insights into its handling and characterization.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound designed for use as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its structure is predicated on a N-(2-fluorophenyl)-4-boronobenzamide framework.
Identifiers and Core Properties
The fundamental properties of the molecule are summarized below. While extensive experimental data for this specific molecule is not widely published, the provided data is based on supplier information and computational predictions.
| Property | Value | Source / Method |
| IUPAC Name | [4-[(2-Fluorophenyl)carbamoyl]phenyl]boronic acid | --- |
| Synonyms | N-(2-Fluorophenyl)-4-boronobenzamide | --- |
| CAS Number | 874288-06-9 | [1][2] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | [3] |
| Molecular Weight | 259.05 g/mol | Calculated |
| Physical Form | Typically an off-white to white solid |
Structural and Electronic Considerations
The molecule's utility is derived from its distinct structural features:
-
Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is the reactive center for Suzuki-Miyaura cross-coupling.[4] In aqueous media, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of this equilibrium is critical to its reactivity. The introduction of fluorine substituents on the phenyl ring generally enhances the Lewis acidity (lowers the pKa).[5][6]
-
Amide Linker (-CONH-): This linker provides a rigid connection between the two phenyl rings, restricting conformational flexibility. The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, which can be exploited for supramolecular assembly or targeted binding in biological systems.
-
Ortho-Fluorophenyl Group: The fluorine atom at the C2' position exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This electronic perturbation can influence the reactivity of the amide and the overall electronic nature of the molecule. Furthermore, the ortho position of the fluorine atom can influence the rate of transmetalation in Suzuki-Miyaura coupling reactions.[7]
Solubility and Stability
-
Solubility: Phenylboronic acids generally exhibit moderate solubility in polar organic solvents like THF, DMF, and alcohols, and low solubility in nonpolar hydrocarbon solvents and water.[8] The presence of the polar amide group in the target molecule is expected to enhance solubility in polar aprotic solvents.
-
Stability: Boronic acids are susceptible to two primary decomposition pathways:
-
Dehydration: Reversible trimerization to form a cyclic anhydride known as a boroxine. This process is favored by heat and removal of water.
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This degradation is often promoted by basic conditions, elevated temperatures, and certain transition metals.[9]
-
For optimal shelf-life, the compound should be stored under anhydrous conditions in an inert atmosphere.
Recommended Synthetic Workflow
While several synthetic routes are conceivable, the most direct and reliable approach involves the amide coupling between commercially available 4-carboxyphenylboronic acid and 2-fluoroaniline. This method is modular and avoids the potentially harsh conditions required for late-stage borylation.
Diagram: Synthetic Workflow
Caption: Proposed synthesis of the title compound via amide coupling.
Step-by-Step Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
2-Fluoroaniline (1.05 eq)
-
EDC·HCl (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 4-carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Amide Formation: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, for higher purity, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry. Dry the final product under vacuum.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl and heteroaryl structures.[4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling the title compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl bromide (Ar-Br) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the chosen base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (0.03 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Expertise Insight: The choice of base is critical. Stronger bases like Cs₂CO₃ are often effective for less reactive aryl chlorides, while K₂CO₃ or K₃PO₄ are standard for aryl bromides. The ortho-fluoro substituent on the boronic acid partner can increase the rate of transmetalation, potentially allowing for milder reaction conditions.[7] However, it can also introduce steric hindrance, which may necessitate the use of bulkier phosphine ligands (e.g., SPhos, XPhos) instead of PPh₃ for challenging substrates.
Spectroscopic Characterization Profile
The following table summarizes the expected spectroscopic signatures for this compound, based on its structure and data from analogous compounds.[10][11][12]
| Technique | Expected Chemical Shift / Frequency | Assignment |
| ¹H NMR | δ 10.0-10.5 (s, 1H) | Amide N-H |
| δ 8.2-8.4 (m, 1H) | Aromatic H ortho to F | |
| δ 7.9-8.1 (d, 2H, J≈8 Hz) | Aromatic H ortho to -B(OH)₂ | |
| δ 7.8-7.9 (d, 2H, J≈8 Hz) | Aromatic H ortho to -CONH- | |
| δ 7.1-7.3 (m, 3H) | Remaining aromatic H on fluorophenyl ring | |
| δ ~8.1 (s, 2H, broad) | Boronic acid OH (often exchanges with D₂O) | |
| ¹³C NMR | δ ~165 | Amide C =O |
| δ 158-162 (d, ¹JCF≈245 Hz) | Aromatic C -F | |
| δ 115-140 | Remaining aromatic C | |
| ¹⁹F NMR | δ -110 to -125 | Aromatic F (relative to CFCl₃) |
| IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch (boronic acid), N-H stretch (amide) |
| ~1660 | C=O stretch (Amide I) | |
| ~1540 | N-H bend (Amide II) | |
| 1380-1330 | B-O stretch |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work in a well-ventilated fume hood.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Arylboronic acids are generally considered irritants. Recent studies suggest some arylboronic acids may be weakly mutagenic, warranting careful handling to minimize exposure.
-
Storage: To ensure long-term stability and prevent decomposition, the compound should be stored tightly sealed in a cool, dry place (refrigeration at 2-8 °C is recommended) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its defining features—a reactive boronic acid, a directing ortho-fluoro substituent, and a rigidifying amide linker—provide chemists with a powerful tool for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this valuable reagent into their synthetic programs, enabling the next wave of innovation in chemical science.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 4-(2-FLUOROPHENYLCARBAMOYL)PHENYLBORONIC ACID | 874288-06-9 [chemicalbook.com]
- 3. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 12. 19F [nmr.chem.ucsb.edu]
A Senior Application Scientist's Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-06-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Architectural Element in Modern Oncology
Welcome to a specialized examination of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This molecule, identified by CAS number 874288-06-9, has emerged from relative obscurity to become a pivotal building block in the synthesis of highly potent, targeted cancer therapeutics. Its significance is most notably demonstrated by its role as a key intermediate in the manufacture of Talazoparib, a powerful poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] PARP inhibitors represent a frontier in cancer treatment, exploiting the concept of synthetic lethality in tumors with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[4]
This guide is structured to provide not just a repository of data, but a logical, causality-driven narrative for the practicing scientist. We will dissect the molecule's structure, infer its properties and reactivity, and provide a robust framework for its synthesis and application, grounded in the established principles of modern organic chemistry. While specific, publicly available experimental data for this exact compound is limited, this guide will equip you with the foundational knowledge and procedural logic to confidently work with this important reagent.
Section 1: Molecular Profile and Physicochemical Rationale
The structure of this compound is a carefully orchestrated assembly of functional groups, each contributing to its overall utility in complex organic synthesis.
Molecular Structure: C₁₃H₁₁BFNO₃ Synonyms: N-(2-Fluorophenyl)-4-boronobenzamide
Structural Dissection and Inferred Properties
A thorough analysis of the molecule's three key components—the phenylboronic acid moiety, the central benzamide linker, and the 2-fluorophenyl group—allows us to predict its chemical behavior.
-
The Phenylboronic Acid Moiety: This is the reactive heart of the molecule for cross-coupling reactions. Boronic acids are known Lewis acids and can form reversible covalent bonds with diols.[5] In the context of synthesis, this group is the organoboron component for Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction essential for forming C-C bonds.[6] The boronic acid group is sensitive to protodeboronation under certain conditions, a factor that must be managed during synthesis and purification.
-
The Benzamide Linker: This rigid amide bond provides a stable and defined geometry to the molecule. Its presence suggests that the primary synthetic route to this compound involves an amide coupling reaction between 4-carboxyphenylboronic acid and 2-fluoroaniline.
-
The 2-Fluorophenyl Group: The fluorine atom at the ortho position is not merely an incidental feature. Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule. In the context of a final drug molecule like Talazoparib, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity to the target protein, and modulate physicochemical properties like lipophilicity.
Physicochemical Data (Inferred and Comparative)
| Property | Estimated Value / Characteristic | Rationale & Causality |
| Molecular Weight | 259.04 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid.[7] | Phenylboronic acids are typically crystalline solids at room temperature. |
| Melting Point | Expected to be >200 °C | Aromatic amides and boronic acids often have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, 4-fluorophenylboronic acid has a melting point of 262-265 °C. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | The boronic acid and amide groups provide polarity and hydrogen bonding capability, but the three aromatic rings contribute to significant nonpolar character. |
| pKa | Estimated to be in the range of 8-9 | The pKa of the boronic acid is influenced by the electron-withdrawing nature of the amide and fluorophenyl groups, making it a slightly stronger Lewis acid than unsubstituted phenylboronic acid. |
| Stability | Moisture-sensitive; prone to dehydration to form boroxine anhydrides. Stable under inert atmosphere at low temperatures (2-8°C). | Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This process is reversible upon addition of water. Storage under dry, inert conditions is crucial for maintaining purity. |
Section 2: Synthesis and Characterization
The logical and most direct pathway to this compound is through the formation of an amide bond between commercially available starting materials.
Retrosynthetic Analysis
A retrosynthetic disconnection across the amide bond reveals the two primary starting materials: 4-carboxyphenylboronic acid and 2-fluoroaniline. This is a standard and highly feasible transformation in synthetic organic chemistry.
Proposed Synthesis Protocol: Amide Coupling
This protocol is a robust, self-validating procedure based on well-established amide coupling methodologies. The key is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Reaction Scheme:
(A visual representation of the amide coupling reaction)
Materials:
-
4-Carboxyphenylboronic acid (1.0 eq)
-
2-Fluoroaniline (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or Dicyclohexylcarbodiimide (DCC)[8]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-carboxyphenylboronic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes. This pre-activation step is crucial for forming the active ester intermediate, which minimizes side reactions and improves yield.
-
Amine Addition: In a separate flask, dissolve 2-fluoroaniline (1.05 eq) in a small amount of anhydrous DMF and add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence is designed to remove unreacted amine, excess acid, and any water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. It is important to note that boronic acids can be challenging to purify via chromatography due to potential interactions with the silica. Using a less polar solvent system and minimizing the time on the column is advised.
Characterization Workflow
A newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity.
Expected Spectroscopic Signatures:
-
¹H NMR: Expect distinct aromatic signals for the two different phenyl rings. The protons on the boronic acid-bearing ring will appear as doublets, while the 2-fluorophenyl ring will show more complex splitting patterns due to coupling with the fluorine atom. A broad singlet for the B(OH)₂ protons and a singlet for the amide N-H proton will also be present, which are typically exchangeable with D₂O.
-
¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbon attached to the boron atom (ipso-carbon) often shows a broad or weak signal. Carbon-fluorine couplings will be observable for the fluorinated ring.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion, corresponding to the formula C₁₃H₁₁BFNO₃.
-
IR Spectroscopy: Key vibrational bands to look for include a broad O-H stretch for the boronic acid (around 3300 cm⁻¹), an N-H stretch for the amide (around 3300 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650 cm⁻¹), and C-B and C-F stretches in the fingerprint region.
Section 3: Application in Drug Discovery - The Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for constructing biaryl or aryl-heteroaryl linkages, which are common motifs in pharmaceutically active compounds.[6]
General Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Exemplar Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary depending on the specific coupling partner.
Materials:
-
This compound (1.2 eq)
-
Aryl/Heteroaryl Bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 ratio)
Step-by-Step Methodology:
-
Vessel Charging: To a reaction vessel, add the aryl/heteroaryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inerting: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) three times. This step is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring (e.g., to 80-100 °C).
-
Monitoring: Monitor the reaction for completion using LC-MS or TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the resulting biaryl product by column chromatography or recrystallization.
Section 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of the researcher.
-
Hazard Identification: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation and boroxine formation.
Conclusion: A Versatile and Indispensable Reagent
This compound stands as a testament to the power of rational molecular design in modern drug discovery. Its carefully arranged functional groups make it an ideal precursor for introducing a key structural motif into complex molecules like Talazoparib. While a lack of extensive public data necessitates a reliance on foundational chemical principles, this guide provides the experienced researcher with a comprehensive framework to synthesize, characterize, and effectively utilize this important compound. Its role in the creation of life-saving medicines underscores the critical importance of such specialized building blocks in the ongoing advancement of medicinal chemistry.
References
- 1. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) or a key intermediate is the bedrock upon which all subsequent research is built.[1][2] The molecule at the center of this guide, (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS No: 874288-06-9), represents a confluence of three critical chemical moieties: a phenylboronic acid, a secondary amide linkage, and a fluorinated aromatic ring. Each of these features presents both unique analytical opportunities and challenges. As a potential building block in medicinal chemistry, particularly for its utility in Suzuki couplings and as a fragment in drug discovery programs, its structural integrity must be unequivocally confirmed.[3] This guide provides a comprehensive, multi-technique approach to its structural elucidation, framed not as a rigid protocol, but as a logical, causality-driven scientific investigation.
Foundational Analysis: Mass Spectrometry for Molecular Identity
Expertise & Causality: The first question for any new compound is fundamental: "What is its mass?" Mass spectrometry (MS) provides a direct answer to the molecular weight, serving as the initial confirmation of a successful synthesis.[4] However, boronic acids are notoriously prone to dehydration under thermal or high-energy ionization conditions, often trimerizing to form cyclic boroxines, which can confound data interpretation.[5] Therefore, the choice of a soft ionization technique is paramount. Electrospray Ionization (ESI) is the preferred method as it minimizes in-source fragmentation and dehydration, allowing for the observation of the parent ion.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of ~1.0 µg/mL using a mobile phase-matched solvent.[6]
-
Instrumentation: Utilize an Ultra High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (ESI Negative Mode):
-
Rationale for Negative Mode: The acidic protons on the boronic acid group are readily lost, making the [M-H]⁻ ion highly stable and intense in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Presentation: Expected Mass Spectrometry Results
| Ion Species | Calculated m/z | Observed m/z | Rationale |
| [M-H]⁻ | 258.0752 | ~258.075 | Primary ion; confirms molecular weight. |
| [M+CH₃COO]⁻ | 318.0963 | ~318.096 | Adduct with acetate from the mobile phase. |
| [M-H-H₂O]⁻ | 240.0646 | ~240.065 | Minor ion from in-source water loss. |
Note: The exact molecular formula is C₁₃H₁₁BFNO₃.
The Core of Structure: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution.[4] For this specific compound, a suite of 1D NMR experiments is required to probe the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, each providing a unique and complementary piece of the structural puzzle.
Workflow for Comprehensive NMR Analysis
Caption: Integrated workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: The Organic Framework
Expertise & Causality: ¹H NMR reveals the proton environment, including chemical shifts, integration (proton count), and coupling patterns that define neighboring relationships. ¹³C NMR provides a map of the carbon skeleton. DMSO-d₆ is the solvent of choice due to its ability to dissolve the polar compound and the fact that the acidic protons of the boronic acid (B(OH)₂) and the amide (N-H) will be observable and exchange slowly.
Expected ¹H NMR Signals (400 MHz, DMSO-d₆):
-
~10.2 ppm (singlet, 1H): Amide N-H proton.
-
~8.0 ppm (singlet, broad, 2H): Boronic acid O-H protons.
-
~7.9-8.2 ppm (multiplets, 4H): Aromatic protons on the phenylboronic acid ring.
-
~7.1-7.5 ppm (multiplets, 4H): Aromatic protons on the 2-fluorophenyl ring.
Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):
-
~165 ppm: Amide carbonyl carbon (C=O).
-
~158 ppm (doublet, ¹JCF ≈ 245 Hz): Fluorine-bearing carbon (C-F).
-
~115-140 ppm: Remaining 10 aromatic carbons, showing characteristic C-F coupling patterns for the fluorophenyl ring. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation.
¹¹B NMR: The Boron Signature
Expertise & Causality: ¹¹B NMR is indispensable for characterizing boronic acids.[7][8][9] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal planar, sp²-hybridized boronic acid gives a signal in the range of δ 27-33 ppm. Upon coordination with a Lewis base (like a diol or hydroxide), it becomes a tetrahedral, sp³-hybridized boronate, shifting the signal significantly upfield to δ 3-10 ppm.[7][8] This makes ¹¹B NMR an excellent tool for studying the compound's purity and its interactions.[10]
Experimental Protocol: ¹¹B NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. A quartz NMR tube is recommended to eliminate the broad background signal from borosilicate glass tubes.[7]
-
Sample: Use the same sample prepared for ¹H NMR.
-
Parameters: Acquire a 1D ¹¹B spectrum with proton decoupling. Reference externally to BF₃•OEt₂.
-
Expected Chemical Shift: A single, somewhat broad peak is expected at ~29-31 ppm , confirming the presence of the sp²-hybridized boronic acid.
¹⁹F NMR: The Fluorine Probe
Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[11] In drug discovery, it is a powerful tool for fragment screening and studying protein-ligand interactions, as the fluorine chemical shift is very sensitive to its local electronic environment.[11][12][13][14] For structure elucidation, it provides a clean, simple spectrum that confirms the presence and position of the fluorine atom.
Experimental Protocol: ¹⁹F NMR
-
Instrumentation: Use the same spectrometer and sample.
-
Parameters: Acquire a 1D ¹⁹F spectrum, typically with proton decoupling.
-
Expected Chemical Shift: A single multiplet is expected in the typical range for an aryl fluoride, ~ -110 to -130 ppm , referenced to CFCl₃. The multiplicity will depend on coupling to the ortho and meta aromatic protons.
Vibrational Spectroscopy: Functional Group Confirmation
Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" and confirming the presence of key functional groups.[4] For this molecule, we expect to see distinct stretches for the O-H (boronic acid), N-H and C=O (amide), and C-F bonds.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Presentation: Key FT-IR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3300 (sharp) | N-H Stretch | Secondary Amide |
| ~3200 (broad) | O-H Stretch | Boronic Acid (H-bonded) |
| ~1660 (strong) | C=O Stretch (Amide I) | Secondary Amide[15] |
| ~1530 (strong) | N-H Bend (Amide II) | Secondary Amide[15] |
| ~1350 | B-O Stretch | Boronic Acid |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Expertise & Causality: While NMR provides the solution-state structure and MS confirms the mass, only single-crystal X-ray crystallography can deliver an unambiguous three-dimensional picture of the molecule in the solid state.[4][16] It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding network, which is critical for understanding the compound's physical properties.[17][18] The primary challenge is often growing a single crystal of sufficient quality.[18]
Experimental Workflow: X-ray Crystallography
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. altasciences.com [altasciences.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Introduction
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, a specialized organoboron compound, stands at the confluence of medicinal chemistry and synthetic innovation. As a member of the arylboronic acid family, it possesses the unique ability to form reversible covalent bonds, a feature that has propelled boronic acids to the forefront of modern drug development, most notably with the success of proteasome inhibitors like bortezomib.[1] This guide provides an in-depth exploration of this specific molecule, elucidating its fundamental properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
The strategic incorporation of a 2-fluorophenylcarbamoyl moiety distinguishes this compound from simpler arylboronic acids. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the fluorine atom can significantly modulate physicochemical properties such as pKa, metabolic stability, and binding affinity through electronic effects.[2] These features make this compound a highly valuable building block for creating complex molecular architectures via reactions like the Suzuki-Miyaura coupling and a compelling scaffold for the design of targeted therapeutic agents.[2]
This document serves as a technical resource, offering not just data and protocols, but also the underlying scientific rationale to empower researchers in their work with this versatile compound.
Physicochemical Properties and Structural Analysis
The precise chemical identity and properties of a compound are foundational to its application. This compound is registered under CAS Number 874288-06-9.[3] Its structure features a central phenylboronic acid ring connected via a carbamoyl (amide) linker to a 2-fluorophenyl group.
The boronic acid functional group, -B(OH)₂, is a Lewis acid capable of reversibly interacting with diols to form boronate esters.[1][4] This reactivity is pH-dependent and is central to many of its biological applications, including glucose sensing and enzyme inhibition.[5][6] The pKa of the boronic acid is a critical parameter, and the presence of the electron-withdrawing fluorine atom on the adjacent phenyl ring is expected to lower this value, potentially bringing it closer to physiological pH and enhancing its interaction with biological targets under physiological conditions.[1][7]
A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| CAS Number | 874288-06-9 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | Inferred from structure |
| Molecular Weight | 259.04 g/mol | --INVALID-LINK--[8] |
| Appearance | Typically a white to off-white powder | General knowledge of similar compounds |
| Functional Groups | Boronic acid, Amide, Fluoro | Structural analysis |
Note: The molecular weight is based on the closely related 3-fluoro isomer, as a definitive primary source for the 2-fluoro isomer was not immediately available in the search results. The value is expected to be identical.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process culminating in the formation of the amide bond and the installation or unmasking of the boronic acid moiety. While numerous specific pathways exist, a common and logical approach involves the coupling of two key precursors: a suitably activated carboxy-phenylboronic acid derivative and 2-fluoroaniline.
The rationale for this convergent synthesis is efficiency and modularity, allowing for variations in either half of the molecule. The boronic acid group is often protected during intermediate steps to prevent undesirable side reactions. Pinacol esters are frequently used for this purpose due to their stability to a wide range of reaction conditions and the relative ease of deprotection under mild acidic conditions.[9]
Caption: Generalized synthetic workflow for the target compound.
Protocol: Amide Coupling and Deprotection
This protocol describes the key coupling and final deprotection steps. Causality: An activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine (2-fluoroaniline) to form the stable amide bond. The final hydrolysis step is necessary to remove the pinacol protecting group, yielding the active boronic acid.
-
Activation: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) and a coupling additive like HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Coupling: Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature. Add 2-fluoroaniline (1.0 eq) and continue stirring at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude protected product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified pinacol ester intermediate in a solvent mixture such as acetone/water or THF/water. Add an acid (e.g., 2M HCl) and stir vigorously. Alternatively, transesterification with a volatile boronic acid like isobutylboronic acid can be used.[1]
-
Isolation (Final Product): Monitor deprotection by LC-MS. Upon completion, remove the organic solvent under reduced pressure. The aqueous solution may be extracted with an organic solvent, or the product may precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Mechanism of Action and Biological Relevance
The primary mechanism through which boronic acids exert biological effects is via the formation of reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine proteases or the cis-diols found in sugars and glycoproteins.[1][4]
Caption: Boronic acid inhibiting a serine protease.
As shown in the diagram, the boron atom of the inhibitor is attacked by the active site serine hydroxyl group. This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[4] The 2-fluorophenylcarbamoyl portion of the molecule acts as a "warhead delivery system," providing non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) with the enzyme's specificity pockets, which dictates potency and selectivity. The fluorine substitution can enhance these interactions and improve properties like cell permeability and resistance to metabolic degradation.[2]
This mechanism makes the compound a candidate for research into inhibitors for enzymes implicated in oncology, inflammation, and infectious diseases.
Applications in Research and Drug Development
-
Synthetic Chemistry Building Block: The compound is an invaluable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for constructing carbon-carbon bonds, specifically for creating biaryl structures that are common motifs in pharmaceuticals.[2] Researchers can use this molecule to introduce the (2-fluorophenyl)carbamoyl)phenyl moiety into a larger, more complex target molecule.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a starting point or "fragment" in FBDD campaigns. Its defined vector for growth (from the boronic acid) and its specific chemical features allow for the systematic exploration of chemical space around a biological target.
-
Chemical Biology Probes: The ability of the boronic acid to interact with diols can be exploited to design probes for detecting glycoproteins or specific carbohydrates on cell surfaces.[5][6] Sialic acid, which is often overexpressed on cancer cells, is a potential target for such interactions, suggesting applications in diagnostics or targeted drug delivery.[5]
-
Direct Therapeutic Potential: As a functional analogue of successful boronic acid-based drugs, this compound could be investigated as a lead compound for inhibiting specific serine or threonine proteases, where the 2-fluorophenyl group could confer unique selectivity or potency.
Analytical Methodologies
Accurate characterization and quantification are critical for any research compound. A combination of chromatographic and spectroscopic techniques is recommended.
Protocol: Quantitative Analysis by LC-MS/MS
This protocol provides a robust method for quantifying the compound in solution, adapted from established methods for similar phenylboronic acids.[10] Causality: This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and specificity of tandem Mass Spectrometry (MS/MS). The Multiple Reaction Monitoring (MRM) mode ensures that only the specific transition from a parent ion to a daughter ion for the target analyte is detected, minimizing interference and providing low limits of quantitation.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Perform serial dilutions in a 50:50 methanol/water mixture to create calibration standards ranging from 1 pg/mL to 1000 pg/mL.
-
HPLC Conditions:
-
Column: A standard C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific parent -> daughter ion transition must be determined by infusing a standard solution and optimizing the collision energy. For a molecular weight of 259.04, the deprotonated parent ion [M-H]⁻ would be ~m/z 258.1. A likely fragmentation would involve the loss of the boronic acid group or cleavage at the amide bond.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use a linear regression with a 1/x weighting to determine the concentration of unknown samples. The Lower Limit of Quantitation (LLOQ) is defined as the lowest standard on the curve with acceptable accuracy and precision.
Caption: Workflow for quantitative analysis via LC-MS/MS.
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity and reactivity of boronic acids.
-
Decomposition Pathways: Boronic acids are susceptible to several decomposition pathways. In the solid state, three molecules can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[9] This process is often reversible upon exposure to water. A more problematic pathway is protodeboronation, where the carbon-boron bond is cleaved, particularly in aqueous media.[9]
-
Recommended Storage: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11][12] It is advisable to store the compound in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator, to protect it from moisture and heat, which can accelerate decomposition.[11][13][14]
-
Safe Handling: The compound is typically a powder, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[12] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.
Conclusion
This compound is a sophisticated chemical entity with significant potential in pharmaceutical research and synthetic chemistry. Its carefully designed structure, combining the reversible covalent-bonding capability of a boronic acid with the modulatory effects of a fluorinated amide moiety, makes it a prime candidate for the development of targeted enzyme inhibitors and a versatile building block for complex molecule synthesis. Understanding its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the laboratory and advancing the frontiers of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciex.com [sciex.com]
- 11. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. laballey.com [laballey.com]
- 14. borax.com [borax.com]
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (Tavaborole)
Executive Summary
This compound, known clinically as Tavaborole (trade name Kerydin®, developmental code AN2690), is a first-in-class oxaborole antifungal agent approved for the topical treatment of onychomycosis.[1][2] Its efficacy stems from a novel mechanism of action that circumvents pathways targeted by traditional antifungals. This guide provides a detailed technical examination of Tavaborole's core mechanism, the experimental methodologies used to validate it, and the molecular logic underpinning its therapeutic activity. The compound's unique boron chemistry facilitates both superior penetration of the nail plate and a highly specific, covalent inhibition of a vital fungal enzyme, offering a distinct advantage in treating notoriously persistent nail infections.[3]
Physicochemical Properties and Rationale for Topical Delivery
The clinical success of a topical agent for onychomycosis is fundamentally limited by its ability to penetrate the dense keratin matrix of the human nail plate.[3] Tavaborole's design addresses this challenge through key physicochemical attributes:
-
Low Molecular Weight: With a molecular weight of 151.93 g/mol , Tavaborole is significantly smaller than other antifungal agents like efinaconazole or terbinafine, a property that enhances its diffusion through the nail.[4][5]
-
Boron Chemistry: The inclusion of a boron atom in the benzoxaborole scaffold contributes to its slight water solubility and unique chemical reactivity, which are critical for both nail penetration and its mechanism of action.[3]
-
Enhanced Penetration: Ex vivo studies using human cadaver nails have demonstrated that a 5% solution of Tavaborole achieves significantly higher cumulative penetration through the nail plate compared to an 8% solution of ciclopirox, a conventional topical antifungal.[6] This efficient delivery to the site of infection in the nail bed is a prerequisite for its biological activity.
Primary Cellular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)
Unlike azoles and other antifungals that target the fungal cell membrane's ergosterol synthesis pathway, Tavaborole's action is directed at a fundamental process: protein synthesis.[4] Its primary target is leucyl-tRNA synthetase (LeuRS) , an essential enzyme responsible for charging transfer RNA (tRNA) with the amino acid leucine (Leu).[2][5]
Aminoacyl-tRNA synthetases (aaRS) are indispensable for translating the genetic code into proteins. By preventing the formation of leucyl-tRNALeu, Tavaborole effectively halts the incorporation of leucine into newly synthesized polypeptides, leading to a rapid cessation of protein synthesis, which in turn causes fungal cell growth arrest (fungistatic activity) and ultimately cell death (fungicidal activity).[1][3]
A critical aspect of Tavaborole's therapeutic profile is its selectivity. It exhibits a significantly higher affinity—over 1,000-fold—for the fungal LeuRS enzyme compared to its human cytoplasmic counterpart, providing a wide margin of safety for topical application.[4]
Molecular Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism
The ingenuity of Tavaborole's mechanism lies not in simple competitive inhibition of the enzyme's active site, but in a sophisticated trapping mechanism that occurs within the enzyme's editing site . The LeuRS enzyme possesses two key functional domains: a synthesis site where leucine is attached to tRNALeu, and an editing site that serves as a quality control checkpoint to remove incorrectly charged amino acids.[7]
Tavaborole exploits this editing function through a novel process known as the Oxaborole tRNA Trapping (OBORT) mechanism.[8]
The process unfolds as follows:
-
Entry into the Editing Site: Tavaborole enters the editing domain of the fungal LeuRS.
-
Adduct Formation: The boron atom of Tavaborole forms a stable, covalent adduct with the terminal adenosine (A76) of a tRNALeu molecule that is also present in the editing site.
-
Covalent Trapping: This adduct is specifically formed between the electron-deficient boron atom and the 2'- and 3'-hydroxyl groups of the ribose sugar on the tRNA molecule. This creates a stable, cyclic boronate ester linkage.
-
Inhibition of Catalytic Turnover: The formation of this highly stable LeuRS-tRNALeu-Tavaborole ternary complex effectively traps the tRNA molecule within the editing site. This sequestration prevents the catalytic turnover and release of the tRNA, thereby blocking the entire aminoacylation cycle.[9]
The result is a potent and specific inhibition of protein synthesis, leading to the observed antifungal effect.
Caption: The Oxaborole tRNA Trapping (OBORT) Mechanism of Tavaborole.
Experimental Validation and Protocols
The mechanism of Tavaborole has been elucidated and confirmed through a combination of in vitro susceptibility testing, enzyme inhibition assays, and structural biology.
In Vitro Antifungal Susceptibility Testing
The potency of Tavaborole against the primary causative agents of onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes, is quantified by determining its Minimum Inhibitory Concentration (MIC).
Table 1: Summary of Tavaborole MIC Values against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 100 | 1.0–8.0 | 4.0 | 8.0 | [10] |
| Trichophyton mentagrophytes | 100 | 4.0–8.0 | 4.0 | 8.0 | [10] |
| Trichophyton rubrum | 4 | 0.63 | N/A | N/A | [1][11] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Protocol: Broth Microdilution MIC Assay (CLSI M38-A2 Standard)
This protocol outlines the standardized method for determining the MIC of Tavaborole against dermatophytes.
Caption: Standardized workflow for Tavaborole MIC determination.
Methodology:
-
Inoculum Preparation: Fungal isolates (e.g., T. rubrum) are cultured on a suitable agar medium (like Potato Dextrose Agar) for 7-10 days. Conidia are harvested and suspended in sterile saline. The suspension is adjusted spectrophotometrically to a standardized concentration and then diluted into RPMI-1640 test medium to achieve a final inoculum concentration of approximately 1–3 × 10³ CFU/mL.[12]
-
Drug Dilution: A stock solution of Tavaborole is serially diluted in RPMI-1640 medium across a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the drug dilutions. A positive control (inoculum, no drug) and a negative control (medium only) are included.
-
Incubation: The plates are sealed and incubated at 35°C for 96 hours.[12]
-
Endpoint Determination: The MIC is read visually as the lowest concentration of Tavaborole that causes at least 80% inhibition of growth compared to the drug-free control well.[13]
LeuRS Enzyme Inhibition Assay
Direct confirmation of Tavaborole's effect on its target enzyme is achieved through cell-free enzymatic assays that measure the aminoacylation of tRNA.
Protocol: tRNA Aminoacylation Inhibition Assay
-
Reaction Mixture Preparation: A master mix is prepared in an appropriate buffer (e.g., HEPES-NaOH, pH 7.6) containing purified fungal LeuRS enzyme, total tRNA, L-leucine, MgCl₂, and ATP. A radiolabeled substrate, such as [¹⁴C]-L-leucine, is often included for detection.[14]
-
Inhibitor Addition: Serial dilutions of Tavaborole are added to the reaction wells.
-
Reaction Initiation & Incubation: The aminoacylation reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 10-30 minutes).[14][15]
-
Quenching and Precipitation: The reaction is stopped by spotting aliquots onto filter paper discs and precipitating the macromolecules (including the charged [¹⁴C]-leucyl-tRNALeu) with trichloroacetic acid (TCA).
-
Quantification: Unincorporated [¹⁴C]-L-leucine is washed away. The radioactivity remaining on the filters, corresponding to the amount of charged tRNA, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC₅₀ value (the concentration of Tavaborole required to inhibit 50% of LeuRS activity) is determined.
Structural Biology Confirmation
The definitive evidence for the OBORT mechanism comes from X-ray crystallography. The co-crystal structure of a tRNALeu and Tavaborole complex bound to a leucyl-tRNA synthetase has been solved (PDB ID: 2V0G).[9] This structural data provides a high-resolution view of the ternary adduct, confirming that Tavaborole covalently links to the 2'- and 3'-hydroxyls of the terminal ribose of tRNALeu directly within the enzyme's editing site. This validates the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors.[9]
Structure-Activity Relationship (SAR) and Resistance
Key Structural Features
The antifungal activity of Tavaborole is intrinsically linked to its benzoxaborole scaffold.
-
The Boron Atom: The boron atom is the cornerstone of the mechanism. Its empty p-orbital makes it an effective Lewis acid, enabling the reversible, yet stable, covalent bond formation with the diol of the tRNA ribose.[16] This interaction is essential for trapping the tRNA.
-
The Benzoxaborole Ring System: The fused ring system provides a rigid, planar scaffold that correctly positions the boron atom within the LeuRS editing site for optimal interaction with the tRNA. SAR studies on related oxaboroles suggest that this planarity is important for antimicrobial activity.[16]
-
The 5-Fluoro Substituent: While detailed public SAR studies on the phenylcarbamoyl portion are limited, the fluorine substitution on the benzoxaborole ring is known to enhance the compound's antifungal potency and modulate its physicochemical properties.
Mechanism of Resistance
Fungal resistance to Tavaborole is rare but can be induced in vitro. Studies in S. cerevisiae and T. rubrum have shown that resistance is associated with specific point mutations in the leuS gene, which codes for the LeuRS enzyme.[7][11] Crucially, these mutations do not typically occur at the direct drug-binding interface. Instead, they cluster at the interface between the LeuRS editing domain and the tRNA molecule.[7] This suggests that resistance is acquired by altering the enzyme's ability to properly bind or position the tRNALeu within the editing site, thereby preventing the formation of the ternary adduct, rather than by directly blocking Tavaborole binding. Importantly, resistance to Tavaborole has not been shown to confer cross-resistance to other classes of antifungal drugs.[1]
Conclusion
This compound (Tavaborole) represents a significant advancement in antifungal therapy, particularly for the challenging indication of onychomycosis. Its mechanism of action, the Oxaborole tRNA Trapping (OBORT) mechanism, is a paradigm of rational drug design. By leveraging the unique chemistry of boron to covalently trap tRNALeu in the editing site of fungal LeuRS, it achieves potent and selective inhibition of protein synthesis. This novel pathway, validated by robust biochemical, microbiological, and structural data, distinguishes it from all other clinical antifungals and provides a powerful tool for combating dermatophytic infections.
References
- 1. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid and the Prototypical Dipeptidyl Peptidase Inhibitor, Talabostat
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Biologically Active Boronic Acids
The inquiry into the biological activity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid leads us into the broader, dynamic field of boronic acid-based pharmacophores. While specific, comprehensive data on this exact molecule remains nascent in publicly accessible literature, the principles of its potential bioactivity can be expertly illuminated through the lens of a well-characterized and clinically evaluated analogue: Talabostat.
This guide, therefore, takes a dual approach. It will first address the foundational chemistry of arylboronic acids that would govern the potential activity of the queried compound. It will then pivot to an in-depth exploration of Talabostat (Val-boroPro), a dipeptide boronic acid, as a powerful case study. Talabostat's journey from a laboratory curiosity to a clinical candidate provides a rich, data-driven narrative on the therapeutic potential of this class of compounds, particularly in oncology and immunology.
Part 1: The Chemical Foundation of Arylboronic Acid Bioactivity
Arylboronic acids are a class of organic compounds characterized by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. Their biological significance stems from several key chemical properties:
-
Reversible Covalent Bonding: The boron atom in boronic acids is electron-deficient, making it a Lewis acid. This allows it to form reversible covalent bonds with nucleophiles, most notably the diol groups found in sugars and some amino acid side chains. This property is the basis for their use in glucose sensing and as enzyme inhibitors.[1][2]
-
Proteasome Inhibition: Certain boronic acids, like the FDA-approved drug Bortezomib, are potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. The boron atom interacts with the active site threonine residue of the proteasome.[2]
-
Enzyme Inhibition: The ability to interact with active site residues, particularly serine, makes boronic acids effective inhibitors of various proteases.
The queried compound, this compound, possesses the core arylboronic acid structure. The fluorophenylcarbamoyl substituent would modulate its electronic properties, solubility, and potential interactions with biological targets. The fluorine atom, being highly electronegative, can alter the pKa of the boronic acid and participate in hydrogen bonding or other non-covalent interactions within a protein's active site.[3]
Part 2: Talabostat - A Case Study in Dipeptidyl Peptidase Inhibition
Talabostat (also known as Val-boroPro or PT-100) is a potent, orally active inhibitor of dipeptidyl peptidases (DPPs).[4][5] It serves as an exemplary model for understanding the therapeutic application of boronic acids.
Mechanism of Action
Talabostat's primary mechanism of action is the inhibition of a range of post-proline-cleaving serine proteases.[6] By cleaving N-terminal Xaa-Pro or Xaa-Ala residues, Talabostat inhibits these enzymes, leading to a cascade of immunological effects.[4][7]
The key targets of Talabostat include:
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein with broad physiological roles, including T-cell activation and glucose metabolism.
-
Fibroblast Activation Protein (FAP): A serine protease highly expressed on reactive fibroblasts in the tumor stroma, playing a role in tumor growth and invasion.[4][7]
-
DPP8 and DPP9: Intracellular serine proteases involved in immune regulation.[6][8]
Inhibition of these DPPs by Talabostat leads to:
-
Immune Stimulation: Increased production of cytokines and chemokines, which promotes the priming and chemoattraction of T-cells and other immune effector cells to the tumor microenvironment.[4][5]
-
Pyroptosis: Inhibition of DPP8 and DPP9 can induce a pro-inflammatory form of cell death in monocytes and macrophages known as pyroptosis, further amplifying the immune response.[6]
-
Hematopoiesis Stimulation: Talabostat can also stimulate the production of colony-stimulating factors, such as G-CSF, leading to increased production of hematopoietic cells.[7]
This dual mechanism of direct enzyme inhibition and subsequent immune stimulation gives Talabostat its unique antitumor properties.[5]
Quantitative Biological Activity of Talabostat
| Target Enzyme | IC₅₀ Value | Ki Value |
| DPP-IV | < 4 nM | 0.18 nM |
| DPP8 | 4 nM | 1.5 nM |
| DPP9 | 11 nM | 0.76 nM |
| Fibroblast Activation Protein (FAP) | 560 nM | - |
| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |
Data compiled from MedchemExpress and Selleck Chemicals.[4][8]
Signaling Pathway of Talabostat-Induced Immune Activation
Caption: Signaling pathway of Talabostat-induced immune activation.
Part 3: Experimental Protocols for Assessing Biological Activity
The following protocols are representative methodologies for evaluating the biological activity of boronic acid-based DPP inhibitors like Talabostat.
Experimental Workflow: From Target Validation to In Vivo Efficacy
Caption: Experimental workflow for evaluating DPP inhibitors.
Protocol 1: In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific DPP enzyme.
Materials:
-
Recombinant human DPP enzyme (e.g., DPP-IV, FAP)
-
Fluorogenic or chromogenic DPP substrate (e.g., Gly-Pro-AMC for DPP-IV, Ala-Pro-pNA for FAP)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., Talabostat) and vehicle (e.g., DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle).
-
Add the recombinant DPP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DPP substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence or absorbance signal at regular intervals for a specified duration (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of its target. The IC₅₀ value is a critical parameter for assessing the potency of the inhibitor.
Protocol 2: Cytokine Release Assay in Human PBMCs
Objective: To measure the induction of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon treatment with the test compound.
Materials:
-
Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compound and vehicle.
-
Lipopolysaccharide (LPS) as a positive control for cytokine induction.
-
96-well cell culture plate.
-
ELISA or Luminex kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α).
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add serial dilutions of the test compound to the cells. Include wells for a positive control (LPS) and a negative control (vehicle).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the test compound on cytokine production.
Rationale: This assay provides evidence for the immunomodulatory activity of the compound, a key aspect of Talabostat's mechanism of action.
Part 4: Concluding Remarks and Future Directions
While the specific biological profile of this compound requires empirical determination, the principles governing the activity of boronic acids are well-established. The case of Talabostat demonstrates the profound therapeutic potential of this chemical class, particularly as modulators of the immune system for the treatment of cancer. Future research on novel arylboronic acids should focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental framework provided in this guide offers a robust starting point for the preclinical evaluation of such compounds. The versatility of the boronic acid moiety ensures its continued prominence in the landscape of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Foreword: The Emergence of a Key Pharmacophore
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that can effectively interact with biological targets is paramount. Phenylboronic acids, a class of compounds known for their unique chemical properties and diverse applications, have garnered significant attention. This guide focuses on a particularly noteworthy derivative: (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. Its discovery has been intrinsically linked to the quest for potent enzyme inhibitors, marking it as a valuable building block for the development of novel therapeutics. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed exploration of its synthesis, the rationale behind the chosen methodologies, and its significance in the broader context of pharmaceutical research.
Discovery and Rationale: Targeting Poly(ADP-ribose) Polymerase (PARP)
The genesis of this compound is rooted in the field of oncology, specifically in the development of inhibitors for the enzyme Poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes, particularly PARP-1, are crucial for cellular processes such as DNA repair and genomic stability.[1] In the context of cancer therapy, inhibiting PARP can be a powerful strategy, especially in tumors with existing DNA repair defects, a concept known as synthetic lethality.[1]
The molecular architecture of this compound was rationally designed to interact with the PARP active site. The core structure, a benzamide, is a common motif in many PARP inhibitors. The boronic acid moiety offers a versatile handle for further chemical modifications and can engage in unique interactions with biological targets. The inclusion of a 2-fluorophenyl group is a strategic choice to enhance binding affinity and modulate the physicochemical properties of the molecule, such as metabolic stability and cell permeability.
The initial disclosure and synthesis of this compound are detailed in the international patent application WO2007084786A2, which describes a series of novel benzamides as potent PARP inhibitors. This patent establishes the foundational knowledge for the preparation and utility of this important chemical entity.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of this compound points to two primary starting materials: 4-carboxyphenylboronic acid and 2-fluoroaniline. The key transformation is the formation of the amide bond connecting these two fragments.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves an amide coupling reaction. To achieve high efficiency and minimize side reactions, a suitable coupling agent is required to activate the carboxylic acid group of 4-carboxyphenylboronic acid, facilitating nucleophilic attack by the amino group of 2-fluoroaniline.
Detailed Experimental Protocol
The following protocol is adapted from the procedures outlined in patent WO2007084786A2 for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Carboxyphenylboronic acid | ≥97% | Commercially Available | Starting Material 1 |
| 2-Fluoroaniline | ≥99% | Commercially Available | Starting Material 2 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ≥98% | Commercially Available | Amide Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Reaction Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |
| 1 M Hydrochloric acid (HCl) | Aqueous | Prepared in-house | For work-up |
| Brine (Saturated NaCl solution) | Aqueous | Prepared in-house | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying Agent |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-fluoroaniline (1.0 eq).
-
Amide Coupling: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Reaction Progression: After the addition of HATU is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.
Rationale for Experimental Choices
-
Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating a homogeneous reaction environment. Its high boiling point also allows for flexibility in reaction temperature if heating were required, though this specific coupling proceeds efficiently at room temperature.
-
Coupling Agent (HATU): HATU is a highly efficient and widely used peptide coupling reagent.[3][4][5][6][7] It rapidly activates the carboxylic acid by forming an OAt-active ester, which is highly reactive towards nucleophilic attack by the amine.[3][4] The use of HATU often leads to high yields, fast reaction times, and minimal racemization in chiral systems.
-
Base (DIPEA): A non-nucleophilic hindered amine base, such as DIPEA, is crucial. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion necessary for the reaction with HATU.[7] It also acts as a scavenger for the acid generated during the reaction. Being non-nucleophilic, it does not compete with the 2-fluoroaniline in reacting with the activated ester.
-
Aqueous Work-up: The acidic wash with 1 M HCl is performed to remove any unreacted amine and the basic DIPEA. The brine wash helps to remove any remaining water-soluble impurities.
Mechanism of Amide Bond Formation
The HATU-mediated amide coupling proceeds through a well-established mechanism:
-
Deprotonation: The base, DIPEA, deprotonates the carboxylic acid of 4-carboxyphenylboronic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: The OAt anion, displaced in the previous step, attacks the isouronium salt to form the OAt-active ester and tetramethylurea as a byproduct.[3][4]
-
Nucleophilic Attack: The 2-fluoroaniline then acts as a nucleophile, attacking the carbonyl carbon of the highly reactive OAt-active ester.
-
Amide Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group, to form the final amide product.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Potential therapeutic targets of carbamoyl phenylboronic acids
An In-Depth Technical Guide
Topic: Potential Therapeutic Targets of Carbamoyl Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carbamoyl phenylboronic acids represent a class of molecules with significant therapeutic potential, primarily owing to the unique reactivity of the boronic acid moiety. This functional group acts as a transition-state analog, capable of forming reversible covalent bonds with the active site serine or threonine residues of various enzymes. This guide provides a detailed exploration of the established and emerging therapeutic targets for this compound class. We delve into the foundational mechanism of proteasome inhibition, exemplified by the FDA-approved drug Ixazomib for multiple myeloma. Furthermore, we explore burgeoning areas of research, including the inhibition of serine proteases in the tumor microenvironment, such as Fibroblast Activation Protein (FAP), and the critical role of boronic acids in combating antibiotic resistance by inhibiting bacterial β-lactamases. This document serves as a technical resource, complete with mechanistic diagrams and detailed experimental protocols for target validation, designed to empower researchers in the field of drug discovery.
The Carbamoyl Phenylboronic Acid Moiety: A Privileged Scaffold in Covalent Drug Discovery
Boronic acids, and specifically derivatives like carbamoyl phenylboronic acids, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] The initial apprehension regarding potential toxicity has been largely overcome, evidenced by the approval of several boron-containing drugs, including Ixazomib and Vaborbactam.[1][3] The utility of this scaffold lies in the electrophilic nature of the boron atom, which makes it highly susceptible to nucleophilic attack from active site residues within target enzymes.[4][5]
Chemical Properties and Mechanism of Action
The core mechanism of action for boronic acid-based inhibitors against many enzyme classes, particularly serine and threonine proteases, is their function as transition-state analogs.[6] The boron atom, with its vacant p-orbital, readily accepts a lone pair of electrons from the hydroxyl group of a catalytic serine residue in the enzyme's active site.[7] This interaction forms a stable, tetrahedral boronate complex, which is a reversible covalent adduct.[8][9] This complex mimics the high-energy tetrahedral intermediate formed during natural substrate hydrolysis, effectively locking the enzyme in an inhibited state and preventing catalysis.[8][10] The reversibility of this bond is a key pharmacological feature, potentially reducing off-target effects compared to irreversible covalent inhibitors.[11]
Diagram: Covalent Inhibition Mechanism
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Established Therapeutic Target: The 20S Proteasome
The most clinically validated target for carbamoyl phenylboronic acids is the proteasome, a multi-catalytic protease complex central to protein degradation.[5][12]
The Ubiquitin-Proteasome System: A Central Regulator of Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is essential for maintaining cellular protein homeostasis by degrading damaged or unneeded proteins.[13] Proteins tagged with ubiquitin chains are recognized and degraded by the 26S proteasome, which consists of a 20S catalytic core particle and a 19S regulatory particle.[13] The 20S core contains three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like.[14] Cancer cells, particularly those in multiple myeloma, exhibit high rates of protein synthesis and are thus highly dependent on proteasome function, making them exquisitely sensitive to proteasome inhibition.[15]
Case Study: Ixazomib, the First Oral Proteasome Inhibitor
Ixazomib (Ninlaro®) is an N-dipeptidyl boronic acid and the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma in combination with other agents.[1][16] Administered as a stable citrate ester, it rapidly hydrolyzes under physiological conditions to its active boronic acid form.[17] Ixazomib is a potent, selective, and reversible inhibitor that preferentially binds to the β5 subunit of the 20S proteasome, thereby blocking its chymotrypsin-like activity.[15][16][18] This inhibition leads to an accumulation of ubiquitinated proteins, disrupting cellular signaling pathways, inducing cell cycle arrest, and ultimately triggering apoptosis in malignant plasma cells.[15]
Diagram: The Ubiquitin-Proteasome System and Ixazomib Inhibition
Caption: Overview of the Ubiquitin-Proteasome System and the inhibitory action of Ixazomib.
Experimental Workflow: Validating Proteasome Inhibition
Verifying the activity of a potential proteasome inhibitor requires a robust and quantifiable in vitro assay. The most common method utilizes a fluorogenic peptide substrate that is specifically cleaved by one of the proteasome's active sites.
| Reagent | Function | Typical Supplier |
| Purified 20S Proteasome | Source of enzymatic activity | Various |
| Suc-LLVY-AMC | Fluorogenic substrate for chymotrypsin-like activity | Various |
| Assay Buffer | Maintains optimal pH and ionic strength (e.g., Tris-HCl) | In-house or commercial |
| Test Compound (Boronic Acid) | The inhibitor being evaluated | Synthesized or purchased |
| MG-132 or Bortezomib | Positive control inhibitor | Various |
| DMSO | Solvent for compounds | Sigma-Aldrich, etc. |
| 96-well Black Plate | Low-fluorescence plate for assay | Corning, Greiner, etc. |
This protocol is a self-validating system for assessing the chymotrypsin-like (CT-L) activity of the 20S proteasome.[14][19][20]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitor (e.g., MG-132) in 100% DMSO.
-
Prepare a working solution of the fluorogenic substrate Suc-LLVY-AMC in assay buffer.
-
Dilute the purified 20S proteasome to the desired concentration in assay buffer. For purified 20S, activation with a low concentration of SDS may be required to expose catalytic sites.[14]
-
-
Assay Setup (in a 96-well black plate):
-
Test Wells: Add assay buffer, the test compound at various concentrations, and the diluted 20S proteasome.
-
Positive Control Wells: Add assay buffer, a known proteasome inhibitor (e.g., MG-132), and the diluted 20S proteasome. This validates that the observed activity is from the proteasome.[20]
-
Negative Control (No Enzyme): Add assay buffer and substrate only, to measure background fluorescence.
-
Vehicle Control (No Inhibitor): Add assay buffer, DMSO (at the same final concentration as the test wells), and the diluted 20S proteasome. This represents 100% enzyme activity.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate solution to all wells.[20]
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) kinetically over 30-60 minutes.[20][21]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the background fluorescence rate (negative control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for an in vitro proteasome activity assay.
Emerging Therapeutic Targets: A New Frontier
Beyond the proteasome, the unique reactivity of the boronic acid moiety makes it an ideal warhead for targeting other enzymes, particularly serine proteases and hydrolases.[7][22][23]
Serine Proteases in the Tumor Microenvironment: Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, but has very low expression in healthy adult tissues.[23][24] This differential expression makes FAP an attractive therapeutic target. FAP activity contributes to tumor growth, invasion, and metastasis by remodeling the extracellular matrix and modulating the tumor microenvironment.[23][24][25]
Talabostat (also known as Val-boroPro) is a dipeptide boronic acid that acts as a potent inhibitor of FAP and other dipeptidyl peptidases (DPPs).[25][26] It was the first FAP inhibitor to enter clinical trials.[23] Talabostat inhibits FAP by forming a reversible covalent bond with its catalytic serine residue.[26] Beyond direct enzymatic inhibition, Talabostat has also been shown to stimulate an anti-tumor immune response by inducing the production of cytokines and chemokines.[27][28] Recent studies also suggest it can attenuate inflammation and fibrosis, indicating its potential in diseases like systemic sclerosis.[29]
Similar to the proteasome assay, FAP activity can be reliably measured using a fluorogenic substrate.
| Reagent | Function | Typical Supplier |
| Recombinant Human FAP | Source of enzymatic activity | R&D Systems, Amsbio |
| Z-Gly-Pro-AMC or Suc-Gly-Pro-AMC | Fluorogenic substrate for FAP | Bachem, MedchemExpress |
| Assay Buffer | Maintains optimal pH (e.g., 50 mM Tris-HCl, pH 7.5) | In-house or commercial |
| Test Compound (Boronic Acid) | The inhibitor being evaluated | Synthesized or purchased |
| Talabostat | Positive control inhibitor | MedchemExpress, etc. |
| DMSO | Solvent for compounds | Sigma-Aldrich, etc. |
| 96-well Black Plate | Low-fluorescence plate for assay | Corning, Greiner, etc. |
This protocol provides a framework for quantifying FAP enzymatic activity and assessing inhibitor potency.[21][30]
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and Talabostat in 100% DMSO.
-
Create serial dilutions of the inhibitors in assay buffer.
-
Prepare a working solution of the fluorogenic substrate (e.g., Suc-Gly-Pro-AMC) in assay buffer.
-
Dilute recombinant human FAP in assay buffer to the desired working concentration.
-
-
Assay Setup (in a 96-well black plate):
-
Add 50 µL of the diluted FAP enzyme solution to each well (except for the 'no enzyme' control).
-
Add the test compound dilutions, positive control (Talabostat), and vehicle control (DMSO in assay buffer) to the appropriate wells.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rates and determine IC₅₀ values as described in the proteasome assay protocol (Section 2.4.2).
-
Bacterial Serine Beta-Lactamases: Combating Antibiotic Resistance
The rise of antibiotic resistance, particularly in Gram-negative bacteria, is a global health crisis. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like penicillins and carbapenems.[10] Boronic acids serve as potent transition-state analog inhibitors of serine β-lactamases (Classes A, C, and D).[8][10]
The boronic acid warhead forms a reversible, dative covalent bond with the catalytic serine residue in the β-lactamase active site.[8] This mimics the tetrahedral intermediate of β-lactam hydrolysis, effectively sequestering the enzyme and protecting the co-administered antibiotic from degradation.[10] This strategy has led to the development of clinically successful drugs.
| Inhibitor | Class | Key Features |
| Vaborbactam | Cyclic Boronic Acid | Approved in combination with meropenem (Vabomere®). Active against Class A carbapenemases (like KPC).[3][31][32] |
| Taniborbactam | Boronic Acid | Broad-spectrum activity against serine- and metallo-β-lactamases. Investigational.[32] |
| SM23 | Boronic Acid Derivative | Potent inhibitor of Class C β-lactamases from P. aeruginosa. Also shows anti-biofilm activity.[31] |
Other Serine Proteases and Novel Target Classes
The versatility of the boronic acid scaffold extends to numerous other potential targets:
-
Human Neutrophil Elastase (HNE): An inflammatory protease implicated in lung diseases like COPD. Boronic acid-based compounds have shown potent HNE inhibition.[2][11]
-
Prostate-Specific Antigen (PSA): A serine protease and biomarker for prostate cancer. Peptidyl boronic acids have been developed as low-nanomolar inhibitors of PSA.[6]
-
Viral Proteases: Boronic acids have been designed to inhibit serine proteases essential for the replication of viruses like Dengue, West Nile, and Zika.[3]
-
Glycan Binding: Boronic acids can form reversible covalent complexes with diols, such as those found in sugars and glycoproteins.[5][33] This property is being exploited for developing saccharide sensors and targeted drug delivery systems.[7]
Conclusion and Future Perspectives
Carbamoyl phenylboronic acids and related structures have solidified their place as a validated and versatile pharmacophore in drug discovery. The clinical success of proteasome and β-lactamase inhibitors has paved the way for exploring a much wider range of enzymatic targets. The key to their success lies in the unique chemistry of the boron atom, enabling potent, reversible covalent inhibition that mimics the transition state of enzymatic reactions.
Future research will likely focus on enhancing selectivity to minimize off-target effects and exploring novel applications. The development of inhibitors for targets like FAP in the tumor microenvironment, inflammatory proteases, and viral enzymes holds immense promise. Furthermore, the inherent ability of boronic acids to interact with sugars opens up innovative avenues for targeted drug delivery and diagnostics. As synthetic methodologies improve and our understanding of target biology deepens, the therapeutic landscape for boronic acid-based drugs is set to expand significantly.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 8. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. researchgate.net [researchgate.net]
- 13. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 16. scispace.com [scispace.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.novusbio.com [resources.novusbio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 24. amsbio.com [amsbio.com]
- 25. apexbt.com [apexbt.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Talabostat, fibroblast activation protein inhibitor, attenuates inflammation and fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]
- 32. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 33. taylorandfrancis.com [taylorandfrancis.com]
Spectral analysis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
An In-depth Technical Guide to the Spectral Analysis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Executive Summary
This compound is a molecule of significant interest within medicinal chemistry and drug discovery, combining the versatile reactivity of a boronic acid with structural motifs common in pharmacologically active compounds.[1][2] Its utility as a synthetic building block and potential as a therapeutic agent necessitates rigorous and unambiguous structural characterization. This guide provides a comprehensive framework for the spectral analysis of this compound, designed for researchers, analytical scientists, and professionals in drug development. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), this document outlines not just the protocols, but the underlying scientific rationale for a multi-technique approach to confirm molecular identity, purity, and stability.
Introduction: The Chemical and Pharmaceutical Context
Boronic acids have emerged from being perceived as potentially toxic to becoming a "magic element" in biomedical science, underscored by the FDA approval of several boronic acid-containing drugs like Bortezomib (Velcade®).[1][3] Their unique ability to form reversible covalent bonds with diols—a moiety present in many biological molecules like sugars and glycoproteins—makes them invaluable as enzyme inhibitors, sensors, and drug delivery vehicles.[4][5][6]
The target molecule, this compound, incorporates three key functional regions:
-
A Phenylboronic Acid Moiety: The primary reactive center, crucial for Suzuki-Miyaura cross-coupling reactions and biological interactions.[2]
-
An Amide Linkage: A stable, planar group that provides structural rigidity and hydrogen bonding capabilities, common in protein-ligand interactions.
-
A 2-Fluorophenyl Group: The fluorine substituent can significantly alter the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, making it a strategic modification in drug design.[7]
Given this complexity, a singular analytical technique is insufficient for complete characterization. This guide details an integrated workflow that leverages the strengths of NMR, FTIR, and MS to provide a holistic and definitive spectral portrait of the molecule.
Caption: Chemical Structure of the Target Molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule characterization, providing unparalleled insight into the molecular skeleton, connectivity, and the chemical environment of each atom. For this compound, a suite of NMR experiments is required for full assignment.
Expertise: The Rationale Behind the NMR Strategy
A multi-nuclear approach is non-negotiable.
-
¹H NMR maps the proton environment, confirming the substitution patterns on the aromatic rings and identifying labile protons (N-H, O-H).
-
¹³C NMR defines the carbon backbone, identifying the carbonyl carbon, the boron-bound carbon, and all aromatic carbons.
-
¹⁹F NMR is essential for confirming the presence and position of the fluorine atom, a critical pharmacophore.
-
¹¹B NMR directly probes the boron atom, confirming its trivalent, sp²-hybridized state.[8]
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because its hydrogen-bond accepting nature helps to slow the exchange of the acidic N-H and B(OH)₂ protons, making them more likely to be observed as distinct, albeit often broad, signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F and ¹¹B NMR Acquisition: If available, perform direct observation of these nuclei. These experiments are typically fast due to the high receptivity of ¹⁹F and ¹¹B.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Predicted Spectral Data & Interpretation
The following table summarizes the expected chemical shifts (δ) in ppm. These are predictive values based on the analysis of similar structures and established principles.[7][9][10][11]
Table 1: Predicted NMR Spectral Data (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |
|---|---|---|---|
| ¹H | 10.0 - 10.5 | Broad Singlet | Amide N-H . Downfield shift due to deshielding by the adjacent carbonyl and hydrogen bonding. |
| ¹H | 8.0 - 8.3 | Broad Singlet | Boronic acid B(OH )₂. Labile protons, often broad. Position is concentration-dependent. |
| ¹H | 7.8 - 8.1 | Multiplet | Aromatic protons on the boronic acid ring and the 2-fluorophenyl ring adjacent to electron-withdrawing groups. |
| ¹H | 7.1 - 7.4 | Multiplet | Remaining aromatic protons on both rings. Complex splitting due to H-H and H-F coupling. |
| ¹³C | 165 - 168 | Singlet | Amide C =O. Characteristic downfield shift for a carbonyl carbon. |
| ¹³C | 150 - 160 | Doublet (¹JCF) | C -F on the fluorophenyl ring. Large one-bond C-F coupling constant (~240-250 Hz). |
| ¹³C | 115 - 140 | Multiple Signals | Remaining aromatic carbons. The carbon attached to boron (C -B) will appear in this region, often as a broader signal. |
| ¹⁹F | -110 to -130 | Multiplet | Aromatic C-F . Referenced to CFCl₃. The exact shift is sensitive to the electronic environment. |
| ¹¹B | 25 - 35 | Broad Singlet | Trivalent Boron (B ). Characteristic of an sp²-hybridized arylboronic acid. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides a rapid and powerful method for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies.
Expertise: The Rationale Behind FTIR Analysis
For this molecule, FTIR serves as a crucial confirmatory technique. The goal is not to elucidate the entire structure, but to validate the presence of specific, tell-tale bonds. The most informative regions of the spectrum will be:
-
>3000 cm⁻¹: The O-H stretch of the boronic acid and the N-H stretch of the amide. These are often broad due to hydrogen bonding.
-
1650-1700 cm⁻¹: The strong, sharp C=O (Amide I) stretch.
-
1500-1600 cm⁻¹: The N-H bend (Amide II) coupled with aromatic C=C stretching vibrations.
-
1300-1400 cm⁻¹: The characteristic B-O stretching vibration.[12]
-
1100-1250 cm⁻¹: The C-F stretching vibration.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted Spectral Data & Interpretation
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3200 - 3500 | Broad, Medium | O-H Stretch | Boronic Acid |
| 3100 - 3300 | Medium | N-H Stretch | Secondary Amide |
| ~3030 | Weak | Aromatic C-H Stretch | Aromatic Rings |
| 1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Secondary Amide |
| 1510 - 1550 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Rings |
| 1330 - 1380 | Strong | B-O Stretch | Boronic Acid |
| 1150 - 1220 | Strong | C-F Stretch | Fluoroaromatic |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can provide mass accuracy within a few parts per million (ppm), allowing for unambiguous formula determination.
Expertise: The Rationale Behind the MS Strategy
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. Its polar nature and multiple hydrogen bond donors/acceptors make it amenable to forming ions in solution. Analysis would typically be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.
-
Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern for the molecular ion peak, where the [M+1] peak is significantly more intense than would be expected from ¹³C alone. Observing this pattern is a key piece of evidence for a boron-containing compound.
-
Fragmentation Analysis (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can gain structural information. The amide bond is a likely point of cleavage, providing fragments that can confirm the two halves of the molecule.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Separation: While direct infusion is possible, coupling with liquid chromatography (LC) is standard practice to ensure analysis of a pure peak, separating it from any impurities. A short C18 column with a simple water/acetonitrile gradient is usually sufficient.
-
MS Acquisition (Full Scan): Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
MS/MS Acquisition: Perform a separate run or use a data-dependent acquisition method to obtain fragmentation spectra for the primary molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern and interpret the fragmentation spectrum.
Predicted Spectral Data & Interpretation
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BFNO₃ | |
| Monoisotopic Mass | 259.0819 | Calculated for C₁₃H₁₁¹¹BFNO₃ |
| [M+H]⁺ (Positive ESI) | m/z 260.0892 | Protonation likely occurs on the amide oxygen or nitrogen. |
| [M-H]⁻ (Negative ESI) | m/z 258.0746 | Deprotonation of a boronic acid O-H group. |
| Key Fragment (MS/MS) | m/z ~123 | Cleavage of the amide C-N bond, corresponding to the [2-fluorophenylisocyanate+H]⁺ fragment or related structures. |
| Key Fragment (MS/MS) | m/z ~136 | Cleavage of the amide C-N bond, corresponding to the [4-borono-benzamine]⁺ fragment. |
Caption: Predicted MS/MS Fragmentation Pathway.
Integrated Analysis: A Self-Validating Workflow
Caption: Integrated Workflow for Spectral Analysis.
This workflow demonstrates a self-validating system:
-
MS confirms the correct elemental formula and molecular weight.
-
FTIR confirms the presence of the essential amide, boronic acid, and fluoroaromatic functional groups predicted by that formula.
-
NMR confirms the precise arrangement and connectivity of those groups, establishing the correct isomer and completing the structural proof.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 11. 4-Fluorobenzeneboronic acid(1765-93-1) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Foreword
To the researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical formulation, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. This guide is dedicated to a specific molecule of interest: this compound. While direct, comprehensive experimental solubility data for this particular compound is not extensively available in published literature, this document serves as a robust predictive and methodological resource. By synthesizing data from closely related analogues and foundational principles of physical chemistry, we will equip you with the theoretical understanding and practical protocols necessary to approach the solubility characterization of this and similar boronic acid derivatives. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and a deep, authoritative grounding in the science of solubility.
Physicochemical Profile of this compound and Its Analogues
A molecule's solubility is intrinsically linked to its structural and electronic properties. While specific experimental values for the target compound are scarce, we can infer a likely profile from its constituent parts and data from similar molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid[1] | 4-Fluorophenylboronic acid[2] | (4-Carbamoylphenyl)boronic acid[3] |
| Molecular Formula | C₁₃H₁₁BFNO₃ | C₁₃H₁₁BFNO₃ | C₆H₆BFO₂ | C₇H₈BNO₃ |
| Molecular Weight | ~259.04 g/mol | 259.04 g/mol | 139.92 g/mol | 164.96 g/mol |
| Appearance | White to off-white crystalline powder (Predicted) | Not specified | Powder | Crystalline solid |
| Melting Point (°C) | Not available | Not available | 262-265 | Not specified |
| pKa | Predicted to be acidic, likely in the range of 7-9.[4] | Not available | Not available | Not available |
| LogP (Predicted) | Not available | Not available | Not available | Not available |
The structure of this compound combines a phenylboronic acid moiety with an N-aryl amide linkage. The boronic acid group is a Lewis acid and can engage in hydrogen bonding, both as a donor (from the -OH groups) and an acceptor (at the oxygen atoms). The amide group also contributes to polarity with a hydrogen bond donor (N-H) and acceptor (C=O). The presence of the fluorophenyl group introduces an element of hydrophobicity and can influence intermolecular interactions through fluorine's high electronegativity.[5]
Factors Influencing the Solubility of Aryl Boronic Acids
The solubility of aryl boronic acids in organic solvents is a complex interplay of several factors. Understanding these is critical for solvent selection in synthesis, purification, and formulation.
Solvent Polarity and Hydrogen Bonding Capability
The polarity of the solvent is a primary determinant of solubility. Phenylboronic acids, possessing both polar (B(OH)₂) and non-polar (phenyl ring) regions, exhibit varied solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, readily solvating the boronic acid's hydroxyl groups. Consequently, many boronic acids show good solubility in alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and can solvate the B(OH)₂ protons. Phenylboronic acid generally shows high solubility in ketones and moderate solubility in chloroform.[6][7]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Due to the polar nature of the boronic acid group, solubility in non-polar, non-hydrogen bonding solvents is typically very low.[7] This property is often exploited for purification, where hydrocarbons can be used to wash away non-polar impurities.[7]
Intramolecular and Intermolecular Interactions
The solid-state structure of a boronic acid plays a significant role in its solubility. Strong intermolecular forces in the crystal lattice, such as hydrogen bonding, must be overcome by the solvent for dissolution to occur.
-
Hydrogen Bonding Networks: In the solid state, phenylboronic acids often form extensive hydrogen-bonded dimeric or polymeric structures.[8] The energy required to break these bonds contributes to the activation energy of dissolution.
-
Formation of Boroxines: A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[7][9] This is an equilibrium process that can be influenced by the solvent and temperature.[7] The presence of boroxine, which has different solubility characteristics than the parent acid, can lead to inconsistencies in solubility measurements.[7]
The Influence of Substituents
The nature and position of substituents on the phenyl ring can dramatically alter solubility.[9]
-
Electron-Withdrawing Groups (EWGs): The fluorine atom in the 2-position of the phenylcarbamoyl group is an electron-withdrawing group. EWGs increase the Lewis acidity of the boron atom, which can affect its interaction with solvent molecules.[4] The introduction of fluorine into a phenylboronic acid ring generally enhances its acidity.[10]
-
Steric Effects: Substituents can sterically hinder the formation of the intermolecular hydrogen bonds that stabilize the crystal lattice, which can lead to increased solubility. The ortho-position of the fluorine may influence the conformation of the molecule and its packing in the solid state.
Experimental Protocols for Solubility Determination
A multi-faceted approach to solubility assessment, encompassing both kinetic and thermodynamic measurements, provides the most comprehensive understanding for drug development.
Kinetic Solubility Assays
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess how quickly a compound dissolves under specific conditions.[11][12] It typically starts from a DMSO stock solution.[11][13]
This method relies on detecting the precipitation of the compound as it is added from a concentrated DMSO stock to an aqueous or organic buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: In a separate 96-well plate, add the desired organic solvent.
-
Compound Addition: Transfer a small, fixed volume of the DMSO-compound solutions to the corresponding wells of the solvent plate.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[13] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Caption: Workflow for Turbidimetric Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold standard for solubility measurement.[12] The shake-flask method is the most reliable technique.[14]
This method involves equilibrating an excess of the solid compound with the solvent over an extended period.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution). It is critical not to disturb the solid phase. Filtration of the supernatant through a solvent-compatible filter (e.g., PTFE) can also be performed, but care must be taken to avoid compound adsorption to the filter material.
-
Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Predicted Solubility Profile and Solvent Selection
Based on the principles discussed, we can predict the likely solubility behavior of this compound:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like ethanol and methanol. These solvents can effectively disrupt the hydrogen bonding in the solid state and solvate the polar functional groups.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and chloroform.
-
Low to Insoluble: Expected in non-polar solvents like toluene, hexanes, and diethyl ether.
For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal. A combination of a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., water or hexane) could be effective.
Conclusion
While a definitive, quantitative solubility profile for this compound requires empirical determination, this guide provides a comprehensive framework for approaching this task. By understanding the physicochemical properties of the molecule and its analogues, the key factors influencing boronic acid solubility, and by employing robust experimental protocols, researchers can confidently characterize its behavior in a range of organic solvents. This foundational knowledge is indispensable for advancing the development of this and other promising boronic acid-based drug candidates.
References
- 1. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. enamine.net [enamine.net]
- 14. who.int [who.int]
Methodological & Application
Synthesis Protocol for (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a fluorinated benzamide fragment, a common motif in pharmacologically active compounds.[1][2] This combination makes it a valuable building block for synthesizing complex molecules in drug discovery and for creating advanced materials.[1][3] This document provides a detailed, two-step protocol for the synthesis of this compound, beginning with the robust amide coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 2-fluoroaniline, followed by the efficient hydrolysis of the resulting boronate ester. The rationale behind reagent selection, reaction optimization, and troubleshooting is discussed to ensure reliable and reproducible outcomes.
Synthesis Strategy and Overview
The synthesis of the target boronic acid (Compound 3 ) is strategically executed in two distinct stages to circumvent potential complications arising from the free boronic acid group during the amide bond formation.
-
Amide Coupling: The synthesis commences with the formation of an amide bond between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 ) and 2-fluoroaniline (2 ). The boronic acid is protected as a pinacol ester, which is stable under various reaction conditions, preventing unwanted side reactions.[4] This reaction is mediated by the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the stable intermediate, N-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3 ).[5]
-
Hydrolysis (Deprotection): The pinacol protecting group is subsequently removed from intermediate 3 via acid-catalyzed hydrolysis to yield the final product, this compound (4 ).[4][6]
The overall synthetic pathway is illustrated below.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of N-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3)
Principle and Rationale
Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. While many coupling reagents exist, HATU is selected for its high efficiency, rapid reaction times, and low rates of side reactions.[7][8]
Mechanism of Action: The reaction, performed in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through several key steps[9]:
-
DIPEA deprotonates the carboxylic acid (1 ), forming a carboxylate anion.
-
The carboxylate attacks HATU, forming a highly reactive OAt-active ester intermediate.
-
The nucleophilic amine (2 ) then attacks the activated ester, forming the desired amide bond (3 ) and releasing 1-hydroxy-7-azabenzotriazole (HOAt).
The choice of an aprotic polar solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and intermediates, facilitating the reaction.[10]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (Equivalents) | Quantity |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 ) | 181433-68-3 | 248.09 g/mol | 10.0 mmol (1.0) | 2.48 g |
| 2-Fluoroaniline (2 ) | 348-54-9 | 111.12 g/mol | 10.5 mmol (1.05) | 1.17 g (1.0 mL) |
| HATU | 148893-10-1 | 380.23 g/mol | 11.0 mmol (1.1) | 4.18 g |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 20.0 mmol (2.0) | 2.58 g (3.5 mL) |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - | 50 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | ~400 mL for workup |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | - | ~150 mL for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | ~50 mL for workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - | ~50 mL for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | As needed |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1 ) (2.48 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base and Amine Addition: Sequentially add DIPEA (3.5 mL, 20.0 mmol) followed by the dropwise addition of 2-fluoroaniline (2 ) (1.0 mL, 10.5 mmol) to the cooled solution. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is complete upon consumption of the limiting reagent (benzoic acid derivative 1 ).
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of Ethyl Acetate and 100 mL of water.
-
Workup - Extraction:
-
Wash the organic layer sequentially with 1 M HCl (2 x 75 mL) to remove DIPEA and unreacted amine.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to remove unreacted carboxylic acid and HOAt.
-
Wash with brine (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%) to yield N-(2-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (3 ) as a white to off-white solid.
Caption: Workflow for the synthesis of the pinacol ester intermediate (3).
Part 2: Hydrolysis to this compound (4)
Principle and Rationale
The conversion of a boronate ester to a boronic acid is a standard deprotection procedure.[11] The C-B bond is generally stable, but the B-O bonds of the ester are susceptible to hydrolysis. The reaction is typically performed under acidic conditions, which catalyze the cleavage of the ester bonds.[4] A mixture of an organic solvent (like acetone) and aqueous acid is used to ensure the solubility of both the organic substrate and the aqueous reagent. The desired boronic acid product often has lower solubility in the reaction mixture and can be isolated via precipitation or filtration.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (Equivalents) | Quantity |
| N-(2-Fluorophenyl)-4-(boronate ester)benzamide (3 ) | 2414867-65-3 | 341.18 g/mol | 8.0 mmol (1.0) | 2.73 g (Assumed) |
| Acetone | 67-64-1 | 58.08 g/mol | - | 40 mL |
| 2 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | - | 20 mL |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | For washing |
Step-by-Step Experimental Protocol
-
Dissolution: In a 100 mL round-bottom flask, dissolve the pinacol ester intermediate (3 ) (e.g., 2.73 g, 8.0 mmol) in 40 mL of acetone.
-
Acid Addition: Add 20 mL of 2 M aqueous HCl to the solution.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 12-18 hours. A white precipitate should form as the reaction progresses.
-
Monitoring: The reaction can be monitored by LC-MS to confirm the disappearance of the starting material.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (2 x 20 mL) and then with cold diethyl ether (2 x 15 mL) to remove pinacol and other impurities.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight to afford the final product, this compound (4 ).
Characterization of Final Product (4)
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₁BFNO₃
-
Molecular Weight: 259.04 g/mol
-
Mass Spectrometry (ESI-MS): Expected [M-H]⁻ at m/z 258.1 or [M+H]⁺ at m/z 260.1.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons, the amide N-H proton (broad singlet, ~10-11 ppm), and the boronic acid -OH protons (broad singlet, ~8-9 ppm).
-
¹⁹F NMR (376 MHz, DMSO-d₆): Expect a single resonance corresponding to the fluorine atom on the phenyl ring.
Safety and Handling
-
General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
HATU: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
DIPEA: Is a corrosive and flammable liquid. It is harmful if swallowed or inhaled. Handle with care.
-
2-Fluoroaniline: Is toxic and a suspected carcinogen. Avoid contact and inhalation.
-
Solvents (DMF, Acetone, EtOAc): Are flammable. Keep away from ignition sources. DMF is a reproductive toxin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Incomplete Amide Coupling | 1. Inactive coupling reagent (HATU).2. Insufficient base (DIPEA).3. "Wet" solvent or reagents. | 1. Use fresh, high-purity HATU.2. Ensure 2.0 equivalents of DIPEA are used.3. Use anhydrous solvents and ensure reactants are dry. Run the reaction under an inert atmosphere (N₂ or Ar) if moisture is a persistent issue. |
| Part 1: Low Yield after Workup | 1. Emulsion formation during extraction.2. Product loss during chromatography. | 1. Add more brine to the separatory funnel to break emulsions.2. Carefully select the eluent system and monitor fractions by TLC to avoid premature elution or loss of product. |
| Part 2: Incomplete Hydrolysis | 1. Insufficient reaction time.2. Insufficient acid concentration. | 1. Extend the reaction time to 24 hours.2. Increase the concentration of HCl to 4 M, or gently warm the reaction mixture (e.g., to 40 °C) if the substrate is stable at higher temperatures. |
| Final Product is Gummy/Oily | 1. Incomplete drying.2. Presence of pinacol byproduct. | 1. Dry the product under high vacuum for an extended period, possibly with gentle heating.2. Ensure thorough washing of the filtered product with cold water and diethyl ether/hexanes to remove the soluble pinacol byproduct. |
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide [myskinrecipes.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Enamine [enamine.net]
- 11. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the application of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a key building block in medicinal chemistry, the efficient and predictable coupling of this reagent is paramount for the synthesis of complex biaryl structures, which are prevalent in numerous pharmacologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into reaction optimization, the role of each component, and the specific considerations introduced by the molecule's unique structural features, namely the electron-withdrawing carbamoyl group and the ortho-fluoro substituent. Detailed experimental protocols, mechanistic diagrams, and data interpretation guidelines are provided to empower researchers to successfully employ this versatile reagent in their synthetic endeavors.
Introduction: Strategic Importance in Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of organoboron reagents.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, proving indispensable for the construction of biaryl motifs.[3]
This compound is a particularly valuable reagent in this class. Its structure incorporates a boronic acid moiety for coupling, a rigid phenyl linker, and an N-(2-fluorophenyl)amide functional group. This combination allows for the introduction of a substituted benzamide unit, a common feature in bioactive molecules, into a target structure. The presence of the 2-fluoro substituent offers a strategic handle for modulating the physicochemical and pharmacokinetic properties of the final compound, such as metabolic stability and binding interactions. Understanding the nuances of its reactivity in the Suzuki-Miyaura coupling is therefore critical for its effective utilization in drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid (R²) replaces the halide on the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Key Considerations for Coupling with this compound
The specific structure of this compound introduces several factors that must be considered for successful coupling.
-
Electronic Effects: The carbamoyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This may necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve efficient transmetalation.[2]
-
Influence of the ortho-Fluoro Substituent: The fluorine atom at the ortho position of the N-phenyl ring has a dual electronic nature. It is inductively electron-withdrawing but can also act as a weak π-donor. The net effect on the reactivity of the boronic acid is complex. Research on related fluorinated arylboronic acids suggests that ortho-fluoro substituents can sometimes retard the rate of Suzuki-Miyaura couplings.[5] This may be due to steric hindrance around the amide bond, potentially influencing its conformation and the overall electronic communication with the boronic acid moiety.
-
Potential for Protodeboronation: Arylboronic acids with electron-withdrawing groups can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Careful selection of the base and reaction conditions is crucial to minimize this undesired pathway.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Workflow
Protocol 1: Coupling with an Aryl Bromide
This protocol is suitable for coupling with electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (2 mol %) and SPhos (4 mol %) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Place the reaction vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride
Aryl chlorides are generally less reactive than aryl bromides and often require more active catalyst systems.[6]
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Potassium fluoride (KF)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and potassium fluoride (3.0 equiv.) to a reaction tube.
-
Add Pd₂(dba)₃ (1-2 mol %) and P(t-Bu)₃ (4-8 mol %).
-
Add anhydrous, degassed toluene or 1,4-dioxane to achieve a final concentration of the aryl chloride of about 0.1-0.2 M.
-
Seal the reaction tube and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, perform an aqueous workup and purify the product as described previously.
Data and Expected Outcomes
The choice of reaction partners and conditions will significantly impact the yield and purity of the desired biaryl product. The following table provides a summary of representative reaction parameters.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | KF (3) | Toluene | 110 | 18 | 70-85 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | 60-75 |
Note: These are representative conditions and yields. Actual results may vary depending on the specific substrates and reaction scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand is also critical; for challenging couplings, more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[7]
-
Protodeboronation: If significant protodeboronation of the boronic acid is observed, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or anhydrous conditions. Using the boronic ester derivative (e.g., the pinacol ester) can also mitigate this side reaction.[8]
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can sometimes occur. This can be minimized by ensuring the reaction is thoroughly degassed and run under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl amides via the Suzuki-Miyaura coupling reaction. A thorough understanding of the reaction mechanism and the influence of the substrate's electronic and steric properties is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this important reagent into their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Notes & Protocols: A Technical Guide to Boronic Acid-Based Probes for Glycoprotein Detection
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Rationale for Boronic Acid Probes in Glycan Analysis
Glycosylation is a critical post-translational modification that dictates protein function, localization, and interaction. The study of glycoproteins is paramount in understanding numerous biological processes, from cell-cell recognition to immune responses.[1][2] Aberrant glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and neurodegenerative disorders, making glycoproteins vital biomarkers for diagnostics and therapeutic development.[3]
Traditional methods for glycoprotein analysis, such as those relying on lectins or antibodies, can be limited by cost, stability, and specificity.[4][5] Boronic acid-based probes have emerged as a powerful alternative, offering a versatile and robust chemical tool for the selective recognition and detection of glycoproteins.[2][6] These synthetic receptors leverage the unique ability of boronic acids to form reversible covalent bonds with the cis-diol moieties present in the carbohydrate chains of glycoproteins.[1][2] This interaction is the cornerstone of their utility in a wide array of applications, from enrichment and separation to cellular imaging.
Section 2: The Chemistry of Recognition: Boronic Acid-Glycan Interaction
The fundamental principle behind boronic acid-based glycoprotein detection lies in the formation of cyclic esters with cis-1,2- or cis-1,3-diols found on the sugar residues of glycans.[2][6][7] This interaction is pH-dependent; in aqueous solutions, boronic acid exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate form. The charged boronate species is more reactive towards diols.[8]
The reaction is reversible, with the stability of the boronate ester complex being influenced by pH.[2][8] Typically, binding is favored under alkaline conditions, which promote the formation of the reactive boronate anion.[1][2] Conversely, acidic conditions lead to the dissociation of the complex, allowing for the controlled release of the captured glycoprotein.[1][2] This pH-switchable binding and release mechanism is a key advantage in applications such as affinity chromatography.[8]
Several factors influence the binding affinity and selectivity of boronic acid probes, including the structure of the boronic acid itself, the pH of the medium, and the nature of the sugar residue. For instance, probes containing electron-withdrawing groups tend to have a lower pKa, enabling them to bind diols at more physiologically relevant pH levels. Furthermore, multivalent probes, which present multiple boronic acid moieties, can significantly enhance the binding avidity to glycoproteins through cooperative binding effects.[9]
Figure 1: Mechanism of boronic acid-glycoprotein interaction.
Section 3: Applications and Methodologies
The versatility of boronic acid chemistry has led to the development of a wide range of applications for glycoprotein analysis. This section details the protocols for some of the most common and impactful techniques.
Boronate Affinity Chromatography (BAC) for Glycoprotein Enrichment
Boronate affinity chromatography is a powerful technique for the selective isolation and enrichment of glycoproteins from complex biological samples such as cell lysates or serum.[1][8][10] This method is crucial for downstream analyses like mass spectrometry, where the low abundance of many glycoproteins can hinder their detection.[1][3]
Protocol: Glycoprotein Enrichment using Boronic Acid-Functionalized Agarose Beads
Materials:
-
Boronic acid-functionalized agarose beads
-
Binding/Wash Buffer: 50 mM ammonium bicarbonate, pH 8.5
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5
-
Protein sample (e.g., cell lysate, serum)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Bead Equilibration:
-
Pipette the desired amount of boronic acid-agarose bead slurry into a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 2 minutes and discard the supernatant.
-
Wash the beads twice with 1 mL of Binding/Wash Buffer, centrifuging and discarding the supernatant after each wash.
-
Resuspend the beads in Binding/Wash Buffer to create a 50% slurry.
-
-
Sample Binding:
-
Add the protein sample to the equilibrated beads. The sample should be in or exchanged into the Binding/Wash Buffer.
-
Incubate the mixture on an end-over-end rotator for 1-2 hours at 4°C to allow for efficient binding of glycoproteins.
-
-
Washing:
-
Centrifuge the tube at 1,000 x g for 2 minutes and collect the supernatant (this is the unbound fraction).
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Add 2-3 bead volumes of Elution Buffer to the beads.
-
Vortex briefly and incubate for 5-10 minutes at room temperature to release the bound glycoproteins.
-
Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the enriched glycoproteins.
-
Repeat the elution step and pool the eluates for maximum recovery.
-
-
Neutralization:
-
Immediately neutralize the eluted fraction by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent protein denaturation at low pH.
-
Experimental Causality:
-
Alkaline Binding Buffer (pH 8.5): This pH is crucial as it is above the pKa of most phenylboronic acids, promoting the formation of the tetrahedral boronate anion, which is the active species for binding to cis-diols.[2]
-
Acidic Elution Buffer (pH 2.5): The low pH protonates the boronate ester, leading to its dissociation and the release of the bound glycoprotein.[2]
-
End-over-end Rotation: This ensures continuous mixing, maximizing the interaction between the glycoproteins in the sample and the boronic acid ligands on the beads.
Fluorescent Labeling and Detection of Glycoproteins
Boronic acid probes conjugated to fluorescent dyes are invaluable tools for the visualization and quantification of glycoproteins in various formats, including in-gel staining and cell surface labeling.[11][12]
Protocol: In-Gel Staining of Glycoproteins using a Fluorescent Boronic Acid Probe
Materials:
-
Polyacrylamide gel containing separated proteins (SDS-PAGE)
-
Fixing Solution: 50% methanol, 10% acetic acid
-
Washing Solution: 3% acetic acid
-
Staining Solution: Fluorescently-tagged boronic acid probe (e.g., FITC-conjugated phenylboronic acid) in an appropriate buffer (typically pH 8.0-8.5)
-
Destaining Solution: Staining buffer without the fluorescent probe
-
Gel imaging system
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 30 minutes to precipitate the proteins within the gel matrix.
-
Washing: Wash the gel three times for 10 minutes each with the Washing Solution to remove the fixing solution.
-
Staining: Incubate the gel in the Staining Solution for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Destaining: Briefly rinse the gel with the Destaining Solution and then wash for 30-60 minutes to reduce background fluorescence.
-
Imaging: Visualize the fluorescently labeled glycoprotein bands using a gel imaging system with the appropriate excitation and emission filters for the fluorophore used.
Protocol: Cell Surface Glycoprotein Labeling for Flow Cytometry or Microscopy
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Labeling Buffer: PBS, pH 8.0
-
Fluorescent boronic acid probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the cells twice with ice-cold PBS (pH 7.4).
-
Labeling: Resuspend the cell pellet in ice-cold Labeling Buffer containing the fluorescent boronic acid probe at the optimized concentration.
-
Incubation: Incubate the cells on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS (pH 7.4) to remove unbound probe.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or for imaging by fluorescence microscopy.
Experimental Causality:
-
Fixation in Gel Staining: This step is critical to prevent the diffusion of proteins out of the gel during the subsequent washing and staining steps.
-
Slightly Alkaline Labeling Buffer: A pH of 8.0 for cell surface labeling is a compromise to promote boronic acid binding while minimizing potential damage to living cells that can occur at higher pH values.
-
Incubation on Ice: Performing cell labeling at low temperatures minimizes cellular processes such as endocytosis, ensuring that the labeling is restricted to the cell surface glycans.[13]
Figure 2: General experimental workflow for glycoprotein analysis.
Section 4: Data Interpretation and Quantitative Analysis
The data generated from experiments using boronic acid-based probes can be both qualitative and quantitative.
| Technique | Primary Output | Quantitative Metrics | Key Considerations |
| Boronate Affinity Chromatography | Enriched glycoprotein fraction | Yield of enriched protein, Purity of enrichment (assessed by SDS-PAGE or Western Blot) | Optimization of binding and elution conditions is crucial for recovery and purity. |
| In-Gel Staining | Fluorescent bands corresponding to glycoproteins | Relative band intensity, Comparison to protein loading controls | Ensure linear range of detection for the imaging system. |
| Cell Surface Labeling (Flow Cytometry) | Mean Fluorescence Intensity (MFI) | Shift in MFI compared to unstained control, Percentage of positive cells | Proper compensation for spectral overlap is necessary if using multiple fluorophores. |
| Cell Surface Labeling (Microscopy) | Fluorescent signal localized to the cell membrane | Fluorescence intensity per cell or per unit area | Background subtraction and consistent imaging parameters are key for accurate quantification. |
Section 5: Troubleshooting and Best Practices
Trustworthiness through Self-Validation
Every protocol should include appropriate controls to validate the results.
-
Negative Controls:
-
For BAC, process a sample known to contain no or very few glycoproteins to check for non-specific binding.
-
For staining and labeling, use a non-glycoprotein (e.g., bovine serum albumin) to ensure the probe does not bind non-specifically to proteins.
-
For cell labeling, include an unstained cell sample to set the baseline for flow cytometry or microscopy.
-
-
Positive Controls:
-
Use a known glycoprotein (e.g., horseradish peroxidase, ovalbumin) to confirm that the probe is active and the protocol is working correctly.
-
-
Competitive Inhibition:
-
To confirm the specificity of binding, pre-incubate the probe with a high concentration of a free sugar (e.g., fructose or sorbitol) before adding it to the sample. A significant reduction in signal indicates specific boronic acid-diol interaction.
-
Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Low yield in BAC | Suboptimal binding pH, Insufficient incubation time, Inefficient elution | Verify the pH of the binding buffer. Increase incubation time. Perform a second elution step. |
| High background in staining/labeling | Probe concentration too high, Insufficient washing, Non-specific binding | Titrate the probe to find the optimal concentration. Increase the number and duration of wash steps. Include a blocking step (e.g., with a non-glycoprotein) for cell labeling. |
| No signal | Inactive probe, Incorrect buffer pH, Very low abundance of target glycoproteins | Check the probe's activity with a positive control. Ensure the binding buffer pH is appropriate. Consider enriching the sample before labeling. |
Section 6: Conclusion and Future Perspectives
Boronic acid-based probes represent a cornerstone of modern glycobiology research, offering a reliable and versatile platform for the detection, enrichment, and visualization of glycoproteins. Their chemical tractability allows for the continuous development of new probes with improved affinity, selectivity, and photophysical properties. Future advancements are likely to focus on the design of probes that can target specific glycan structures with higher precision and operate under physiological conditions with greater efficiency, further expanding their utility in diagnostics, drug development, and fundamental biological research.
References
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. xiamenbiotime.com [xiamenbiotime.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Cell-Based Assays with (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic Acid
Introduction
(4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid belongs to a class of synthetic organic compounds characterized by a boronic acid moiety.[1][2] This functional group is of significant interest in medicinal chemistry due to its ability to form reversible covalent bonds with the active site serine residues of various proteases.[2] This compound is structurally related to a broader class of dipeptidyl peptidase (DPP) and Fibroblast Activation Protein (FAP) inhibitors, such as Talabostat (PT-100).[3][4][5] These enzymes play crucial roles in tumor progression, immune regulation, and inflammation.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. The protocols detailed herein are designed to elucidate the compound's mechanism of action, target engagement, and downstream cellular effects.
Mechanism of Action: Targeting Serine Proteases
The boronic acid functional group in this compound is key to its inhibitory activity. It acts as a "warhead," forming a stable, yet reversible, covalent bond with the catalytic serine residue within the active site of target proteases. This class of compounds is known to inhibit a range of post-proline cleaving serine proteases, most notably Fibroblast Activation Protein (FAP) and various Dipeptidyl Peptidases (DPPs), including DPP4, DPP8, and DPP9.[3][4]
-
Fibroblast Activation Protein (FAP): A transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers.[7][8][9] FAP is implicated in tumor growth, invasion, and metastasis through its role in extracellular matrix remodeling.[7][8]
-
Dipeptidyl Peptidases (DPPs): A family of serine proteases that cleave N-terminal dipeptides from polypeptides after a proline or alanine residue.[10][11] DPP4 (also known as CD26) is involved in glucose metabolism and immune regulation, while DPP8 and DPP9 are cytosolic enzymes implicated in immune signaling.[3][12]
The inhibition of these enzymes by compounds like this compound can lead to a variety of downstream effects, including modulation of the tumor microenvironment, enhancement of anti-tumor immune responses, and induction of pro-inflammatory cell death (pyroptosis).[3][13]
Signaling Pathway Overview
The following diagram illustrates the key cellular pathways modulated by the inhibition of FAP and DPPs.
Caption: Key signaling pathways affected by the boronic acid inhibitor.
Part 1: In Vitro Enzyme Inhibition Assays
The initial characterization of this compound should involve determining its inhibitory potency and selectivity against its primary targets. This is typically achieved using cell-free or cell-based enzymatic assays.
Protocol 1.1: Fluorogenic FAP and DPP4 Inhibition Assay
This protocol describes a method to determine the IC50 value of the compound for FAP and DPP4 using a fluorogenic substrate.
Principle: The assay utilizes a synthetic peptide substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by FAP or DPP4 to release the fluorescent AMC molecule.[12] The rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of AMC release.
Materials:
-
Recombinant human FAP and DPP4 enzymes
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
This compound
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Enzyme Preparation: Dilute recombinant FAP or DPP4 in Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the respective wells.
-
Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically every minute for 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
| Parameter | FAP | DPP4 | DPP8 | DPP9 |
| Example IC50 (nM) for Talabostat | 560[4][5] | <4[4][5] | 4[4][5] | 11[4][5] |
| This compound IC50 (nM) | To be determined | To be determined | To be determined | To be determined |
| Caption: Table for summarizing IC50 values against target enzymes. |
Part 2: Cellular Target Engagement & Downstream Effects
Moving from purified enzymes to a cellular context is crucial to understanding the compound's biological activity. The following protocols assess the compound's effects on intact cells.
Protocol 2.1: Cellular FAP/DPP4 Activity Assay in Live Cells
This assay measures the inhibition of FAP or DPP4 activity on the surface of live cells.
Principle: Similar to the in vitro assay, this method uses a cell-permeable or impermeable fluorogenic substrate to measure enzyme activity directly on cells expressing the target enzyme.[10]
Cell Lines:
-
FAP-positive: U87MG (glioblastoma), human bone marrow stromal cells.[4][13]
-
DPP4-positive: HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma).[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or vehicle. Incubate for a predetermined time (e.g., 1-4 hours).
-
Substrate Addition: Add the fluorogenic substrate to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at various time points using a plate reader.
Protocol 2.2: Cytokine and Chemokine Upregulation Assay
This protocol assesses the immunostimulatory effects of the compound by measuring the production of key cytokines and chemokines.[6][13]
Principle: Inhibition of FAP and DPPs can lead to the upregulation of pro-inflammatory cytokines and chemokines.[13] This can be measured in the cell culture supernatant using methods like ELISA or multiplex bead-based assays.
Cell System:
-
Co-culture of PMA-differentiated THP-1 monocytic cells and a fibroblast cell line (e.g., MM46T).[13]
-
Human peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Cell Culture and Treatment: Establish the cell culture system (monoculture or co-culture). Treat the cells with various concentrations of this compound for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates/tubes and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of cytokines such as IL-1β, IL-6, G-CSF, and chemokines like CXCL1 using commercially available ELISA kits or a multiplex assay system.
Workflow for Cytokine Upregulation Assay
Caption: Experimental workflow for the cytokine upregulation assay.
Part 3: Advanced Cellular Assays
For a more in-depth understanding of the compound's mechanism, more specific and complex assays can be employed.
Protocol 3.1: Caspase-1 Activation and Pyroptosis Assay
This assay investigates the compound's ability to induce pyroptosis, a form of pro-inflammatory cell death, through the activation of caspase-1.[3][13]
Principle: Inhibition of cytosolic DPP8 and DPP9 can trigger the activation of the NLRP1 inflammasome, leading to the activation of caspase-1.[3] Active caspase-1 cleaves Gasdermin D to induce pyroptosis and processes pro-IL-1β into its mature, secreted form.[13]
Cell Line: PMA-differentiated THP-1 cells.[13]
Procedure:
-
Cell Differentiation and Treatment: Differentiate THP-1 cells with PMA and then treat with this compound for 2-4 hours.[13]
-
Caspase-1 Activity: Measure caspase-1 activity in cell lysates using a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
IL-1β Secretion: Quantify mature IL-1β in the cell supernatant by ELISA.
-
Cell Lysis (Pyroptosis): Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of cell membrane rupture.
| Assay | Endpoint Measured | Expected Outcome with Active Compound |
| Caspase-1 Activity | Fluorescence of cleaved substrate | Increased fluorescence |
| IL-1β Secretion | IL-1β concentration (pg/mL) | Increased IL-1β in supernatant |
| LDH Release | LDH activity in supernatant | Increased LDH release |
| Caption: Expected outcomes for the pyroptosis assay. |
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, each protocol should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Talabostat for FAP/DPPs) should be run in parallel to validate the assay's performance.
-
Negative Control: In cellular assays, a cell line known not to express the target enzyme can be used to confirm target-specific effects.
-
"No Enzyme" or "No Cell" Controls: To determine the background signal in enzymatic and cellular assays, respectively.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its enzymatic inhibitory profile, cellular target engagement, and downstream functional consequences, researchers can gain a thorough understanding of its therapeutic potential. The modular nature of these assays allows for adaptation to specific research questions and facilitates the progression of promising compounds through the drug discovery pipeline.
References
- 1. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Phenylboronic Acid Compounds
Introduction
Phenylboronic acids (PBAs) and their derivatives are a critical class of compounds with widespread applications, ranging from synthetic organic chemistry as key intermediates in Suzuki-Miyaura coupling reactions to their use in drug delivery systems and as sensors for carbohydrates.[1] Their ability to form reversible covalent bonds with diols makes them particularly useful in biological and pharmaceutical research.[1][2] Given their increasing importance and potential for mutagenicity, the development of sensitive and reliable analytical methods for the quantification of trace-level PBA compounds is paramount, especially within the pharmaceutical industry to control potentially genotoxic impurities.[3][4][5]
This application note presents a comprehensive guide to the development and validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenylboronic acid compounds. We will delve into the rationale behind key experimental choices, provide detailed, step-by-step protocols, and discuss method validation in accordance with regulatory guidelines.[6][7][8][9]
The Analytical Challenge: Why Phenylboronic Acids Require a Specialized Approach
The quantification of phenylboronic acids presents several analytical challenges that necessitate a carefully designed LC-MS/MS method:
-
Polarity and Poor Retention: Phenylboronic acids are often polar, leading to poor retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[10]
-
On-Column Hydrolysis: Boronic esters, a common form of these compounds, are susceptible to hydrolysis back to the corresponding boronic acids under typical RP-HPLC conditions, complicating accurate analysis.[10]
-
Ionization Efficiency: Direct analysis by mass spectrometry can be hampered by poor ionization efficiency, limiting sensitivity.[11][12]
-
Matrix Effects: Biological matrices can introduce significant interference, suppressing or enhancing the analyte signal and affecting accuracy.[13][14]
To overcome these challenges, this application note will focus on a direct analysis approach for underivatized boronic acids, leveraging the sensitivity of modern tandem mass spectrometers. While derivatization can enhance sensitivity for certain applications, a direct method reduces sample preparation time and potential sources of error.[3][4]
Method Development and Optimization: A Rationale-Driven Approach
The development of a robust LC-MS/MS method requires a systematic optimization of chromatographic and mass spectrometric parameters.[15][16]
Liquid Chromatography (LC)
The primary goal of the chromatographic separation is to achieve adequate retention of the polar phenylboronic acids while ensuring good peak shape and separation from matrix components.
-
Column Selection: A mixed-mode column, such as a reversed-phase cation-exchange column, can provide enhanced retention for polar compounds like phenylboronic acids.[17] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as the high organic mobile phase composition effectively prevents on-column hydrolysis of boronate esters.[10] For this protocol, we will focus on a C18 column with specific mobile phase modifiers to achieve the desired retention.
-
Mobile Phase Optimization: The pH of the mobile phase is a critical parameter. At high pH, some boronic acids are less retained on reversed-phase columns. We will utilize a mobile phase with a low pH additive (e.g., formic acid) to promote retention and a high pH additive (e.g., ammonium hydroxide) in other cases to enhance ionization in negative mode.[3] A gradient elution starting with a low percentage of organic solvent and ramping up will be employed to ensure the elution of all compounds of interest.[15]
Mass Spectrometry (MS/MS)
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification.[1]
-
Ionization Mode: Phenylboronic acids can be ionized in both positive and negative modes. However, negative ion mode often provides higher sensitivity for underivatized boronic acids, detecting the deprotonated molecular ion [M-H]⁻.[3]
-
Tuning and Optimization: The initial step involves tuning the mass spectrometer using a standard solution of the target phenylboronic acid to determine the precursor ion (Q1 mass).[15] Subsequently, collision-induced dissociation (CID) is performed to identify the most abundant and stable product ions (Q3 masses). The collision energy (CE) is then optimized for each MRM transition to maximize the signal intensity.[1][18]
Experimental Protocols
This section provides detailed, step-by-step protocols for the quantification of a representative set of phenylboronic acid compounds.
Materials and Reagents
-
Phenylboronic acid, 4-Methylphenylboronic acid, 4-Carboxyphenylboronic acid (analytical standards)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Internal Standard (IS): A structurally similar compound not present in the samples (e.g., a stable isotope-labeled phenylboronic acid).
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each phenylboronic acid standard and the internal standard in methanol.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all analytes by diluting the stock solutions in a 50:50 (v/v) methanol/water mixture.
-
Calibration Curve Standards: Serially dilute the mixed working standard solution with the 50:50 methanol/water mixture to prepare a series of calibration standards covering the desired concentration range (e.g., 1 ng/mL to 100 ng/mL).[19]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix (e.g., plasma, urine), add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Method
LC System: Standard HPLC or UHPLC system. Column: C18, 2.7 µm, 4.6 x 150 mm (e.g., Agilent Poroshell HPH C18).[3] Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[3] Mobile Phase B: Acetonitrile.[3] Flow Rate: 0.25 mL/min.[3] Column Temperature: 40 °C.[3] Injection Volume: 5 µL.
Gradient Program:
| Time (min) | %B |
| 0.0 | 15 |
| 2.0 | 15 |
| 6.0 | 90 |
| 11.0 | 90 |
| 11.1 | 15 |
| 14.0 | 15 |
(This gradient is an example and should be optimized for the specific analytes and column used).[3]
MS/MS System: Triple Quadrupole Mass Spectrometer. Ionization Mode: Electrospray Ionization (ESI), Negative.[3] MRM Transitions and Collision Energies:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylboronic Acid | 121.0 | 77.0 | -20 |
| 4-Methylphenylboronic Acid | 135.1 | 91.1 | -25 |
| 4-Carboxyphenylboronic Acid | 164.9 | 120.9 | -15 |
| Internal Standard | To be determined | To be determined | To be determined |
(Note: The m/z values and collision energies are examples and must be empirically determined and optimized for the specific instrument and compounds being analyzed).[1][20][21]
Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) to ensure the reliability of the analytical results.[6][8][22] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[23]
-
Accuracy and Precision: Determined by analyzing replicate QC samples on multiple days.[7]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[7]
-
Recovery: The efficiency of the extraction procedure.[7]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[13]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[7]
Data Presentation
Table 1: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| Phenylboronic Acid | 121.0 | 77.0 | -20 |
| 4-Methylphenylboronic Acid | 135.1 | 91.1 | -25 |
| 4-Carboxyphenylboronic Acid | 164.9 | 120.9 | -15 |
| Internal Standard (Example) | 126.0 | 82.0 | -22 |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 10% |
| Stability | Stable under tested conditions | Pass |
Visualization of Experimental Workflow
Caption: Overall workflow for the LC-MS/MS quantification of phenylboronic acids.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sensitive and reliable quantification of phenylboronic acid compounds using LC-MS/MS. By understanding the inherent analytical challenges and systematically optimizing the chromatographic and mass spectrometric conditions, researchers can develop robust methods suitable for various applications, from pharmaceutical quality control to bioanalytical studies. The presented workflow, when fully validated, ensures data integrity and meets the stringent requirements of regulatory agencies.
References
- 1. sciex.com [sciex.com]
- 2. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tecan.com [tecan.com]
- 14. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. youtube.com [youtube.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. skyline.ms [skyline.ms]
- 19. researchgate.net [researchgate.net]
- 20. jnsparrowchemical.com [jnsparrowchemical.com]
- 21. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. m.youtube.com [m.youtube.com]
Application of Boronic Acids in Targeted Drug Delivery: A Technical Guide for Researchers
Introduction: The Unique Chemistry of Boronic Acids in Precision Medicine
Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in the field of targeted drug delivery. Their exceptional ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundantly present on the surface of cells in the form of glycans and glycoproteins, provides a unique mechanism for targeting specific cell populations. This interaction is particularly relevant in oncology, where cancer cells often overexpress certain sugar moieties, such as sialic acid, making them distinguishable from healthy cells.[1][2] Furthermore, the pH-sensitive nature of the boronate ester bond allows for the design of "smart" drug delivery systems that can release their therapeutic payload in response to the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.[1][3]
Beyond cancer therapy, the glucose-binding properties of boronic acids have been extensively explored for the development of glucose-responsive systems for insulin delivery in diabetes management.[4][5] These systems can mimic the function of a healthy pancreas by releasing insulin in proportion to the ambient glucose concentration, thereby offering the potential for improved glycemic control and reducing the risk of hypoglycemia.
This technical guide provides a comprehensive overview of the principles and applications of boronic acids in targeted drug delivery. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for the synthesis, characterization, and evaluation of boronic acid-based drug delivery systems.
Core Principle: The Boronic Acid-Diol Interaction
The cornerstone of boronic acid chemistry in a biological context is its reversible reaction with diols to form five- or six-membered cyclic boronate esters.[6] This is not a simple electrostatic interaction but a dynamic covalent bond, offering a balance of stability and reversibility that is ideal for drug delivery applications.
Mechanism and pH-Dependence
A boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form is more reactive towards diols. The pKa of the boronic acid, which is the pH at which these two forms are present in equal concentrations, is a critical parameter. Most phenylboronic acids have a pKa in the range of 8-9, meaning that at physiological pH (7.4), they are predominantly in the less reactive neutral form.[7][8]
However, the formation of the boronate ester is favored at a pH that is between the pKa of the boronic acid and the pKa of the diol.[9] In the acidic tumor microenvironment (pH ~6.5), the equilibrium can shift to favor the dissociation of the boronate ester, triggering the release of a conjugated drug.[3][10] This pH-responsive behavior is a key feature exploited in the design of tumor-targeting drug delivery systems.
Figure 1: pH-dependent equilibrium of boronic acid and diol interaction.
Application I: Targeted Cancer Therapy
The overexpression of sialic acid on the surface of many types of cancer cells presents a prime target for boronic acid-based drug delivery systems.[1][11][12] By functionalizing nanoparticles or drug carriers with phenylboronic acid (PBA) or its derivatives, it is possible to achieve selective accumulation of the therapeutic agent at the tumor site, thereby enhancing its efficacy and reducing off-target toxicity.[1]
Protocol 1: Synthesis and Characterization of Sialic Acid-Targeting, Doxorubicin-Loaded Nanoparticles
This protocol details the synthesis of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymers functionalized with 3-aminophenylboronic acid (APBA), followed by the loading of the chemotherapeutic drug doxorubicin (DOX).
Materials:
-
PLGA-PEG-NHS (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-N-hydroxysuccinimide)
-
3-Aminophenylboronic acid (APBA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Dialysis tubing (MWCO 3.5 kDa and 10 kDa)
-
Phosphate buffered saline (PBS)
Part A: Synthesis of PLGA-PEG-APBA
-
Dissolve 100 mg of PLGA-PEG-NHS in 5 mL of anhydrous DMSO.
-
In a separate vial, dissolve 15 mg of APBA and 15 µL of TEA in 1 mL of anhydrous DMSO.
-
Add the APBA solution dropwise to the PLGA-PEG-NHS solution while stirring.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Purify the resulting PLGA-PEG-APBA polymer by dialysis against deionized water for 48 hours using a 3.5 kDa MWCO dialysis membrane.
-
Lyophilize the purified polymer to obtain a white powder.
Part B: Preparation of DOX-Loaded Nanoparticles (DOX-NPs)
-
Dissolve 20 mg of PLGA-PEG-APBA and 4 mg of DOX·HCl in 2 mL of DMSO. Add 10 µL of TEA to neutralize the DOX·HCl.
-
Add this organic phase dropwise to 20 mL of deionized water under vigorous stirring.
-
Continue stirring for 4 hours to allow for nanoparticle formation and solvent evaporation.
-
Purify the DOX-NPs by dialysis against deionized water for 24 hours using a 10 kDa MWCO dialysis membrane to remove unloaded DOX and DMSO.
-
Store the DOX-NP suspension at 4°C.
Part C: Characterization
-
¹H NMR Spectroscopy: Confirm the successful conjugation of APBA to the PLGA-PEG backbone by identifying the characteristic aromatic proton peaks of APBA in the polymer spectrum.[13][14][15]
-
Dynamic Light Scattering (DLS): Determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.[6][16][17]
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the DOX-NP suspension. Dissolve the dried nanoparticles in DMSO and measure the absorbance of DOX at 485 nm. Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100[18]
-
| Parameter | Expected Value | Significance |
| Size (DLS) | 100 - 200 nm | Optimal for tumor accumulation via the EPR effect.[17] |
| PDI (DLS) | < 0.2 | Indicates a monodisperse and stable nanoparticle formulation.[16] |
| Zeta Potential | -10 to -20 mV | A slightly negative charge can reduce non-specific protein binding. |
| DLC (%) | 5 - 10% | A higher DLC indicates efficient drug encapsulation.[18] |
| EE (%) | > 70% | High encapsulation efficiency minimizes drug wastage.[18] |
Table 1: Key Characterization Parameters for DOX-NPs.
Protocol 2: In Vitro Evaluation of Sialic Acid-Targeted Nanoparticles
This protocol describes the assessment of pH-responsive drug release and targeted cellular uptake of the synthesized DOX-NPs.
Part A: pH-Responsive Drug Release
-
Place 1 mL of the DOX-NP suspension into a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in 20 mL of PBS at pH 7.4 and pH 5.5, respectively, maintained at 37°C with gentle shaking.[4][19]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using fluorescence spectroscopy (Ex/Em = 485/590 nm).[20]
-
Plot the cumulative drug release percentage against time.
Figure 2: Workflow for the in vitro pH-responsive drug release study.
Part B: Cellular Uptake Study in MCF-7 Cells
-
Seed MCF-7 cells (a human breast cancer cell line known to overexpress sialic acid) in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Incubate the cells with DOX-NPs at a final DOX concentration of 5 µg/mL for 4 hours at 37°C. As a control, incubate another set of cells with free DOX at the same concentration.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the intracellular DOX concentration using fluorescence spectroscopy.
-
For qualitative analysis, visualize the cellular uptake of DOX-NPs using fluorescence microscopy.[21]
Application II: Glucose-Responsive Insulin Delivery
The ability of boronic acids to bind with glucose in a concentration-dependent manner forms the basis of "closed-loop" insulin delivery systems.[4][7][12] These systems are designed to swell or disassemble in the presence of high glucose levels, leading to the release of encapsulated insulin.
Protocol 3: Synthesis and Evaluation of a Glucose-Responsive Hydrogel for Insulin Delivery
This protocol outlines the preparation of a glucose-responsive hydrogel based on chitosan and poly(N-isopropylacrylamide-co-3-acrylamidophenylboronic acid) and its in vitro insulin release profile.[22]
Materials:
-
Chitosan
-
N-isopropylacrylamide (NIPAAm)
-
3-Acrylamidophenylboronic acid (AAPBA)
-
Potassium persulfate (KPS)
-
Insulin
-
Glucose
-
Phosphate buffered saline (PBS)
Part A: Synthesis of Chitosan-graft-poly(NIPAAm-co-AAPBA)
-
Dissolve 1 g of chitosan in 100 mL of 1% acetic acid solution.
-
In a separate flask, dissolve 5 g of NIPAAm and 0.5 g of AAPBA in 50 mL of deionized water.
-
Add the monomer solution to the chitosan solution and stir under a nitrogen atmosphere for 30 minutes.
-
Increase the temperature to 70°C and add 0.1 g of KPS to initiate the polymerization.
-
Allow the reaction to proceed for 6 hours.
-
Purify the resulting copolymer by dialysis against deionized water for 72 hours and then lyophilize.
Part B: Preparation of Insulin-Loaded Hydrogel
-
Dissolve 100 mg of the lyophilized copolymer in 1 mL of PBS (pH 7.4).
-
Add 10 mg of insulin to the polymer solution and mix gently until a homogenous hydrogel is formed.
Part C: In Vitro Glucose-Responsive Insulin Release
-
Place a known amount of the insulin-loaded hydrogel into separate vials containing PBS (pH 7.4) with different glucose concentrations (e.g., 0 mg/dL, 100 mg/dL, and 400 mg/dL).[12]
-
Incubate the vials at 37°C with gentle shaking.
-
At specific time intervals, withdraw a small aliquot of the supernatant and replace it with fresh buffer of the same glucose concentration.
-
Determine the concentration of released insulin in the collected samples using an insulin ELISA kit or HPLC.[7]
-
Plot the cumulative insulin release as a function of time for each glucose concentration.
Figure 3: Mechanism of glucose-responsive insulin release from a boronic acid-based hydrogel.
Conclusion and Future Perspectives
Boronic acid chemistry offers a powerful and versatile platform for the design of sophisticated targeted drug delivery systems. The ability to create stimuli-responsive materials that can react to the specific microenvironment of a disease site holds immense promise for improving the therapeutic index of a wide range of drugs. The protocols detailed in this guide provide a solid foundation for researchers to explore and develop novel boronic acid-based therapies. Future research will likely focus on the development of boronic acids with lower pKa values to enhance their responsiveness at physiological pH, the design of multifunctional systems that combine targeting and triggered release with imaging capabilities, and the exploration of new biological targets beyond sialic acid and glucose. As our understanding of the intricate chemistry of boronic acids continues to grow, so too will their impact on the future of precision medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancements in Injectable Hydrogels for Controlled Insulin Delivery: A Comprehensive Review of the Design, Properties and Therapeutic Applications for Diabetes and Its Complications [mdpi.com]
- 6. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of chitosan-graft-poly(N-isopropylacrylamide) copolymers [epubl.ktu.edu]
- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. azom.com [azom.com]
- 18. Preparation of doxorubicin-loaded collagen-PAPBA nanoparticles and their anticancer efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Meticulous Doxorubicin Release from pH-Responsive Nanoparticles Entrapped within an Injectable Thermoresponsive Depot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Characterization of Thermoresponsive Chitosan-graft-poly(N-isopropylacrylamide) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boronic Acid Functionalization of Peptides and Polymers for Advanced Biomedical Applications
Introduction: The Unique Versatility of the Boronic Acid Moiety
In the landscape of chemical biology and materials science, few functional groups offer the unique combination of stability, reactivity, and stimuli-responsiveness as the boronic acid (BA) moiety. Characterized by a boron atom bonded to two hydroxyl groups and an organic residue, the boronic acid possesses a vacant p-orbital, making it a mild Lewis acid. This electronic feature is the foundation of its remarkable and highly tunable reactivity.
The most prominent of its reactions is the rapid and reversible formation of covalent esters with cis-1,2- and -1,3-diols, a class of compounds that includes biologically crucial molecules like saccharides (e.g., glucose), glycoproteins, and ribonucleosides.[1] This interaction is highly dependent on pH, providing a convenient switch to control binding and release.[1] Beyond diol recognition, boronic acids serve as versatile synthetic handles for cross-coupling reactions, as bioisosteres for carboxylic acids in drug design, and as covalent inhibitors of key enzymes.[2][3]
This guide provides an in-depth exploration of the principles and protocols for the functionalization of two critical classes of biomacromolecules—peptides and polymers—with boronic acids. For researchers in drug development, diagnostics, and "smart" materials, mastering these techniques opens the door to creating sophisticated systems such as:
-
Targeted Therapeutics: Peptide boronic acids are potent enzyme inhibitors, exemplified by the FDA-approved multiple myeloma drugs Bortezomib and Ixazomib.[2][4]
-
Glucose-Responsive Systems: Boronic acid-functionalized polymers can form hydrogels or nanoparticles that swell or disassemble in response to glucose concentrations, enabling self-regulating insulin delivery systems.[5][6]
-
Diagnostic and Affinity Materials: The specific interaction with diols allows for the creation of sensors and affinity chromatography materials for capturing and detecting glycoproteins or saccharides.[1][7][8]
-
pH-Responsive Devices: The pH-sensitive nature of the boronate ester bond is exploited to design materials that release payloads in specific biological microenvironments, such as acidic endosomes or tumor tissues.[2][9]
This document is structured to provide both the foundational chemical principles and detailed, field-tested protocols to empower researchers to confidently design and execute their own functionalization strategies.
Part I: The Chemistry of Boronic Acid Functionalization
Section 1.1: Fundamental Principles of Reactivity
The utility of boronic acids stems from the dynamic equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state upon interaction with a Lewis base, such as a hydroxyl ion.[1][5] It is the tetrahedral boronate that readily reacts with cis-diols to form stable five- or six-membered cyclic esters.[1][10]
Key Factors Governing Reactivity:
-
pH: The binding of boronic acids to diols is critically pH-dependent. The reaction is most favorable at or above the pKa of the boronic acid, where a significant population of the more reactive tetrahedral boronate anion exists.[1][10] Standard phenylboronic acids have a pKa around 8.5-9.0, but this can be tuned through synthetic modification with electron-withdrawing groups to enable efficient binding at physiological pH (7.4).[11]
-
Diol Structure: The affinity of a boronic acid for a diol is influenced by the diol's structure, including the dihedral angle between the hydroxyl groups and their pKa.[11] Catechols and sugars like fructose, which present a favorable conformation, generally exhibit higher binding constants than other diols.[11][12]
-
Solvent: The choice of solvent can impact the binding equilibrium. Protic solvents that can act as hydrogen bond acceptors may compete with the diol for binding to the boronic acid, thereby reducing the association constant.[13]
Diagram 1: Boronic Acid-Diol Equilibrium
This diagram illustrates the fundamental pH-dependent equilibrium between a boronic acid and a generic cis-diol, leading to the formation of a cyclic boronate ester.
Caption: pH-dependent equilibrium of boronic acid and a cis-diol.
Part II: Protocols for Peptide Functionalization
The incorporation of a boronic acid at the C-terminus of a peptide transforms it into a potent reversible covalent inhibitor of serine and threonine proteases.[2][3] The boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis, forming a stable adduct with the catalytic serine or threonine residue in the enzyme's active site.[3][4]
Section 2.1: Protocol: Solid-Phase Synthesis of a C-Terminal Peptide Boronic Acid
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for creating peptide boronic acids (PBAs), avoiding complex solution-phase purifications.[4][14][15] This protocol utilizes a commercially available 1-glycerol polystyrene resin, which forms a reversible boronate ester linkage with the α-aminoboronic acid building block.[14][16] This approach is compatible with standard Fmoc-based SPPS.[14]
Diagram 2: SPPS Workflow for Peptide Boronic Acids
This workflow outlines the key stages of synthesizing a peptide boronic acid on a solid support.
Caption: Solid-phase synthesis workflow for peptide boronic acids.
Experimental Protocol:
Objective: To synthesize a dipeptide, Phe-boroPhe, using Fmoc-SPPS.
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| 1-Glycerol Polystyrene Resin | e.g., Sigma-Aldrich | Solid Support |
| Fmoc-L-phenylalanine-boronic acid pinacol ester | e.g., Combi-Blocks | First building block |
| Fmoc-L-phenylalanine (Fmoc-Phe-OH) | e.g., CEM | Second amino acid |
| Dichloromethane (DCM), Anhydrous | Standard Supplier | Solvent |
| N,N-Dimethylformamide (DMF), Peptide Grade | Standard Supplier | Solvent |
| Piperidine | Standard Supplier | Fmoc deprotection |
| HBTU (HATU or HCTU can also be used) | Standard Supplier | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Activation base |
| Methanol (MeOH) | Standard Supplier | Cleavage solvent |
Procedure:
-
Resin Swelling & Building Block Loading:
-
Swell 1-Glycerol resin (100 mg, 1 equiv.) in DCM in a fritted peptide synthesis vessel for 30 minutes.
-
Drain the DCM.
-
Dissolve Fmoc-L-phenylalanine-boronic acid pinacol ester (1.2 equiv.) in a minimal amount of DCM.
-
Add the solution to the resin and agitate gently at room temperature for 16 hours to ensure complete loading via boronate ester formation.[15][17]
-
-
Washing:
-
Drain the loading solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Peptide Coupling:
-
In a separate vial, pre-activate Fmoc-Phe-OH (3 equiv.) by dissolving it in DMF with HBTU (2.9 equiv.) and DIPEA (6 equiv.). Allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Final Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat Step 3 to remove the Fmoc group from the N-terminal Phenylalanine.
-
-
Cleavage from Resin:
-
Wash the final peptide-resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail of DCM/MeOH/H₂O (5:4:1 v/v/v).[17]
-
Add the cocktail to the resin and agitate for 30 minutes.
-
Drain the solution containing the cleaved peptide into a clean flask. Repeat this step two more times.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Phe-boroPhe peptide. The pinacol protecting group is typically stable to these conditions and can be removed in a subsequent step if the free boronic acid is required.
-
Part III: Protocols for Polymer Functionalization
Boronic acid-containing polymers are a cornerstone of "smart" materials, particularly for biomedical applications.[18] They can be synthesized either by polymerizing BA-functionalized monomers or by post-polymerization modification of a precursor polymer.[19] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly powerful technique as it allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities, directly from unprotected boronic acid monomers.[20][21]
Section 3.1: Protocol: Synthesis of a Glucose-Responsive Block Copolymer via RAFT
Objective: To synthesize a well-defined amphiphilic block copolymer, poly(N,N-dimethylacrylamide)-b-poly(3-acrylamidophenylboronic acid) (PDMA-b-PAPBA), which can self-assemble into micelles and respond to glucose.
Causality: PDMA is a hydrophilic, biocompatible polymer that will form the stabilizing corona of the micelle. PAPBA is hydrophilic but becomes more so upon binding glucose, which can trigger the disassembly of the micellar aggregates. RAFT polymerization provides excellent control over the block structure.[20][22]
Diagram 3: RAFT Polymerization & Self-Assembly Workflow
This diagram shows the two-step synthesis of a diblock copolymer and its subsequent self-assembly and glucose-triggered disassembly.
Caption: Synthesis and behavior of a glucose-responsive block copolymer.
Experimental Protocol:
Materials & Reagents:
| Reagent/Material | Supplier | Purpose |
| N,N-Dimethylacrylamide (DMA) | Standard Supplier | First monomer (hydrophilic block) |
| 3-Acrylamidophenylboronic acid (APBA) | e.g., Boron Molecular | Second monomer (responsive block) |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Standard Supplier | RAFT Chain Transfer Agent (CTA) |
| AIBN | Standard Supplier | Radical Initiator |
| 1,4-Dioxane | Standard Supplier | Internal standard for NMR |
| DMF, Anhydrous | Standard Supplier | Solvent |
| Deionized Water | In-house | Co-solvent |
Procedure:
-
Synthesis of PDMA Macro-CTA:
-
To a vial, add DMA (1.0 g, 10.1 mmol), the RAFT CTA (45.1 mg, 0.16 mmol), and AIBN (2.6 mg, 0.016 mmol).
-
Add anhydrous DMF (2.0 mL) and 1,4-dioxane (internal standard).
-
Seal the vial, purge with nitrogen for 20 minutes, and place in a preheated oil bath at 70°C.
-
Monitor monomer conversion by ¹H NMR. After ~4 hours (~70% conversion), stop the reaction by cooling in an ice bath and exposing to air.
-
Precipitate the polymer in cold diethyl ether, re-dissolve in methanol, and re-precipitate. Dry under vacuum.
-
Self-Validation Check: Characterize the PDMA Macro-CTA by Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution (Đ < 1.3).
-
-
Synthesis of PDMA-b-PAPBA Block Copolymer:
-
In a vial, dissolve the PDMA Macro-CTA (200 mg, 1 equiv.) and APBA (365 mg, 5 equiv. relative to PDMA DP) in a 95:5 DMF/water solvent mixture.[21]
-
Add AIBN (0.1 equiv. relative to Macro-CTA).
-
Seal, purge with nitrogen for 20 minutes, and heat at 70°C for 16 hours.
-
Stop the reaction by cooling and exposing to air.
-
-
Purification and Self-Assembly:
-
Dialyze the reaction mixture against deionized water for 48 hours (using a dialysis membrane with an appropriate MWCO) to remove unreacted monomer and DMF, and to induce micellar self-assembly.
-
Lyophilize the purified solution to obtain the dry block copolymer.
-
-
Characterization and Glucose Response Test:
-
Confirm the block copolymer structure using ¹H NMR.
-
Analyze the size and morphology of the self-assembled structures using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
To test glucose responsiveness, dissolve the polymer in a pH 7.4 phosphate buffer. Add a concentrated glucose solution and monitor the change in particle size (or scattering intensity) by DLS over time. A significant decrease indicates disassembly.
-
Expected Characterization Data:
| Sample | Mn (GPC, g/mol ) | Đ (PDI) | Dh (DLS, nm) |
| PDMA Macro-CTA | ~6,000 | < 1.25 | N/A |
| PDMA-b-PAPBA | ~15,000 | < 1.35 | 50 - 150 |
| PDMA-b-PAPBA + Glucose | N/A | N/A | < 10 or signal loss |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. xiamenbiotime.com [xiamenbiotime.com]
- 11. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Boronic Acids as Serine Protease Inhibitors
Introduction: The Unique Potential of Boronic Acids in Serine Protease Inhibition
Serine proteases constitute a vast and functionally diverse family of enzymes, playing critical roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation. Their dysregulation is implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, the development of potent and selective serine protease inhibitors remains a cornerstone of modern drug discovery.
Among the various classes of inhibitors, boronic acids and their derivatives have emerged as a particularly promising and versatile chemotype.[1] Their unique mechanism of action, centered around the formation of a reversible, yet stable, covalent bond with the catalytic serine residue, positions them as highly effective "transition-state mimics."[2][3] This interaction, which will be detailed further, underpins their remarkable potency and allows for the fine-tuning of selectivity against specific serine protease targets.
This guide provides an in-depth exploration of the experimental application of boronic acids as serine protease inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols for key assays but also the underlying scientific rationale to empower informed experimental design and data interpretation.
Mechanism of Action: A Reversible Covalent Interaction
The inhibitory prowess of boronic acids stems from the electrophilic nature of the boron atom. In the active site of a serine protease, the catalytic serine's hydroxyl group acts as a nucleophile, attacking the boron atom of the inhibitor. This results in the formation of a tetrahedral boronate adduct, a stable structure that mimics the transient tetrahedral intermediate formed during natural peptide bond hydrolysis.[2][3] This adduct effectively "traps" the enzyme in an inactive state.
Unlike many covalent inhibitors that form irreversible bonds, the boronic acid-serine interaction is reversible, offering a key advantage in terms of potential toxicity and off-target effects. The stability of this boronate adduct, and thus the inhibitor's potency, is influenced by several factors, including the specific amino acid sequence of the inhibitor (which governs its affinity for the enzyme's substrate-binding pockets) and the electronic properties of the boronic acid itself.
Diagram: Mechanism of Serine Protease Inhibition by Boronic Acids
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Experimental Protocols
Protocol 1: Determination of Inhibitor Potency (IC50 and Ki) using a Fluorogenic Substrate
This protocol outlines a standard method for quantifying the inhibitory activity of a boronic acid compound against a specific serine protease.
1.1. Materials:
-
Purified serine protease of interest.
-
Boronic acid inhibitor stock solution (typically in DMSO).
-
Fluorogenic peptide substrate specific for the target protease.
-
Assay Buffer (a common example: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 8.0).[4]
-
96-well black, flat-bottom microplates.
-
Microplate reader with fluorescence detection capabilities.
1.2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the boronic acid inhibitor in the assay buffer. A 2- or 3-fold dilution series is recommended to cover a broad concentration range.[4]
-
Plate Setup: In the 96-well microplate, add 50 µL of the diluted inhibitor solutions to the designated wells. Include control wells containing assay buffer with DMSO (vehicle control) and assay buffer alone (no-inhibitor control).[4]
-
Enzyme Addition: Add 25 µL of the serine protease solution to each well. The final enzyme concentration should be optimized for the specific assay to ensure a linear reaction rate over the measurement period.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) value for the enzyme.[4]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore.[5] Record data at regular intervals for a period sufficient to establish the initial reaction velocity.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[6]
-
To determine the inhibition constant (Ki), which reflects the binding affinity of the inhibitor, the Cheng-Prusoff equation can be used for competitive inhibitors:[7][8] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
| Parameter | Description | Typical Units |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | nM, µM, mM |
| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | nM, µM |
| Km | The Michaelis-Menten constant, the substrate concentration at which the reaction rate is half of Vmax. | µM, mM |
| [S] | Concentration of the substrate used in the assay. | µM, mM |
Diagram: Workflow for IC50 and Ki Determination
Caption: A stepwise workflow for determining the IC50 and Ki of a boronic acid inhibitor.
Protocol 2: Specificity Profiling using Fluorogenic Substrate Libraries
To be therapeutically viable, an inhibitor must exhibit high selectivity for its target enzyme over other related proteases. This protocol describes a method for assessing inhibitor specificity.
2.1. Principle:
The specificity of a boronic acid inhibitor is evaluated by testing its activity against a panel of different serine proteases. Fluorogenic substrate libraries, containing a diverse array of peptide sequences, can also be employed to create a "specificity fingerprint" of a protease, which can then be used to predict potential off-target interactions of an inhibitor.[1][9][10]
2.2. Materials:
-
Boronic acid inhibitor.
-
A panel of purified serine proteases (including the primary target and closely related off-targets).
-
Specific fluorogenic substrates for each protease in the panel.
-
Assay buffer(s) suitable for the activity of all tested proteases.
-
96-well black microplates.
-
Microplate reader.
2.3. Procedure:
-
Enzyme Panel Selection: Choose a panel of serine proteases that are structurally or functionally related to the primary target.
-
Inhibition Assays: For each protease in the panel, perform the enzyme inhibition assay as described in Protocol 1 . It is crucial to use a substrate concentration at or near the Km for each respective enzyme to ensure accurate and comparable results.
-
Data Analysis:
-
Determine the IC50 or Ki value of the boronic acid inhibitor for each protease in the panel.
-
Calculate the selectivity index by dividing the Ki (or IC50) for an off-target protease by the Ki (or IC50) for the primary target protease. A higher selectivity index indicates greater selectivity for the target enzyme.
-
Selectivity Index = Ki (off-target) / Ki (target)
| Protease | Ki (nM) | Selectivity Index |
| Target Protease A | 10 | 1 |
| Off-Target Protease B | 1,000 | 100 |
| Off-Target Protease C | 5,000 | 500 |
| Off-Target Protease D | >10,000 | >1,000 |
2.4. Advanced Specificity Profiling:
For a more comprehensive analysis, activity-based protein profiling (ABPP) can be employed. This technique uses activity-based probes (ABPs) that covalently modify the active site of enzymes. In a competitive ABPP experiment, a biological sample (e.g., cell lysate or living cells) is pre-incubated with the boronic acid inhibitor before adding a broad-spectrum serine hydrolase ABP.[11][12] The inhibitor's ability to block the labeling of various enzymes by the ABP provides a detailed profile of its on- and off-target engagement within a complex biological system.
Protocol 3: In Vivo Efficacy Assessment in a Rodent Model of Intestinal Inflammation
Evaluating the efficacy of a boronic acid inhibitor in a relevant animal model is a critical step in preclinical development. This protocol provides a general framework based on a trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which is used to study visceral pain.[13]
3.1. Animal Model:
-
Induction of Colitis: Acute colitis is induced in rats by intracolonic administration of TNBS. This leads to an inflammatory response and visceral hypersensitivity.[13]
3.2. Inhibitor Administration:
-
Route of Administration: The boronic acid inhibitor can be administered via various routes, including intraperitoneal (IP) injection or oral gavage. The choice of route depends on the physicochemical properties and pharmacokinetic profile of the compound.[13][14]
-
Dosing Regimen: The dose and frequency of administration should be determined based on in vitro potency and any available pharmacokinetic data.[15]
3.3. Efficacy Endpoint: Assessment of Visceral Sensitivity:
-
Visceromotor Response (VMR): Visceral sensitivity is quantified by measuring the VMR to colorectal distension (CRD). This involves inflating a balloon catheter inserted into the colon at varying pressures and recording the associated abdominal muscle contractions.[13]
-
Procedure:
-
Thirty minutes after inhibitor administration, animals are subjected to CRD at increasing pressures.[13]
-
The VMR, typically measured as the electromyographic (EMG) activity of the abdominal muscles, is recorded.
-
A reduction in the VMR in inhibitor-treated animals compared to vehicle-treated controls indicates an analgesic effect.[13]
-
3.4. Data Analysis:
-
Compare the VMRs between the inhibitor-treated group and the vehicle control group at each distension pressure.
-
Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the observed differences.
3.5. Pharmacokinetic Considerations:
For orally administered boronic acids, it is important to assess their absorption and distribution.[3][16] Pharmacokinetic studies in rodents can provide valuable information on bioavailability and tissue exposure, which is crucial for interpreting efficacy data.[17]
Protocol 4: Synthesis and Characterization of Peptidyl Boronic Acids
The synthesis of peptidyl boronic acids requires careful consideration of the boronic acid moiety's stability. Solid-phase peptide synthesis (SPPS) offers a robust and versatile approach.[18][19]
4.1. Solid-Phase Synthesis of a Peptidyl Boronic Acid:
This protocol provides a general overview of the synthesis of a C-terminal peptidyl boronic acid using Fmoc chemistry on a solid support.[18][19][20]
-
Resin Preparation: Start with a commercially available 1-glycerol polystyrene resin.[18]
-
Immobilization of the Boronic Acid Amino Acid: The Fmoc-protected α-aminoboronic acid building block is immobilized onto the resin.[19]
-
Peptide Chain Elongation: The peptide chain is extended by standard Fmoc-based SPPS cycles, involving deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide-boronic acid is cleaved from the resin, and side-chain protecting groups are removed, typically using a trifluoroacetic acid (TFA)-based cleavage cocktail.
-
Purification: The crude peptide-boronic acid is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
4.2. Characterization:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound.[2]
-
NMR Spectroscopy:
Diagram: Synthesis and Characterization of Peptidyl Boronic Acids
Caption: A generalized workflow for the synthesis and characterization of peptidyl boronic acids.
Conclusion: A Powerful Tool for Serine Protease Research and Drug Discovery
Boronic acids represent a highly valuable class of serine protease inhibitors, offering a unique combination of potency, selectivity, and a reversible covalent mechanism of action. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively utilize these compounds in their studies. From fundamental enzyme kinetics to in vivo efficacy models, a systematic and well-informed experimental approach is key to unlocking the full potential of boronic acids in both basic research and the development of novel therapeutics.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seas.upenn.edu [seas.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel boronic acid as a potent, selective, and orally active hormone sensitive lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparative review of the pharmacokinetics of boric acid in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid Phase Synthesis of C-Terminal Boronic Acid Peptides [agris.fao.org]
- 19. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for bioconjugation with (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Application Note & Protocol
Targeted Bioconjugation Utilizing (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid for Sialic Acid-Specific Labeling
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, oncology, and materials science.
Abstract: This document provides a comprehensive guide to the principles and practice of bioconjugation using this compound. Phenylboronic acids (PBAs) are versatile chemical tools that form reversible covalent bonds with 1,2- and 1,3-diols. This interaction is particularly effective for targeting the cis-diol groups present in sialic acids, which are frequently overexpressed on the surface of cancer cells.[1] This protocol details a robust methodology for conjugating this specific PBA derivative to glycoproteins, such as antibodies or other proteins, enabling the development of targeted therapeutics, diagnostic agents, and advanced biomaterials. We will cover the reaction mechanism, optimization of key parameters, step-by-step experimental procedures, and methods for characterization.
Principle of the Reaction: Boronate Ester Formation
The core of this bioconjugation strategy lies in the reversible reaction between a boronic acid and a cis-diol to form a cyclic boronate ester.[2][3] Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[4] The formation of the stable cyclic boronate ester is highly dependent on pH.[4][5]
The reaction proceeds as follows: the boronic acid moiety on this compound selectively interacts with cis-diols on target biomolecules. Sialic acids, terminal sugars on many cell-surface glycoproteins, possess a glycerol-like side chain with a cis-diol that is an ideal target for this reaction under physiological or slightly acidic conditions.[2][6][7] The equilibrium of this reaction can be controlled by adjusting the pH; the bond is typically more stable at neutral to slightly alkaline pH and can be reversed under acidic conditions.[8][9]
This pH-dependent reversibility is a key advantage, allowing for controlled capture and release of glycoproteins.[7][8][9]
Reaction Mechanism Visualization
The diagram below illustrates the pH-dependent equilibrium between the phenylboronic acid (PBA) derivative and a generic cis-diol-containing biomolecule, such as a sialic acid residue on a glycoprotein.
Caption: Reversible formation of a cyclic boronate ester.
Materials and Reagents
Reagents:
-
This compound
-
Target Biomolecule (e.g., monoclonal antibody, glycoprotein)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0 - 6.5
-
Sorbitol or Tris Buffer for elution/reversal
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - if conjugating via carboxyl groups
-
N-hydroxysuccinimide (NHS) - if conjugating via carboxyl groups
-
Deionized water (ddH₂O)
Equipment:
-
Reaction vials (e.g., microcentrifuge tubes)
-
Orbital shaker or rocker
-
pH meter
-
UV-Vis Spectrophotometer
-
Dialysis tubing or centrifugal filtration units (e.g., Amicon Ultra)
-
HPLC system (SEC or RP)
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
-
SDS-PAGE equipment
Experimental Protocols
This section outlines two primary protocols: direct labeling of a sialoglycoprotein and covalent attachment of the boronic acid to a protein backbone for use as a targeting agent.
Protocol A: Direct, Reversible Labeling of a Sialoglycoprotein
This protocol is ideal for applications like affinity capture, purification, or temporary modification of glycoproteins.
Step 1: Reagent Preparation
-
Prepare a stock solution of this compound at 10-50 mM in anhydrous DMSO.
-
Prepare the target glycoprotein at a concentration of 1-10 mg/mL in a suitable buffer. For optimal binding to sialic acids, a slightly acidic buffer (e.g., MES, pH 6.0) or physiological buffer (PBS, pH 7.4) can be effective.[8]
-
Prepare an elution buffer, such as 100 mM Sorbitol in PBS pH 7.4 or a low pH buffer (e.g., 100 mM Glycine, pH 3.0).
Step 2: Conjugation Reaction
-
In a reaction vial, combine the glycoprotein solution with the boronic acid stock solution. The final molar ratio of boronic acid to protein should be optimized, but a starting point of 20:1 to 100:1 is recommended.
-
Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing.
Step 3: Removal of Unreacted Boronic Acid
-
To remove excess, unbound boronic acid, perform dialysis against PBS (pH 7.4) or use a centrifugal filtration unit with an appropriate molecular weight cutoff (MWCO).
-
Wash the conjugate several times with PBS to ensure all unbound reagent is removed.
Step 4: Characterization
-
Confirmation of Conjugation: Use MALDI-TOF or ESI-MS to determine the mass shift corresponding to the number of boronic acid molecules conjugated.
-
Functional Assay: Assess the binding of the conjugate to a known interaction partner to confirm that the protein's function is not compromised.
Protocol B: Covalent Immobilization of Boronic Acid onto a Protein
This protocol creates a stable protein-PBA conjugate that can act as a "lectin mimetic" to target and bind sialoglycans on other molecules or cells.[2][6] This typically involves using EDC/NHS chemistry to link a boronic acid derivative containing a primary amine to the protein's carboxyl groups (Asp/Glu).
Note: The specified molecule, this compound, does not have a primary amine for direct EDC coupling. A derivative like 4-[(2-aminoethyl)carbamoyl]phenylboronic acid would be used.[10] For this protocol, we will assume such a derivative is available.
Step 1: Reagent Preparation
-
Dissolve the amine-functionalized PBA derivative in ddH₂O or an appropriate buffer.
-
Prepare the protein (e.g., BSA, IgG) at 2-5 mg/mL in MES buffer (pH 6.0).
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold MES buffer.
Step 2: Activation of Protein Carboxyl Groups
-
Add a 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS-esters.
Step 3: Conjugation Reaction
-
Add a 100-fold molar excess of the amine-functionalized PBA to the activated protein solution.
-
Adjust the reaction pH to 7.2-7.5 with a suitable buffer (e.g., phosphate buffer) to facilitate the reaction with the primary amine.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of ~50 mM.
Step 4: Purification and Characterization
-
Purify the conjugate using size-exclusion chromatography (SEC) or extensive dialysis to remove unreacted reagents.
-
Characterize the conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
-
Assess the glycan-binding capability using an assay like the Alizarin Red S (ARS) competitive binding assay or by testing its binding to a sialoglycoprotein like fetuin.[11]
Key Experimental Parameters & Optimization
The success of bioconjugation with boronic acids depends on careful control of several parameters.
| Parameter | Recommended Range | Rationale & Scientific Justification |
| pH | 6.0 - 8.5 | The pKa of the boronic acid and the stability of the target biomolecule are critical. Optimal ester formation often occurs at a pH between the pKa of the boronic acid and the diol.[12] For sialic acid, binding can be effective at physiological pH (7.4) or slightly lower.[2][8] |
| Temperature | 4°C to 25°C | Most reactions proceed efficiently at room temperature. Lower temperatures (4°C) can be used for sensitive proteins or longer (overnight) incubations to minimize degradation. |
| Molar Ratio | 20:1 to 200:1 (Boronic Acid:Protein) | A molar excess of the boronic acid drives the reaction equilibrium towards product formation. The optimal ratio depends on the number of available diols on the target and must be determined empirically to avoid protein precipitation or loss of function. |
| Buffer Composition | Non-diol buffers (MES, HEPES, PBS) | Buffers containing diols (like Tris) or sugars will compete with the target biomolecule for binding to the boronic acid and should be avoided during the conjugation step.[13] |
| Reaction Time | 1 - 4 hours | The kinetics of boronate ester formation are generally fast.[13][14] Reaction times should be optimized to achieve sufficient labeling without causing protein damage. |
General Experimental Workflow
The following diagram provides a high-level overview of the bioconjugation process.
Caption: High-level workflow for boronic acid bioconjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH; Insufficient molar excess of boronic acid; Competing diols in buffer. | Optimize pH based on the pKa of the boronic acid. Increase the molar ratio of the boronic acid. Ensure all buffers are free of diols (e.g., use MES or PBS instead of Tris). |
| Protein Precipitation | High concentration of organic solvent (DMSO); Protein instability at reaction pH; Excessive cross-linking. | Keep final DMSO concentration <10%. Confirm protein stability at the chosen pH. Reduce the molar ratio of boronic acid. |
| Loss of Biological Activity | Conjugation at or near an active site. | Reduce the molar ratio to decrease the degree of labeling. If possible, use site-specific conjugation methods to direct the boronic acid away from critical residues. |
| Difficulty in Purification | Boronic acid aggregation; Non-specific binding. | Filter boronic acid stock solution before use. Include mild detergents (e.g., Tween-20) in wash buffers during purification. Use size-exclusion chromatography for efficient separation. |
References
- 1. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. techconnectworld.com [techconnectworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic Acid-Modified Polyethyleneimine: A Glycan-Targeting Anti-Biofilm Polymer for Inhibiting Bacterial Adhesion to Mucin and Enhancing Antibiotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of Boronic Acids in the Development of Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Boronic Acids in Oncology
Boronic acids, a class of organoboron compounds, have garnered significant attention in medicinal chemistry due to their unique chemical properties and therapeutic potential.[1] Characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, these compounds exhibit mild Lewis acidity and remarkable stability, making them versatile building blocks in drug design.[1] Their ability to form reversible covalent bonds with hydroxyl groups, particularly with the active site serines of proteases, has positioned them as potent enzyme inhibitors.[2] This has been particularly impactful in oncology, leading to the development of targeted therapies that have changed the landscape of cancer treatment.[3][4]
The journey of boronic acids from chemical curiosities to clinical game-changers began with the discovery that they could effectively inhibit the proteasome, a cellular machine responsible for degrading damaged or unneeded proteins.[5][6] This inhibition leads to the accumulation of misfolded proteins within cancer cells, triggering apoptosis (programmed cell death).[3] The landmark approval of Bortezomib (Velcade®) by the FDA in 2003 as the first proteasome inhibitor for the treatment of multiple myeloma validated this therapeutic strategy.[3][6][7] Following this success, a second-generation oral proteasome inhibitor, Ixazomib (Ninlaro®), was approved in 2015, further cementing the role of boronic acids in cancer therapy.[3][8]
Beyond proteasome inhibition, the versatility of boronic acids extends to other anticancer mechanisms, including the inhibition of other enzymes like histone deacetylases (HDACs) and their use as prodrugs that can be selectively activated in the tumor microenvironment.[8][9][10] Their unique properties also make them valuable in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy.[3] This guide provides a comprehensive overview of the applications of boronic acids in cancer therapeutics, from their fundamental mechanisms of action to detailed protocols for their synthesis, evaluation, and preclinical testing.
Mechanisms of Action of Boronic Acid-Based Cancer Therapeutics
The anticancer effects of boronic acids are primarily attributed to their ability to act as potent enzyme inhibitors. The boron atom's electrophilic nature allows it to form a stable, yet reversible, tetrahedral intermediate with nucleophilic residues in the active sites of enzymes.
Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. The 26S proteasome, a large multi-protein complex, is responsible for the degradation of ubiquitinated proteins.[5] The 20S core particle of the proteasome contains the catalytically active sites, which have chymotrypsin-like, trypsin-like, and caspase-like activities.[11]
Boronic acid-based proteasome inhibitors, such as Bortezomib and Ixazomib, primarily target the chymotrypsin-like activity of the proteasome.[3] The boronic acid moiety forms a covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome.[8] This reversible inhibition blocks the degradation of proteins, leading to an accumulation of misfolded and regulatory proteins. This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis in cancer cells.[3]
Caption: Mechanism of proteasome inhibition by boronic acids.
Other Enzymatic Inhibition
The inhibitory potential of boronic acids is not limited to the proteasome. They have been investigated as inhibitors for a range of other enzymes relevant to cancer, including:
-
Serine Proteases: Similar to their interaction with the proteasome's threonine residue, boronic acids can inhibit serine proteases by forming a tetrahedral adduct with the active site serine.
-
Histone Deacetylases (HDACs): Some boronic acid derivatives have been designed to inhibit HDACs, enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[8]
Prodrug Strategies
The unique chemistry of boronic acids allows for the design of innovative prodrugs. These are inactive compounds that are converted into active drugs within the body. Boronic acid-based prodrugs can be designed to be activated by the specific conditions found in the tumor microenvironment, such as high levels of reactive oxygen species (ROS).[9][12] This targeted activation can enhance the selectivity of the drug for cancer cells and reduce side effects.
Key Boronic Acid-Based Therapeutics in Oncology
Several boronic acid-containing drugs have been approved for cancer treatment, and many more are in various stages of clinical development.
| Drug Name (Brand Name) | Target | Approved Indications | Development Stage |
| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma[7][13][14] | Approved[3][4] |
| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma[3][8] | Approved[3][4] |
| Vaborbactam (Vabomere®) | β-lactamase | Complicated Urinary Tract Infections (used in combination with an antibiotic) | Approved (not an anticancer drug, but a notable boronic acid therapeutic)[8] |
Application Notes & Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of boronic acid-based compounds for cancer therapeutic development.
Caption: Drug discovery workflow for boronic acid therapeutics.
Section A: Synthesis and Characterization of Boronic Acid Compounds
The synthesis of boronic acids is a well-established field in organic chemistry, with several reliable methods available.[15]
Protocol 1: Synthesis of Aryl Boronic Acids via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of aryl boronic acids.[1][15] This protocol describes a general procedure for the synthesis of an aryl boronic acid from an aryl halide and a diboron reagent.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring plate and heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), combine the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), palladium catalyst (0.03 eq), and base (3.0 eq).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude boronate ester can be purified by column chromatography or used directly in the next step.
-
To obtain the free boronic acid, the boronate ester can be hydrolyzed using an acidic workup (e.g., with HCl).
Notes:
-
The choice of catalyst, base, and solvent may need to be optimized for specific substrates.
-
Strict anhydrous and inert conditions are crucial for the success of the reaction.
Protocol 2: Purification of Boronic Acids
Principle: The purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Several methods can be employed, including recrystallization, chromatography, and derivatization.[16]
Methods:
-
Recrystallization: For solid boronic acids, recrystallization from an appropriate solvent (e.g., water, ethanol, or a mixture of solvents) can be an effective purification method.[16][17]
-
Column Chromatography: Silica gel chromatography can be used for the purification of less polar boronic acids and their esters.[16][18] For more polar compounds, neutral alumina may be a better choice.[16]
-
Derivatization: Boronic acids can be converted into their diethanolamine adducts, which are often crystalline and can be easily purified by recrystallization.[17][19] The pure boronic acid can then be regenerated by treatment with an acid.[20]
Protocol 3: Characterization of Boronic Acids
Principle: The structure and purity of synthesized boronic acids should be confirmed using standard analytical techniques.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the organic backbone. 11B NMR is particularly useful for characterizing the boron center.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.
Section B: In Vitro Evaluation of Anticancer Activity
A variety of in vitro assays are available to assess the anticancer properties of newly synthesized boronic acid compounds.[21]
Protocol 4: Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Principle: The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[22] A decrease in ATP levels is indicative of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Boronic acid compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the boronic acid compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Notes:
-
The optimal cell seeding density and incubation time should be determined for each cell line.[23]
-
Ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a non-toxic level (typically <0.5%).
Protocol 5: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[24][25][26] An increase in caspase-3/7 activity is an indicator of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Boronic acid compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent (Promega)[27]
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat them with the boronic acid compound as described in Protocol 4.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[27]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[26]
-
Mix the contents gently and incubate at room temperature for 1-3 hours.[26]
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Notes:
-
The assay is based on a "glow-type" luminescent signal that is stable for several hours, providing flexibility in measurement time.[26]
-
This assay can be multiplexed with other assays to obtain more information from a single sample.
Protocol 6: Proteasome Activity Assay
Principle: This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or purified proteasome preparations using a fluorogenic substrate.[11][28] Inhibition of this activity by a boronic acid compound will result in a decrease in fluorescence.
Materials:
-
Cell lysate or purified 20S proteasome
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[28]
-
Proteasome inhibitor (e.g., MG-132) as a positive control[29]
-
Boronic acid compound
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare cell lysates or dilute the purified proteasome in the assay buffer.
-
In a 96-well plate, add the cell lysate or purified proteasome.
-
Add the boronic acid compound at various concentrations. Include a vehicle control and a positive control (MG-132).
-
Pre-incubate the plate at 37°C for a short period to allow the inhibitor to bind to the proteasome.
-
Add the fluorogenic substrate to all wells to start the reaction.[29]
-
Measure the fluorescence kinetically over time at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[29][30]
-
Calculate the rate of substrate cleavage (slope of the kinetic curve) and determine the percentage of proteasome inhibition for each concentration of the boronic acid compound.
Notes:
-
The assay can be adapted to measure the trypsin-like and caspase-like activities of the proteasome by using different specific substrates.
-
It is important to perform the assay in the linear range of the enzyme concentration and substrate concentration.
Section C: Preclinical In Vivo Studies
Promising boronic acid compounds identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[22]
Protocol 7: Xenograft Tumor Model Studies in Mice
Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo antitumor activity of new drug candidates.[31][32][33][34][35]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor growth)
-
Boronic acid compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in saline or with Matrigel) into the flank of each mouse.[34]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the boronic acid compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Measure the tumor volume (typically using the formula: (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study (when tumors in the control group reach a predetermined size or based on other ethical endpoints), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the control group.
Notes:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, can provide a more clinically relevant model.[31][33]
Protocol 8: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, while PD studies measure the effect of the drug on its target.
PK Analysis:
-
Administer a single dose of the boronic acid compound to a group of animals.
-
Collect blood samples at various time points after administration.
-
Analyze the concentration of the drug in the plasma using a suitable analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
PD Analysis:
-
Administer the boronic acid compound to tumor-bearing mice.
-
Collect tumor and/or surrogate tissue samples at different time points.
-
Measure the extent of target inhibition (e.g., proteasome activity) in the tissue samples using an appropriate assay (similar to Protocol 6).
-
Correlate the level of target inhibition with the antitumor efficacy observed in the xenograft study.
Troubleshooting and Expert Insights
-
Synthesis and Purification: Boronic acids can be prone to dehydration to form cyclic trimeric anhydrides (boroxines). This can be minimized by careful handling and storage. Purification by forming the diethanolamine adduct is a robust method for obtaining high-purity material.[17][19]
-
In Vitro Assays: The choice of cell line is critical and should be relevant to the cancer type being targeted. It is also important to consider the potential for off-target effects and to perform counter-screening assays.
-
In Vivo Studies: The formulation of the boronic acid compound for in vivo administration is crucial for achieving adequate exposure. Solubility and stability of the formulation should be carefully optimized.
Future Directions and Emerging Applications
The field of boronic acid-based cancer therapeutics continues to evolve. Current research is focused on:
-
Developing novel boronic acid inhibitors for other cancer targets.
-
Designing more sophisticated prodrug strategies for enhanced tumor targeting. [9][10]
-
Exploring the use of boronic acids in combination with other anticancer agents.
-
Advancing the application of boron-containing compounds in Boron Neutron Capture Therapy (BNCT). [3]
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. droracle.ai [droracle.ai]
- 13. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. academic.oup.com [academic.oup.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 21. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. noblelifesci.com [noblelifesci.com]
- 23. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. resources.novusbio.com [resources.novusbio.com]
- 30. researchgate.net [researchgate.net]
- 31. theraindx.com [theraindx.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 35. Xenograft Models - Altogen Labs [altogenlabs.com]
Boronic Acids as Chemical Sensors for Saccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Affinity of Boronic Acids for Saccharides
The detection and quantification of saccharides are of paramount importance in various scientific disciplines, including clinical diagnostics, biotechnology, and food chemistry. While enzymatic assays have traditionally dominated this field, they can be limited by factors such as instability, cost, and susceptibility to environmental conditions. Boronic acid-based chemical sensors have emerged as a powerful and versatile alternative, offering robust, continuous, and real-time monitoring of saccharides.
At the heart of this technology lies the unique and reversible covalent interaction between boronic acids and compounds containing cis-1,2- or cis-1,3-diol functionalities, which are characteristic features of saccharides. This interaction leads to the formation of cyclic boronate esters, a process that can be coupled to a variety of signal transduction mechanisms to generate a measurable output. This application note provides an in-depth guide to the principles, applications, and experimental protocols for utilizing boronic acid-based sensors for saccharide detection.
I. Fundamental Principles of Boronic Acid-Saccharide Interactions
The interaction between a boronic acid and a diol is a pH-dependent equilibrium. Boronic acids are Lewis acids that exist in a trigonal planar, sp²-hybridized state, which is in equilibrium with an anionic, tetrahedral, sp³-hybridized boronate form in aqueous solution. It is the tetrahedral form that readily reacts with diols to form stable five- or six-membered cyclic esters. The formation of the boronate ester lowers the pKa of the boronic acid, a key principle in the design of some sensor types.
The binding affinity and selectivity of a boronic acid sensor for a particular saccharide are influenced by several factors, including:
-
Saccharide Structure: The stereochemistry and arrangement of the hydroxyl groups on the saccharide ring are critical. Monoboronic acids generally exhibit a higher affinity for fructose over other monosaccharides like glucose, galactose, and mannose. This is attributed to the higher proportion of the furanose form of fructose in solution, which presents a cis-diol configuration favorable for binding.
-
Sensor Design: To enhance selectivity for specific saccharides, particularly glucose, researchers have developed sensors incorporating two boronic acid moieties (bis-boronic acids). By optimizing the spacing and orientation of these binding sites, a "molecular cleft" can be created that preferentially binds glucose.
-
pH of the Medium: The binding equilibrium is highly pH-dependent. Optimal binding is typically observed at a pH above the pKa of the boronic acid, where the tetrahedral boronate species is more prevalent. For applications at physiological pH (~7.4), boronic acids with lower pKa values are desirable.
II. Signaling Mechanisms in Boronic Acid-Based Fluorescent Sensors
Fluorescence-based detection is a popular modality for boronic acid sensors due to its high sensitivity and the variety of available signal transduction mechanisms. The binding of a saccharide to the boronic acid receptor induces a change in the photophysical properties of an appended fluorophore. The most common mechanisms are:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is positioned near the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen quenches the fluorescence of the nearby fluorophore. Upon saccharide binding, the acidity of the boron atom increases, leading to a dative bond between the nitrogen and boron. This interaction engages the lone pair, inhibiting the PET process and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT sensors typically consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The boronic acid moiety acts as a modulator of the electron-withdrawing strength. Saccharide binding alters the electronic properties of the boronic acid, leading to a change in the ICT character and a corresponding shift in the fluorescence emission spectrum.
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors employ a donor-acceptor fluorophore pair. Saccharide binding can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor. This change in FRET efficiency results in a ratiometric change in the fluorescence emission of the two fluorophores.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative fluorescent boronic acid sensor and its application in saccharide detection using fluorescence spectroscopy and electrochemical methods.
Protocol 1: Synthesis of an Anthracene-Based Bis-Boronic Acid Fluorescent Sensor for Glucose
This protocol is adapted from the synthesis of anthracene-based diboronic acid derivatives, which have shown selectivity for glucose.
A. Materials and Reagents:
-
9,10-Bis(bromomethyl)anthracene
-
(2-Formyl-5-methoxyphenyl)boronic acid
-
Sodium borohydride (NaBH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
B. Synthesis of the Diamine Intermediate:
-
Dissolve 9,10-bis(bromomethyl)anthracene in anhydrous DMF.
-
Add an excess of a suitable amine (e.g., methylamine) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 9,10-bis(aminomethyl)anthracene derivative.
C. Reductive Amination with Boronic Acid Aldehyde:
-
Dissolve the synthesized diamine and (2-formyl-5-methoxyphenyl)boronic acid in anhydrous MeOH.
-
Add a catalytic amount of acetic acid and stir the mixture for 2 hours at room temperature.
-
Add sodium cyanoborohydride in portions and continue stirring overnight.
-
Quench the reaction with 1 M HCl and then neutralize with a saturated NaHCO₃ solution.
-
Extract the product with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by silica gel column chromatography using a gradient of hexanes and EtOAc.
D. Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Saccharide Detection using Fluorescence Spectroscopy
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized sensor to various saccharides and determining the binding constants.
A. Materials and Reagents:
-
Synthesized boronic acid sensor stock solution (e.g., 1 mM in DMSO or MeOH)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other buffers as required)
-
Saccharide stock solutions (e.g., 1 M glucose, fructose, galactose, mannose in PBS)
-
High-purity water
-
Quartz cuvettes
B. Experimental Procedure for Fluorescence Titration:
-
Prepare a working solution of the boronic acid sensor (e.g., 10 µM) in PBS (pH 7.4).
-
Record the initial fluorescence emission spectrum of the sensor solution using a fluorometer. Determine the optimal excitation wavelength (λex) and monitor the emission at the wavelength of maximum intensity (λem).
-
Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target saccharide.
-
Allow the solutions to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature.
-
Record the fluorescence spectrum for each solution under the same instrument settings.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of intensities (F/F₀) as a function of the saccharide concentration.
C. Determination of Binding Constant (Ka):
The binding constant can be determined by fitting the titration data to a suitable binding model. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used:
1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [S]) + 1 / (Fₘₐₓ - F₀)
Where:
-
F₀ is the fluorescence intensity of the sensor alone.
-
F is the fluorescence intensity at a given saccharide concentration [S].
-
Fₘₐₓ is the fluorescence intensity at saturation.
-
Kₐ is the association constant.
A plot of 1/(F - F₀) versus 1/[S] should yield a straight line, from which Kₐ can be calculated from the slope and intercept. Alternatively, non-linear regression analysis can be performed using specialized software.
D. Determination of Quantum Yield (ΦF):
The fluorescence quantum yield of the sensor in the free and bound states can be determined using a comparative method with a well-characterized standard.
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
ΦF is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Protocol 3: Electrochemical Detection of Glucose using a Boronic Acid-Modified Electrode
This protocol describes the fabrication and use of a boronic acid-modified electrode for the electrochemical detection of glucose using cyclic voltammetry (CV).
A. Materials and Reagents:
-
Screen-printed carbon electrode (SPCE) or gold electrode
-
Bis-boronic acid derivative with an anchoring group (e.g., thiol for gold)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Phosphate buffer solution (PBS), pH 7.4
-
Glucose solutions of varying concentrations in PBS
B. Electrode Modification:
-
Clean the electrode surface according to standard procedures (e.g., polishing for gold electrodes, electrochemical cleaning for SPCEs).
-
Prepare a solution of the bis-boronic acid derivative in a suitable solvent (e.g., ethanol).
-
Immerse the cleaned electrode in the boronic acid solution and allow it to self-assemble on the surface for a specified time (e.g., 12-24 hours).
-
Rinse the modified electrode thoroughly with the solvent and then with deionized water to remove any unbound molecules.
C. Electrochemical Measurements (Cyclic Voltammetry):
-
Prepare an electrochemical cell containing a solution of K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in PBS as the redox probe.
-
Immerse the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in the cell.
-
Record the cyclic voltammogram in the absence of glucose by scanning the potential within a suitable range.
-
Add aliquots of the glucose stock solution to the electrochemical cell to achieve the desired concentrations.
-
Record the cyclic voltammogram after each addition of glucose, allowing for a brief equilibration time.
D. Data Analysis:
The binding of glucose to the boronic acid on the electrode surface will hinder the diffusion of the redox probe to the electrode, resulting in a decrease in the peak currents of the cyclic voltammogram. Plot the change in the anodic or cathodic peak current as a function of glucose concentration to generate a calibration curve.
IV. Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize typical performance characteristics of boronic acid-based saccharide sensors reported in the literature.
Table 1: Binding Constants (Ka) of Boronic Acid Sensors for Various Saccharides
| Sensor Type | Saccharide | Binding Constant (Ka, M⁻¹) | pH | Reference |
| Monoboronic Acid | Fructose | 1000 | 7.77 | |
| Monoboronic Acid | Glucose | 63 | 7.77 | |
| Bis-boronic Acid | Glucose | 3981 | 7.77 | |
| Bis-boronic Acid | Fructose | 316 | 7.77 | |
| Bis-boronic Acid | Galactose | 158 | 7.77 | |
| Diboronic Acid | Glucose | 1.7 x 10⁵ | PBS | |
| Diboronic Acid | Fructose | 4.6 x 10⁴ | PBS | |
| Diboronic Acid | Galactose | 9.1 x 10⁴ | PBS | |
| Water-Soluble Diboronic Acid | Glucose | 4.5 x 10³ | 7.4 | |
| Water-Soluble Diboronic Acid | Glucose | 7.1 x 10² | 7.4 |
Table 2: Performance Characteristics of Fluorescent Boronic Acid Sensors
| Sensor | Analyte | Detection Limit | Quantum Yield (ΦF) | Reference |
| APBA-Cdots | Galactose | 6.2 µM | - | |
| Mc-CDBA | Glucose | 1.37 µM | - | |
| BMOQBA | - | - | ~0.5 | |
| BTTQ-BPA complex | Boronic Acid | - | 0.191 |
Diagrams and Workflows
Signaling Pathway: Photoinduced Electron Transfer (PET)
PET signaling mechanism in a boronic acid sensor.
Experimental Workflow: Fluorescence Titration
Workflow for determining binding constants via fluorescence titration.
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescence signal | Sensor concentration too low; Incorrect excitation/emission wavelengths; Sensor degradation. | Increase sensor concentration; Optimize instrument settings; Use a fresh batch of the sensor. |
| Inconsistent or drifting signal | Insufficient equilibration time; Temperature fluctuations; Photobleaching. | Determine the necessary equilibration time; Use a temperature-controlled sample holder; Minimize exposure to the excitation light. |
| Poor selectivity | Monoboronic acid sensor used for glucose detection in the presence of fructose. | Use a bis-boronic acid sensor designed for glucose selectivity; Perform measurements at a pH that favors glucose binding. |
| Non-linear Benesi-Hildebrand plot | Binding stoichiometry is not 1:1; Aggregation of the sensor or complex. | Use a binding model that accounts for 1:2 or other stoichiometries; Work at lower sensor concentrations to minimize aggregation. |
| High background signal in electrochemical detection | Incomplete surface modification; Non-specific binding. | Ensure complete monolayer formation; Block non-specific binding sites with a suitable agent (e.g., a short-chain thiol). |
VI. Conclusion
Boronic acid-based chemical sensors offer a robust and versatile platform for the detection and quantification of saccharides. Their operational principles are well-understood, and a wide array of signaling mechanisms and sensor designs have been developed to suit various applications. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can effectively synthesize, characterize, and utilize these powerful tools for their specific research needs, from fundamental studies of carbohydrate recognition to the development of novel diagnostic devices.
VII. References
-
Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. --INVALID-LINK--
-
BenchChem. (2025). Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. BenchChem. --INVALID-LINK--
-
Li, H., et al. (2016). The selective detection of galactose based on boronic acid functionalized fluorescent carbon dots. Analytical Methods, 8(42), 7644-7649. --INVALID-LINK--
-
Li, M., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8437–8446. --INVALID-LINK--
-
Li, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629. --INVALID-LINK--
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29400-29427. --INVALID-LINK--
-
Sun, S., et al. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. Analyst, 138(23), 7146-7151. --INVALID-LINK--
-
Saleem, M., et al. (2020). Study on synthesis of ferrocene-based boronic acid derivatives and their saccharides sensing properties. Journal of Organometallic Chemistry, 920, 121345. --INVALID-LINK--
-
Di Lorenzo, M., et al. (2021). Electrochemical Assay for Extremely Selective Recognition of Fructose Based on 4-Ferrocene-Phenylboronic Acid Probe and β-Cyclodextrins Supramolecular Complex. Chemosensors, 9(7), 173. --INVALID-LINK--
-
Hisamatsu, Y., et al. (2022). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences, 23(21), 13354. --INVALID-LINK--
-
Sun, S., et al. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. Analyst, 138(23), 7146-7151. --INVALID-LINK--
-
ResearchGate. (n.d.). The association constants (Ka) of 2 with four saccharides and the corresponding maximal fluorescence intensity enhancement (I/I0) at 420 nm. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2014). How can I use fluorescence titration to calculate Binding constants. Gibbs free energy changes and binding stoichiometries? ResearchGate. --INVALID-LINK--
-
Ni, N., & Wang, B. (2006). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 128(38), 12372–12373. --INVALID-LINK--
-
Singh, S., et al. (2024). Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. Chemistry, 6(3), 70. --INVALID-LINK--
-
Kim, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 249. --INVALID-LINK--
-
Supramolecular.org. (n.d.). Binding Constant Calculators. Supramolecular.org. --INVALID-LINK--
-
Sun, S., et al. (2013). A bis-boronic acid modified electrode for the sensitive and selective determination of glucose concentrations. University of Birmingham Research Portal. --INVALID-LINK--
-
Stonbraker, S., & Anslyn, E. V. (2009). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Chemical Society Reviews, 38(11), 3114–3126. --INVALID-LINK--
-
Wu, X., et al. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032-8048. --INVALID-LINK--
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for the synthesis of (4-((2-fluorophenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the synthesis. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.
Q1: Why is the yield of my amide coupling reaction to form the precursor, 4-amino-N-(2-fluorophenyl)benzamide, consistently low?
Low yields in the initial amide bond formation are a common hurdle. The reactivity of both the carboxylic acid and the amine, as well as the choice of coupling reagents and reaction conditions, are critical factors.
Potential Causes and Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid (4-aminobenzoic acid) needs to be activated to facilitate nucleophilic attack by the amine (2-fluoroaniline).
-
Solution: Employ robust activating agents. While standard reagents like DCC/DMAP are effective, consider using more modern and efficient coupling reagents such as HATU, HBTU, or COMU, especially if you observe significant side product formation. These reagents often lead to faster reactions and higher yields with fewer byproducts.[1]
-
Protocol Insight: The formation of an active ester or acyl halide in situ is key. For instance, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride prior to the addition of the amine can significantly increase reactivity.[2] However, this approach may require careful control of stoichiometry and temperature to avoid side reactions.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in amide bond formation.
-
Solution: Systematically screen different solvents. While DMF and DCM are common, solvents like acetonitrile or THF might offer better solubility for your substrates and reagents, leading to improved reaction kinetics. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product or starting materials. While many amidations proceed at room temperature, gentle heating (40-50 °C) can sometimes be beneficial, but be cautious of potential side reactions.[1][3]
-
-
Base Selection: The choice and amount of base are critical for neutralizing the acid formed during the reaction and for deprotonating the amine to enhance its nucleophilicity.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least a stoichiometric equivalent of the base is used. In some cases, using a slight excess (1.1-1.5 equivalents) can be advantageous.
-
Q2: I'm observing significant protodeboronation (loss of the boronic acid group) during the borylation step. How can I prevent this?
Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for arylboronic acids, particularly under harsh reaction conditions.[4][5]
Potential Causes and Solutions:
-
Presence of Protic Solvents or Acidic/Basic Impurities: Water, alcohols, and acidic or basic residues can accelerate protodeboronation.
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware. If your starting material for the borylation step (e.g., the corresponding aryl halide) contains acidic or basic impurities, purify it before use.
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the undesired C-B bond cleavage.
-
Solution: Optimize the reaction temperature and time. The Miyaura borylation, a common method for synthesizing boronic esters, is often carried out at elevated temperatures, but it's crucial to find the lowest effective temperature.[6] Monitor the reaction closely by GC-MS or LC-MS to stop it as soon as the starting material is consumed.
-
-
Instability of the Boronic Acid: Some boronic acids are inherently unstable.
-
Solution: Consider synthesizing a more stable boronic ester derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[7] These derivatives are generally more robust and can be purified by chromatography. The free boronic acid can then be obtained by hydrolysis just before the next step, or the ester can be used directly in subsequent reactions like Suzuki-Miyaura couplings.
-
Q3: My final product, this compound, is difficult to purify. What are the best purification strategies?
Arylboronic acids can be challenging to purify due to their polarity, potential for forming boroxines, and their tendency to streak on silica gel.[8][9][10]
Recommended Purification Workflow:
Caption: A general workflow for the purification of arylboronic acids.
Detailed Purification Steps:
-
Acid/Base Extraction: This is an effective first step to remove neutral organic impurities.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer. Separate the layers and then acidify the aqueous layer with a mild acid (e.g., 1M HCl) to precipitate the pure boronic acid. Filter the solid and wash with cold water.[11]
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline boronic acids.
-
Silica Gel Chromatography: This should generally be a last resort for free boronic acids due to potential decomposition and poor recovery.
-
Best Practices: If chromatography is necessary, consider converting the boronic acid to a more stable and less polar ester (e.g., pinacol ester) first.[8] If you must chromatograph the free acid, use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) and work quickly to minimize contact time.
-
Q4: I suspect my boronic acid is forming a boroxine. How can I confirm this and does it matter for my next reaction?
Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[13][14][15][16] This is a common occurrence, especially upon storage or during analysis.
Confirmation and Implications:
-
Confirmation: Boroxine formation can be observed by various analytical techniques:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the signals for the aromatic protons may become broader or more complex. In the ¹¹B NMR spectrum, a shift from the boronic acid signal (typically ~28-30 ppm) to the boroxine signal (typically ~20-23 ppm) will be observed.
-
Mass Spectrometry: You may observe ions corresponding to the trimeric boroxine structure, often with the loss of one or more water molecules.
-
-
Implications for Subsequent Reactions: For many applications, particularly Suzuki-Miyaura couplings, the presence of boroxine is not detrimental.[17] Boroxines are in equilibrium with the monomeric boronic acid in the presence of water or other nucleophiles, and the monomer is the active species in the catalytic cycle. However, the exact ratio of boronic acid to boroxine can affect the stoichiometry of your reaction, so it's good practice to be aware of its presence.
Minimizing Boroxine Formation:
-
Store your boronic acid in a cool, dry place, preferably under an inert atmosphere.
-
Avoid prolonged heating or exposure to strong desiccants.
-
If you need to ensure you are using the monomeric form, you can often convert the boroxine back to the boronic acid by dissolving it in a solvent mixture containing a small amount of water and stirring for a short period before use.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A common and efficient synthetic pathway involves two main steps:
-
Amide Bond Formation: An amide coupling reaction between 4-aminobenzoic acid and 2-fluoroaniline to form the intermediate, 4-amino-N-(2-fluorophenyl)benzamide. This is typically achieved using standard peptide coupling reagents.[1][3]
-
Borylation: Conversion of the amino group on the intermediate to a boronic acid. This can be achieved through a Sandmeyer-type reaction followed by borylation, or more commonly, by converting the amine to an aryl halide (e.g., via diazotization followed by a Sandmeyer reaction) and then performing a Miyaura borylation or a metal-halogen exchange followed by reaction with a boron electrophile.
Caption: A common synthetic pathway for the target compound.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
To maintain the integrity and reactivity of your boronic acid, proper storage is essential.
-
Temperature: Store at low temperatures (2-8 °C is ideal).
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Moisture: Protect from moisture to minimize the conversion to boroxine and potential hydrolysis. Use a well-sealed container and store in a desiccator.
-
Light: Protect from light, as some organic compounds can be light-sensitive.
Q3: Which analytical techniques are most suitable for characterizing the final product and assessing its purity?
A combination of analytical methods should be used for comprehensive characterization:
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on purity. |
| ¹¹B NMR | Confirms the presence of the boron atom and can distinguish between the boronic acid and its corresponding boroxine. |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. |
| LC-MS | Assesses purity and confirms the molecular weight of the product and any impurities.[18][19] |
| Melting Point | A sharp melting point is an indicator of high purity. Note that boronic acids can sometimes decompose upon heating rather than melting cleanly.[20] |
| Elemental Analysis | Provides the elemental composition (C, H, N) to confirm the empirical formula. |
Q4: Can I use this compound directly in a Suzuki-Miyaura coupling reaction?
Yes, this compound is designed for use in Suzuki-Miyaura cross-coupling reactions.[21] The boronic acid functional group is the key reactive moiety that participates in the transmetalation step of the catalytic cycle.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial and depends on the specific coupling partners. Common catalyst systems include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various Buchwald-Hartwig pre-catalysts with bulky phosphine ligands.[21][22]
-
Base: A base is required to activate the boronic acid. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction outcome.[23]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and an aqueous phase is typically used to dissolve both the organic substrates and the inorganic base.[24]
By carefully considering these parameters, you can effectively utilize this compound to synthesize a wide range of biaryl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage fun ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00403A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. scispace.com [scispace.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. Yoneda Labs [yonedalabs.com]
- 22. reddit.com [reddit.com]
- 23. quora.com [quora.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for the purification of crude (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1] The purity of this reagent is paramount for the success of subsequent synthetic steps, as impurities can lead to low yields, difficult purification of the final product, and the introduction of potentially genotoxic byproducts.[2] This guide provides a comprehensive overview of common purification challenges and robust protocols to obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route used to prepare the boronic acid. These can include:
-
Homocoupled byproducts: Dimeric species formed from the starting materials of the boronic acid synthesis.[3][4]
-
Protodeboronation products: The boronic acid group is replaced by a hydrogen atom, which can occur under acidic or basic conditions.[2]
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.
-
Starting materials: Unreacted precursors from the synthesis.
-
Inorganic salts: Residual salts from the workup procedure.
Q2: My crude material is a sticky oil or an amorphous solid. How can I induce crystallization?
A2: If direct crystallization is challenging, trituration can be an effective method. Suspend the crude material in a solvent in which the desired product has low solubility, but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Stirring or sonicating this suspension can help break down the amorphous solid and encourage the formation of a crystalline powder, which can then be filtered.[5][6]
Q3: I am observing significant tailing and poor separation during silica gel chromatography. What is causing this and how can I fix it?
A3: Boronic acids are known to interact strongly with the silanol groups on silica gel, leading to tailing and sometimes irreversible adsorption.[5] To mitigate this, you can:
-
Use a modified eluent: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can help to improve the elution profile.[5][7]
-
Consider alternative stationary phases: Neutral alumina can be a good alternative to silica gel for the purification of boronic acids.[5]
-
Convert to a boronate ester: Protecting the boronic acid as a pinacol or other boronate ester can make it less polar and more amenable to silica gel chromatography.[8][9][10]
Q4: Is it possible to purify this compound without using chromatography?
A4: Yes, several non-chromatographic methods can be effective:
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for large-scale purification.[5][11][12]
-
Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification by extraction into a basic aqueous solution, washing the organic impurities away, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[6][7][13][14]
-
Derivatization/Precipitation: Formation of a crystalline adduct, for example with diethanolamine, can allow for selective precipitation of the boronic acid from a solution containing impurities. The pure boronic acid can then be regenerated.[6][13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after purification | - Product is partially soluble in the recrystallization mother liquor.- Irreversible adsorption on silica gel.- Decomposition during purification. | - Cool the recrystallization mixture to a lower temperature and for a longer period.- Switch to a less polar eluent system or use neutral alumina for chromatography.[5]- Avoid harsh acidic or basic conditions and prolonged heating. |
| Product is still impure after recrystallization | - Inappropriate solvent choice.- Impurities have similar solubility to the product. | - Perform a solvent screen to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.- Consider a second recrystallization from a different solvent system. |
| Boronic acid decomposes on the column | - The silica gel is too acidic.- The solvent system is not appropriate. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.- Consider using a boronic acid-impregnated silica gel for improved stability and separation of boronate esters.[15] |
| Presence of a new, less polar spot on TLC after workup | - Formation of a boronate ester with a diol impurity or solvent.- Formation of boroxine. | - Ensure all solvents are anhydrous.- During aqueous workup, use slightly acidic conditions to hydrolyze any esters back to the boronic acid. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid moiety.
Workflow Diagram:
Caption: Workflow for Acid-Base Purification.
Step-by-Step Procedure:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide solution. The boronic acid will deprotonate to form the sodium boronate salt and move into the aqueous layer.[7][14]
-
Separate the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.
-
Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid until the product precipitates. Monitor the pH to ensure it is acidic.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of a non-polar solvent like hexane to aid in drying.
-
Dry the purified product under vacuum.
Protocol 2: Purification via Pinacol Boronate Ester Formation and Chromatography
This protocol is recommended when acid-base extraction is ineffective or when dealing with impurities that have similar acidity to the product.
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Boronic Acid Reaction Troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Boroxine Formation
Introduction: The Boroxine Conundrum
Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Despite their utility, they possess an inherent tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium between the boronic acid monomer and the boroxine trimer can complicate reactions by affecting stoichiometry, solubility, and reactivity, ultimately impacting reaction yield and reproducibility.[4][5] This guide will illuminate the causes of boroxine formation and provide actionable strategies to mitigate this common issue.
Frequently Asked Questions (FAQs)
Q1: What is a boroxine, and why does it form?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[2] The formation is a reversible equilibrium process driven by the removal of water.[6][7]
The reaction can be represented as: 3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
The mechanism involves the Lewis acidic boron atom of one boronic acid molecule interacting with an oxygen atom from another, leading to a series of condensation steps that release three molecules of water.[8] While the reaction is often enthalpically unfavorable (requires energy input), it is entropically driven due to the release of water molecules, especially at higher temperatures.[6][9]
Q2: How can I tell if my boronic acid has formed a boroxine?
A2: Boroxine formation can be detected using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR (for fluorinated boronic acids) are powerful tools to observe the equilibrium between the boronic acid and the boroxine.[6][10] You will typically see distinct sets of peaks for both species, with the integration reflecting their relative concentrations.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ions corresponding to both the boronic acid and the boroxine.[11]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the boronic acid and the appearance of characteristic B-O-B stretching frequencies can indicate boroxine formation.
-
Thin-Layer Chromatography (TLC): A simple colorimetric staining method using curcumin can help visualize boronic acids and their derivatives on a TLC plate.
Q3: What factors promote the formation of boroxines?
A3: Several factors can shift the equilibrium towards boroxine formation:
-
Anhydrous Conditions: The absence of water is the primary driver for boroxine formation.[2] Storing boronic acids in desiccators or using anhydrous solvents can promote this process.[7]
-
Elevated Temperatures: Heating a boronic acid, either during storage or in a reaction, provides the energy needed for the endothermic dehydration process.[6][7]
-
Aprotic, Non-coordinating Solvents: Solvents that do not readily solvate the boronic acid hydroxyl groups, such as chloroform or carbon tetrachloride, can favor the formation of the less polar boroxine.[2]
-
Electron-Donating Groups: Boronic acids with electron-donating substituents on the organic group (R) tend to form boroxines more readily.[6][7]
Q4: How does boroxine formation impact my Suzuki-Miyaura coupling reaction?
A4: The presence of boroxines can have several consequences for Suzuki-Miyaura and other cross-coupling reactions:
-
Stoichiometric Inaccuracy: If a significant portion of your boronic acid has converted to the boroxine, the actual amount of the active monomeric species will be lower than calculated, potentially leading to incomplete reactions.[5]
-
Altered Reactivity: While boroxines can act as a source of the boronic acid in situ, their reactivity can differ.[12][13] In some cases, the boroxine itself can be the active coupling partner.[14]
-
Solubility Issues: Boroxines are generally less polar than their corresponding boronic acids, which can affect their solubility in the reaction mixture and potentially lead to heterogeneity.
-
Side Reactions: The water released during boroxine formation can participate in side reactions, such as protodeboronation, where the C-B bond is cleaved.[1][3]
Troubleshooting Guide: Proactive Strategies to Avoid Boroxine Formation
This section provides detailed protocols and the scientific rationale behind them to help you control and prevent unwanted boroxine formation in your experiments.
Issue 1: My boronic acid is old or has been stored improperly. How do I ensure I'm using the active monomer?
Troubleshooting Protocol:
-
Rehydration/Hydrolysis: Before use, you can often convert the boroxine back to the boronic acid by recrystallization from a water-containing solvent system.[7]
-
In Situ Hydrolysis: For many applications like Suzuki-Miyaura coupling, the aqueous basic conditions of the reaction are sufficient to hydrolyze the boroxine back to the active boronic acid monomer.[12]
-
Analytical Quantification: If precise stoichiometry is critical, use NMR to determine the ratio of boronic acid to boroxine in your starting material and adjust the amount used accordingly.
Causality Explained: The boronic acid-boroxine equilibrium is reversible. By reintroducing water, you can shift the equilibrium back towards the boronic acid according to Le Chatelier's principle.
Issue 2: I need to run my reaction under strictly anhydrous conditions. How can I prevent boroxine formation?
Troubleshooting Protocol: The Power of Protecting Groups
When anhydrous conditions are non-negotiable, the most robust strategy is to use a protected form of the boronic acid.[4] Protecting groups mask the reactive diol functionality, preventing dehydration.
| Protecting Group | Structure Example (R-B(PG)) | Deprotection Conditions | Key Advantages |
| Pinacol Ester | R-B(pin) | Often used directly; can be cleaved with NaIO₄ or strong acid/base.[15] | Highly stable, easily purified by chromatography, widely commercially available.[4] |
| MIDA Ester | R-B(MIDA) | Mild aqueous base (e.g., NaOH, K₃PO₄).[16] | Bench-stable, allows for slow-release of unstable boronic acids, excellent for iterative cross-coupling.[1][16] |
| Trifluoroborate Salt | [R-BF₃]K | Aqueous acid or base.[4] | Highly crystalline, stable to oxidation.[4] |
| Diethanolamine Adduct | R-B(DEA) | Protic solvents.[17] | Crystalline, air and water stable solids.[17] |
Experimental Workflow: Preparing a Pinacol Boronate Ester (Miyaura Borylation)
This is a common method for synthesizing pinacol esters from aryl halides.
Caption: Workflow for Miyaura Borylation.
Step-by-Step Protocol:
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen).[18]
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).
-
Solvent Addition: Add anhydrous dioxane via a syringe.[18]
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using freeze-pump-thaw cycles.[18]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, dilute the reaction with an organic solvent, filter through celite to remove inorganic salts, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel.
Issue 3: My boronic acid is inherently unstable (e.g., heterocyclic, vinyl). How can I handle it effectively?
Troubleshooting Protocol: Slow-Release from MIDA Boronates
For particularly unstable boronic acids, such as certain 2-heterocyclic, vinyl, or cyclopropyl derivatives, MIDA (N-methyliminodiacetic acid) boronates are an excellent solution.[16] These are bench-stable solids that, under specific basic conditions, slowly hydrolyze to release the unstable boronic acid in situ. This slow-release strategy maintains a low, steady concentration of the active boronic acid in the reaction, minimizing decomposition while still allowing for efficient cross-coupling.[16][19]
Caption: Slow-release strategy using MIDA boronates.
Causality Explained: The stability of MIDA boronates stems from the intramolecular dative bond from the nitrogen atom to the empty p-orbital of the boron, which protects it from degradation pathways.[15] The rate of hydrolysis is controlled by the choice of base and reaction conditions, allowing the rate of boronic acid release to be matched with the rate of its consumption in the catalytic cycle. This prevents the accumulation of the unstable intermediate, thereby suppressing side reactions like protodeboronation and oxidation.[16]
Summary and Best Practices
| Condition / Problem | Recommended Action | Rationale |
| General Storage | Store in a tightly sealed container at room temperature, away from high humidity and heat.[20] | Minimizes ambient moisture absorption and thermal degradation. |
| Long-Term Storage | Convert to a stable derivative like a pinacol or MIDA ester.[4][16] | Protecting groups prevent dehydration and other decomposition pathways. |
| Anhydrous Reactions | Use a protected boronic acid (e.g., pinacol ester, MIDA boronate).[1] | Prevents the formation of boroxine, which is favored in the absence of water. |
| Unstable Boronic Acids | Employ the slow-release strategy using MIDA boronates.[16] | Maintains a low concentration of the active species, outcompeting decomposition. |
| Questionable Purity | Analyze by NMR to determine the boronic acid/boroxine ratio before use. | Ensures accurate stoichiometry in your reaction. |
By understanding the equilibrium between boronic acids and boroxines and implementing these proactive strategies, researchers can significantly improve the reliability, reproducibility, and success of their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
- 20. laballey.com [laballey.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions of Arylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving arylboronic acids. Here, you will find practical, field-proven insights to troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or fails completely. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were properly degassed.[1]
-
Reagent Quality:
-
Arylboronic Acid Stability: Arylboronic acids, especially those that are electron-deficient, can undergo decomposition via pathways like protodeboronation.[1][2][3][4] Use fresh, high-purity arylboronic acid.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides often demand more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are susceptible to oxidation.[1][5] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Systematic Optimization:
If initial checks do not resolve the issue, a more systematic optimization of the reaction conditions is necessary. This involves evaluating the base, solvent, ligand, and temperature.
Q2: I suspect protodeboronation of my arylboronic acid is the primary cause of my low yield. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant decomposition pathway, particularly for electron-deficient or heteroaromatic boronic acids.[1][2][3][4] Several strategies can minimize this side reaction:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation.[6] Weaker bases, such as K₂CO₃ or K₃PO₄, are often preferred over strong bases like NaOH or KOH, especially when working with sensitive substrates.[6][7] The use of fluoride ions (e.g., KF or CsF) can also be beneficial.
-
Use of More Stable Boron Reagents: Converting the arylboronic acid to a more stable derivative can protect it from premature decomposition.[1][8] Common alternatives include:
-
Pinacol esters (Ar-Bpin): These are generally more stable than the corresponding boronic acids.[9]
-
MIDA boronates: These offer high stability and can be used in "slow-release" strategies.[3][10]
-
Aryltrifluoroborates (Ar-BF₃K): These salts often exhibit enhanced stability and can lead to cleaner reactions.[2]
-
-
Reaction Conditions:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can accelerate protodeboronation.[2][3][4] Using anhydrous solvents with a carefully controlled amount of water can be beneficial.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more common questions regarding the optimization of Suzuki-Miyaura reactions with arylboronic acids.
Q1: How do I select the optimal base for my Suzuki-Miyaura coupling?
A1: The choice of base is critical as it plays a multifaceted role in the catalytic cycle, primarily in the activation of the organoboron species for transmetalation.[6] The optimal base depends on the specific substrates and catalyst system.
| Base Type | Examples | Strength | Typical Applications & Considerations |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Weak to Moderate | Generally a good starting point for many Suzuki couplings. Cs₂CO₃ is more soluble and often more effective but also more expensive. |
| Phosphates | K₃PO₄ | Moderate | Often used with sterically hindered substrates and can be effective at lower temperatures. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Can be very effective but may promote side reactions like protodeboronation, especially with sensitive substrates. |
| Fluorides | KF, CsF | Weak | Can be particularly effective, possibly by forming a more reactive trifluoroborate species in situ. |
| Organic Bases | Et₃N, DIPEA | Weak | Less common in standard Suzuki reactions but can be used in specific cases. |
Q2: What is the role of the ligand in the Suzuki-Miyaura reaction, and how do I choose the right one?
A2: The ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of the reaction.[11] The electronic and steric properties of the ligand can be tuned to optimize the reaction for specific substrates.[11]
-
Electron-rich ligands: These ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), facilitate the oxidative addition step, which is often the rate-limiting step, especially for less reactive aryl chlorides.[10]
-
Bulky ligands: Sterically demanding ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[10] They can also help prevent the formation of undesired palladium black.
| Ligand Class | Examples | Key Features | Common Applications |
| Triarylphosphines | PPh₃ | Standard, widely used ligand. | General purpose, often a good starting point. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Electron-rich and bulky biarylphosphines. | Highly active for a broad range of substrates, including challenging couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, often more stable than phosphines. | Effective for coupling unreactive substrates like aryl chlorides.[12] |
Q3: My reaction mixture turns black, and I observe the formation of palladium black. What causes this, and how can I prevent it?
A3: The formation of palladium black indicates the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation and lower yields. This can be caused by:
-
Instability of the Pd(0) species: Insufficient ligand concentration or a ligand that does not adequately stabilize the Pd(0) center can lead to aggregation and precipitation.
-
High temperatures: Elevated temperatures can accelerate catalyst decomposition.
-
Presence of oxygen: As mentioned, oxygen can degrade the catalyst.[1]
Solutions:
-
Increase Ligand to Palladium Ratio: A higher ligand-to-palladium ratio can help stabilize the active catalyst.
-
Use a More Robust Ligand: Bulky, electron-rich ligands often provide better stabilization.
-
Employ a Pre-catalyst: Using a well-defined Pd(II) precatalyst can lead to a more controlled generation of the active Pd(0) species.[13]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: How can I purify my product from residual boronic acid and other boron-containing byproducts?
A4: Removing boron-containing impurities can be challenging due to their similar polarity to some desired products. Several methods can be employed:
-
Aqueous Base Wash: Washing the organic extract with a basic aqueous solution (e.g., NaOH or Na₂CO₃) can help remove acidic boronic acids.[14]
-
Diethanolamine Treatment: Boronic acids can form stable adducts with diethanolamine, which can then be removed by filtration or extraction.[15]
-
Scavenger Resins: Polystyrene-supported diethanolamine (DEAM-PS) or other boronic acid scavengers can be used to selectively remove boron impurities.[14]
-
Recrystallization: If the product is crystalline, recrystallization is often an effective purification method.[15]
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[11]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1][11]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[11]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Recrystallization of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
Welcome to the technical support center for the recrystallization of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-06-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and provides experimentally grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to recrystallize this compound resulted in a poor yield. What are the most likely causes and how can I improve it?
A1: Poor recovery is a frequent issue in recrystallization and can stem from several factors. The primary reasons include using an excessive amount of solvent, cooling the solution too rapidly, or premature filtration.
The molecular structure of this compound, featuring a polar amide group, a boronic acid moiety capable of hydrogen bonding, and a fluorophenyl ring, suggests that its solubility will be highly dependent on the solvent system.
Troubleshooting Steps:
-
Minimize Solvent Volume: The fundamental principle of recrystallization is the difference in solubility of the compound in a hot solvent versus a cold solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material. Adding even a small excess can lead to a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow Cooling is Crucial: Rapid cooling, such as immediately placing the flask in an ice bath, can cause the compound to "crash out" of solution as a fine powder or oil, trapping impurities. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can further maximize the yield.
-
Ensure Complete Crystallization: Before filtering, ensure that crystal formation has ceased. You can check this by observing the flask against a light source. If you are uncertain, gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.
Q2: I am unsure which solvent system to use for the recrystallization. What is a good starting point?
A2: Selecting an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of this compound and data from similar compounds, here is a suggested approach to solvent screening.
Recommended Solvent Systems to Evaluate:
| Solvent System | Rationale | Expected Behavior |
| Ethanol/Water | The amide and boronic acid groups suggest good solubility in polar protic solvents like ethanol. Water can act as an anti-solvent. | High solubility in hot ethanol; precipitation upon addition of water. |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the compound, particularly when heated, while hexane is a non-polar anti-solvent. This is a common system for compounds with moderate polarity.[1] | Good solubility in hot ethyl acetate; crystallization upon addition of hexane. |
| Acetone/Hexane | Similar to the ethyl acetate/hexane system, acetone is a polar aprotic solvent that can dissolve the compound, with hexane serving as the anti-solvent. | High solubility in hot acetone; precipitation with the addition of hexane. |
| Hot Water | For some polar boronic acids, recrystallization from hot water can be effective.[2] | May have sufficient solubility in hot water and low solubility in cold water. |
Experimental Workflow for Solvent Screening:
The following workflow can be used to efficiently screen for an appropriate solvent system on a small scale.
Caption: A flowchart for systematic solvent screening for recrystallization.
Q3: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
Troubleshooting Strategies for Oiling Out:
-
Re-heat and Add More Solvent: If your compound oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation of the solution. Allow it to cool slowly again.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature. If the oil solidifies, you can then attempt to recrystallize the resulting solid from a different solvent system.
-
Change the Solvent System: Oiling out is a strong indication that the current solvent system is not ideal. Try a solvent with a lower boiling point or a different polarity.
-
Seed the Solution: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled solution can sometimes induce crystallization and prevent oiling out.
Q4: I am concerned about the stability of the boronic acid group during recrystallization. Are there any precautions I should take?
A4: Boronic acids can be susceptible to degradation, particularly through protodeboronation (loss of the B(OH)₂ group) or formation of cyclic anhydrides (boroxines).
Key Considerations for Stability:
-
Avoid Strong Acids and Bases: While boronic acids are acidic, exposure to strong acids or bases, especially at elevated temperatures, can promote decomposition. It is generally recommended to perform recrystallization under neutral conditions.
-
Minimize Exposure to Water When Hot: While some boronic acids can be recrystallized from water, prolonged heating in aqueous solutions can sometimes lead to protodeboronation. If using a mixed solvent system with water, it is best to dissolve the compound in the organic solvent first and then add hot water as the anti-solvent.
-
Formation of Boroxines: Boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. This is often reversible upon exposure to water. If you suspect boroxine formation (which can sometimes result in a waxy or difficult-to-handle solid), attempting a recrystallization from a solvent mixture containing some water may help to hydrolyze the boroxine back to the boronic acid.
Recommended Starting Protocol
Based on the analysis of structurally similar compounds, the following protocol is a robust starting point for the recrystallization of this compound. Note: This is a general procedure and may require optimization.
Method: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hotplate/stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and begin heating the mixture with stirring. Continue to add ethyl acetate portion-wise until the solid is completely dissolved at a gentle boil.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment: The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Alternative Purification Strategy: Acid-Base Extraction
If recrystallization fails to remove certain impurities, an acid-base extraction can be an effective alternative for purifying boronic acids.[3]
References
Technical Support Center: Overcoming Poor Solubility of Substituted Phenylboronic Acids
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical, field-proven solutions for one of the most persistent challenges in modern synthesis: the poor solubility of substituted phenylboronic acids. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Part 1: Understanding the "Why" — The Chemistry of Phenylboronic Acid Solubility
Before troubleshooting, it's crucial to understand the physicochemical properties that govern the solubility of these versatile reagents.
Q1: Why are my substituted phenylboronic acids so difficult to dissolve?
A1: The poor solubility of many substituted phenylboronic acids is not due to a single factor, but a combination of their structural and chemical characteristics.
-
High Crystal Lattice Energy: Phenylboronic acids are often crystalline solids. The planar structure and the presence of hydroxyl groups facilitate strong intermolecular hydrogen bonding, leading to a highly stable crystal lattice.[1] Overcoming this lattice energy requires a solvent that can form equally or more favorable interactions, which is often a significant thermodynamic barrier.
-
Self-Condensation: In the solid state and in non-polar, aprotic solvents, boronic acids can dehydrate to form cyclic anhydrides known as boroxines.[2] This equilibrium can complicate dissolution, as you are often dealing with a mixture of species with different solubility profiles.
-
Substituent Effects: The nature of the substituent on the phenyl ring plays a pivotal role. Electron-withdrawing groups (e.g., -CF₃, -NO₂) can increase the Lewis acidity of the boron atom but may decrease solubility in non-polar solvents.[3][4] Conversely, bulky, lipophilic groups (e.g., -tBu, -OiBu) can disrupt crystal packing, but drastically lower solubility in aqueous or polar systems.[2]
-
pH-Dependent Speciation: Boronic acids are Lewis acids that exist in a pH-dependent equilibrium. In neutral or acidic conditions, they exist as the trigonal planar, neutral species (R-B(OH)₂), which is often poorly soluble. Upon addition of a base, they convert to the anionic, tetrahedral boronate species (R-B(OH)₃⁻), which is typically much more soluble in polar/aqueous media.[5][6]
The following diagram illustrates the critical equilibrium between the poorly soluble boronic acid and the more soluble boronate anion.
Caption: pH-dependent equilibrium of phenylboronic acid species.
Part 2: Troubleshooting Guide — Practical Solutions for Common Scenarios
This section addresses specific experimental issues in a direct question-and-answer format.
Scenario 1: My boronic acid will not dissolve in the primary reaction solvent.
Q2: What are the best starting solvents for dissolving substituted phenylboronic acids?
A2: There is no single "best" solvent, as solubility is highly dependent on the specific substituents of your boronic acid. However, a systematic screening approach is highly effective. The most commonly employed solvents for reactions like the Suzuki-Miyaura coupling are polar aprotic solvents due to their ability to dissolve both organic substrates and facilitate the reaction.[7]
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and acetone are excellent starting points.[7][8] Phenylboronic acid itself shows high solubility in ketones and ethers.[9]
-
Alcohols: Methanol, ethanol, and isopropanol can be effective, often used as co-solvents with water or other organic solvents.[10]
-
Hydrocarbons: Toluene and hexanes are generally poor choices for dissolving boronic acids unless the molecule has very greasy, lipophilic substituents.[1]
Q3: I've tried common solvents with no luck. What should I try next?
A3: If single-solvent systems fail, the next logical steps are to use co-solvents and/or gentle heating.
-
Introduce a Co-solvent: A mixture of solvents can often achieve what a single solvent cannot.[11] For Suzuki couplings, a common and highly effective system is a mixture of an organic solvent (like dioxane or THF) with water.[7][12] The water is essential for dissolving the inorganic base, which in turn facilitates the formation of the highly active and more soluble boronate species.[7]
-
Apply Gentle Heat: For many compounds, solubility increases with temperature. Heating the mixture (e.g., to 40-60 °C) can significantly aid dissolution.[11] However, be cautious, as prolonged heating, especially under basic conditions, can promote undesired side reactions like protodeboronation.[13][14]
-
Consider Boronic Esters: If solubility of the acid remains a major hurdle, consider converting it to a more soluble and stable derivative, such as a pinacol ester. Boronic esters often exhibit significantly better solubility in common organic solvents compared to their parent acids.[8][9][15]
Protocol 1: Systematic Solvent & Co-Solvent Screening
This protocol provides a structured method to efficiently identify a suitable solvent system for your specific substituted phenylboronic acid.
Objective: To determine the optimal solvent or co-solvent system for dissolving a target boronic acid at a desired concentration (e.g., 0.5 M).
Materials:
-
Target phenylboronic acid (PBA)
-
Vials (e.g., 4 mL) with stir bars
-
Solvent candidates: THF, Dioxane, DMF, Acetone, Toluene, Ethanol, Water
-
Heating stir plate
Procedure:
-
Preparation: Add the amount of your PBA required to make a 0.5 M solution to 7 separate vials (e.g., for a 1 mL final volume, add 0.5 mmol of PBA).
-
Single Solvent Addition: To each vial, add 1.0 mL of a different solvent from the candidate list.
-
Room Temperature Assessment: Stir all vials vigorously at room temperature for 15 minutes. Record your observations: fully dissolved, partially dissolved, or insoluble.
-
Heating Assessment: For any vials where the PBA did not fully dissolve, gently heat the mixture to 50 °C with continued stirring for another 15 minutes. Record any changes in solubility.
-
Co-Solvent Assessment (if needed): If no single solvent is effective, repeat the process using promising co-solvent mixtures. Based on literature for Suzuki couplings, start with:
-
Dioxane/Water (4:1 v/v)
-
THF/Water (4:1 v/v)
-
Toluene/Ethanol (4:1 v/v)
-
-
Analysis: Select the solvent or co-solvent system that provides complete dissolution under the mildest conditions (ideally room temperature).
Scenario 2: My reaction is sluggish or fails, and I suspect solubility is the culprit.
Q4: How does pH affect the solubility and reactivity of my boronic acid?
A4: The effect of pH is profound. As established, increasing the pH by adding a base converts the neutral boronic acid to its anionic boronate form (R-B(OH)₃⁻).[6] This transformation is often the key to unlocking both solubility and reactivity in cross-coupling reactions. The boronate species is not only more soluble in the aqueous phase of a biphasic system but is also the active nucleophile that participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[16] The optimal pH for forming this complex is typically between 7 and 9.[1]
Q5: Can I use a base to pre-dissolve my boronic acid without compromising the reaction?
A5: Yes, this is a very common and effective strategy. Preparing an aqueous solution of the boronate salt before adding it to the reaction mixture can ensure the reagent is fully available from the start.
However, a critical caveat is protodeboronation . This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, destroying your starting material.[14] This process is often accelerated at high pH and temperature.[13][17] Therefore, a balance must be struck. Use the mildest base and conditions necessary to achieve dissolution and reactivity.
-
Choice of Base: Mild bases like K₂CO₃ or K₃PO₄ are generally preferred over strong hydroxides (NaOH, KOH) to minimize the risk of protodeboronation.[12]
-
Stability: Some boronic acids, particularly electron-deficient or certain heteroaromatic ones, are notoriously unstable to basic conditions.[14][17] For these substrates, using a boronic ester derivative is a much safer strategy.[18]
The following workflow provides a decision-making guide for troubleshooting a reaction where solubility is the suspected issue.
Caption: Troubleshooting workflow for solubility issues in reactions.
Scenario 3: I'm working with highly lipophilic or fluorinated phenylboronic acids.
Q6: What specialized techniques can I use for these particularly challenging compounds?
A6: For extremely non-polar or otherwise challenging boronic acids that fail to dissolve in standard biphasic systems, a phase-transfer catalyst (PTC) is an excellent tool.
-
Phase-Transfer Catalysis: In a biphasic system (e.g., Toluene/Water), the boronic acid may be soluble in the organic phase while the inorganic base is in the aqueous phase. A PTC, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the boronate anion, shuttling it from the aqueous phase into the organic phase where it can react with the palladium catalyst complex.[19][20] This dramatically increases the effective concentration of the active nucleophile in the phase where the reaction occurs, accelerating the coupling.[21]
Protocol 2: Suzuki-Miyaura Coupling Using a Phase-Transfer Catalyst
Objective: To perform a Suzuki-Miyaura coupling on a poorly soluble, lipophilic aryl bromide and phenylboronic acid using a phase-transfer catalyst.
Materials:
-
Lipophilic Aryl Bromide (1.0 mmol)
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (K₃PO₄, 3.0 mmol)
-
Phase-Transfer Catalyst (TBAB, 1.0 mmol)
-
Solvents: Toluene (5 mL), Water (2 mL)
-
Reaction vessel, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Setup: To a dry reaction vessel equipped with a stir bar and condenser, add the aryl bromide, phenylboronic acid, palladium catalyst, ligand, base, and TBAB.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and degassed water.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The biphasic mixture should be stirred rapidly to maximize the interfacial area.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 3: Data Summary & Advanced Considerations
Table 1: General Solubility of Phenylboronic Acid in Common Solvents
This table provides a qualitative summary based on literature data to guide initial solvent selection. Note that solubility is highly temperature and substituent-dependent.
| Solvent Class | Examples | General Solubility of Phenylboronic Acid | Reference(s) |
| Ketones | Acetone, 3-Pentanone | High | [9],[8] |
| Ethers | THF, Dioxane, Dipropyl Ether | High | [9],[8] |
| Alcohols | Methanol, Ethanol | Good (often used for stock solutions) | [10] |
| Chlorinated | Chloroform, DCM | Moderate to Good | [9],[8] |
| Amides | DMF, DMAc | Good (common for high-temp reactions) | [7] |
| Polar Protic | Water | Low (but increases significantly with pH) | [3],[4] |
| Hydrocarbons | Toluene, Hexanes, Cyclohexane | Very Low to Insoluble | [9],[1] |
FAQ: Advanced Topics
Q7: Can my dissolution method cause protodeboronation? How can I minimize it?
A7: Yes. The conditions used to enhance solubility, namely elevated temperatures and the use of bases, are the very same conditions that promote protodeboronation.[13][14] This side reaction is a major cause of reduced yields. Minimization Strategies:
-
Use the Mildest Conditions: Employ the lowest temperature and the mildest base (e.g., K₂CO₃ instead of NaOH) that achieves dissolution and reaction.[12]
-
Use Boronic Esters: Boronic esters, especially pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[18] This is a highly recommended strategy for sensitive substrates.
-
"Slow Release" Strategies: Using derivatives like MIDA boronates or organotrifluoroborates can slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition pathways like protodeboronation.[14]
References
- 1. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. sciex.com [sciex.com]
- 11. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Boronic Acid Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a common yet critical challenge in synthetic chemistry: preventing the decomposition of boronic acids during experimental workup and purification. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their inherent instability can often lead to diminished yields and purification difficulties.[1][2][3] This guide offers practical, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding boronic acid stability.
Q1: My Suzuki-Miyaura coupling reaction has a low yield. Could my boronic acid be decomposing?
A1: Yes, decomposition of the boronic acid is a frequent cause of low yields in Suzuki-Miyaura couplings.[2][3] Several signs can point to this issue:
-
Consistently low or no yield: This is the most obvious indicator.
-
Appearance of protodeboronated side products: You may observe the formation of an arene or heteroarene (Ar-H) corresponding to your boronic acid starting material.[2]
-
Formation of homocoupled products: The boronic acid may couple with itself (Ar-Ar).[2][3]
-
Inconsistent results: Yields may vary significantly even when using the same batch of boronic acid over time, suggesting gradual degradation.[2]
Q2: What are the primary ways that boronic acids decompose during workup?
A2: Boronic acids are susceptible to three main decomposition pathways during workup:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2][4][5] This reaction is often accelerated by aqueous or protic media, and its rate is highly dependent on pH.[4][5][6]
-
Oxidation: The carbon-boron bond can be oxidized, converting the boronic acid to an alcohol or phenol.[2] This is a particular concern when working with reactions open to the air or in the presence of reactive oxygen species.[5][7]
-
Trimerization (Boroxine Formation): Three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine.[2][5][8][9][10] While often reversible upon addition of water, boroxine formation can complicate accurate mass measurements and stoichiometry calculations.[1][2][8]
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation is a common side reaction, especially with electron-rich, heteroaromatic, or vinyl boronic acids.[4][11] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[11] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[11]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[11]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or trifluoroborate salt, is a highly effective strategy.[1][12][13]
Q4: My boronic acid derivative seems to be decomposing on the silica gel column during purification. What can I do?
A4: This is a frequent problem as the acidic nature of silica gel can promote the hydrolysis of boronate esters or the degradation of sensitive boronic acids.[14] Consider the following solutions:
-
Use a More Stable Protecting Group: MIDA boronates are known for their exceptional stability to chromatography.[14][15] Pinacol esters are also generally stable enough for column purification.[1][14]
-
Neutralize the Silica Gel: You can prepare a slurry of silica gel with a non-polar solvent and add a small amount of a base like triethylamine to neutralize the acidic sites before packing your column.
-
Alternative Purification Methods: If decomposition on silica is persistent, consider other purification techniques such as recrystallization or acid-base extraction.[16][17] For some boronic acids, forming a diethanolamine adduct can facilitate purification by precipitation.[11][16]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Guide 1: Addressing Decomposition During Aqueous Workup
Aqueous workups are often necessary to remove inorganic salts and other water-soluble impurities. However, the presence of water and potentially basic or acidic conditions can be detrimental to boronic acids.
Visualizing the Problem: Decomposition Pathways
Caption: Key decomposition routes for boronic acids.
Troubleshooting Workflow: Aqueous Workup
Caption: Decision tree for troubleshooting aqueous workup.
Guide 2: Enhancing Stability with Protecting Groups
The most robust strategy to prevent decomposition is to convert the boronic acid into a more stable derivative.[1][2][14] The choice of protecting group depends on the required stability and the conditions for its eventual removal or use.
Data Presentation: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Advantages | Common Deprotection/Reaction Conditions |
| Pinacol (Bpin) | Cyclic boronate ester | Good stability for purification; can often be used directly in cross-coupling.[1] | Hydrolysis often requires acidic conditions and sometimes heating.[1] |
| MIDA Ester | Tetracoordinate boronate | Exceptionally stable to a wide range of conditions, including chromatography.[14][15] | Mild basic hydrolysis (e.g., aq. NaOH).[1] |
| Trifluoroborate Salt | Anionic tetracoordinate boron | Crystalline, air-stable solids; allows for "slow release" of the boronic acid under reaction conditions.[1] | Hydrolysis to the boronic acid is often required for reaction.[18] |
| N-methyliminodiacetic acid (MIDA) | See MIDA Ester | See MIDA Ester | See MIDA Ester |
| 1,8-diaminonaphthalene (dan) | Boronamide | Very stable due to nitrogen lone pair donation to the boron's empty orbital.[1] | Acidic hydrolysis.[1] |
Experimental Protocol: Formation of a Pinacol Ester
This protocol provides a general method for the protection of a boronic acid as its pinacol ester.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or benzene.
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be purified by flash column chromatography on silica gel or by recrystallization.
Guide 3: Purification Strategies for Sensitive Boronic Acids
Purification can be a major hurdle when working with unstable boronic acids. The following strategies can help improve your success rate.
Protocol: Acid-Base Extraction for Amphoteric Boronic Acids
This technique is useful for separating boronic acids from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer and wash the organic layer with the basic solution one more time to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of ~2-3. The boronic acid will precipitate if it is a solid, or it can be extracted back into an organic solvent.
-
Final Extraction and Drying: Extract the acidified aqueous layer with fresh organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Important Note: This method may not be suitable for boronic acids containing other acidic or basic functional groups.[16]
Concluding Remarks
The stability of boronic acids is a multifaceted challenge that requires a deep understanding of their chemical properties and reactivity. By carefully considering the potential decomposition pathways and implementing the appropriate preventative strategies—be it adjusting workup conditions, employing protecting groups, or choosing a suitable purification method—researchers can significantly improve their experimental outcomes. This guide is intended to serve as a valuable resource in your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boroxine - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Diethanolamine Adduction for Boronic Acid Purification
Welcome to the technical support center for boronic acid purification via diethanolamine (DEA) adduction. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with boronic acid purity. Boronic acids are notorious for their difficult handling characteristics, including their tendency to form oligomeric anhydrides (boroxines) and their instability on silica gel.[1][2][3] The formation of a stable, crystalline diethanolamine boronate ester offers a robust and scalable method to isolate and purify these valuable synthetic intermediates.[1][4]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you successfully implement this technique in your laboratory.
Section 1: Mechanism and Principles (FAQs)
This section addresses fundamental questions about the "why" and "how" of the diethanolamine adduction method.
Q1: What is the chemical principle behind using diethanolamine for boronic acid purification?
Diethanolamine adduction is a purification technique that relies on the reaction between a boronic acid (R-B(OH)₂) and diethanolamine (HN(CH₂CH₂OH)₂) to form a stable, tetracoordinate boronate ester, often called a DABO (dioxazaborocane) boronate.[4] The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid.[5] Diethanolamine acts as a tridentate ligand, with the nitrogen and two oxygen atoms coordinating to the boron center. This creates a highly organized, sp³-hybridized spirocyclic structure that is often crystalline and poorly soluble in common organic solvents.[4][6] This difference in solubility allows for the selective precipitation of the DEA adduct, leaving behind many common organic impurities in the solution.[7][8] The pure boronic acid can then be regenerated by simple acid-mediated hydrolysis.[6][9]
Q2: Why is this method often preferred over traditional chromatography or recrystallization?
Traditional purification methods for boronic acids are frequently problematic:
-
Silica Gel Chromatography: Boronic acids are often unstable on silica gel, leading to decomposition, streaking, and poor separation.[2][3]
-
Recrystallization: Many boronic acids are difficult to crystallize directly, often oiling out or remaining amorphous. They also readily form boroxine trimers through dehydration, which complicates stoichiometry and characterization.[1][8]
The DEA adduction method circumvents these issues:
-
High Crystallinity: The resulting DEA boronates are typically highly crystalline, bench-stable solids that are easy to handle.[1][4]
-
Simple Isolation: The process often involves simple filtration to isolate the precipitated adduct, avoiding the complexities of chromatography.[1][6]
-
Improved Stability: The DEA adduct protects the boronic acid moiety from degradation pathways like protodeboronation and oxidation.[1][10]
Q3: What types of boronic acids are suitable for this purification method?
This technique is broadly applicable to a wide range of aryl, heteroaryl, vinyl, and even some alkyl boronic acids.[1][6] The key requirement is that the resulting DEA adduct is sufficiently insoluble in the chosen solvent system to precipitate. While the method is robust, its success can be substrate-dependent. Highly polar boronic acids may sometimes yield adducts that are too soluble for effective precipitation.[2][3] Conversely, extreme steric hindrance around the boron atom, such as with a 2,6-disubstituted phenylboronic acid, can prevent the formation of the tetracoordinate adduct.[1]
Section 2: Experimental Protocol and Workflow
This section provides a generalized, step-by-step protocol for the purification process. Parameters should be optimized for each specific substrate.
Workflow Overview
The overall process can be visualized as a three-stage workflow: Adduct Formation, Isolation, and Hydrolysis.
Caption: General workflow for boronic acid purification via DEA adduction.
Step-by-Step Guide
Part A: Formation and Isolation of the Diethanolamine Adduct
-
Dissolution: Dissolve the crude boronic acid starting material in a suitable organic solvent. Ethereal solvents like diethyl ether (Et₂O) or apolar solvents like hexanes are excellent first choices, as DEA adducts often have low solubility in them.[6][7]
-
Addition of DEA: To the stirring solution, add diethanolamine (typically 1.05 to 1.1 equivalents) either neat or as a solution in the same solvent.
-
Precipitation: A white precipitate of the DEA boronate should begin to form, often within minutes.[6] Allow the suspension to stir at room temperature for 30 minutes to several hours to ensure complete formation and precipitation. Monitor the depletion of the starting material by a suitable method (e.g., TLC, LCMS).
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with the solvent used for the precipitation (e.g., cold diethyl ether) to remove any soluble impurities.[6] In some cases, triturating the crude solid with a different solvent like ethyl acetate can help remove excess diethanolamine.[1]
-
Drying: Dry the isolated white solid under vacuum to obtain the pure DEA boronate ester. This adduct is often stable enough for long-term storage.[1]
Part B: Hydrolysis to Regenerate the Pure Boronic Acid
-
Suspension: Suspend the purified DEA boronate ester in a biphasic solvent system. A common and effective combination is diethyl ether and a dilute aqueous acid, such as 0.1 M to 1 M HCl.[6][9]
-
Hydrolysis: Stir the biphasic mixture vigorously for 20-60 minutes at room temperature. The acid protonates the diethanolamine, breaking the B-N coordinate bond and liberating the free boronic acid, which partitions into the organic layer.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing (Optional): Wash the organic layer with water and/or brine to remove residual acid and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the procedure.
Problem: The diethanolamine adduct does not precipitate from the solution.
-
Probable Cause 1: Incorrect Solvent Choice. The DEA adduct may be too soluble in the chosen solvent. This is more common with highly polar boronic acids or when using more polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]
-
Solution: If the adduct oils out or remains in solution, try changing to a less polar solvent system. Diethyl ether or a mixture of hexanes and ethyl acetate are good starting points.[6] If you have already formed the adduct in a solvent like DCM, you can attempt to precipitate it by adding an anti-solvent like hexanes.
-
-
Probable Cause 2: Insufficient Concentration. The concentration of the boronic acid in the solution may be too low for the adduct to reach its saturation point and precipitate.
-
Solution: Carefully concentrate the solution under reduced pressure. If the adduct begins to oil out, add a small amount of a miscible, non-polar anti-solvent (like hexanes) and use scratching or seed crystals to induce crystallization.
-
-
Probable Cause 3: Steric Hindrance. As mentioned, severe steric hindrance around the boron atom (e.g., 2,6-disubstitution on an aryl ring) can inhibit the formation of the stable tetracoordinate complex.[1]
-
Solution: This method may not be suitable for such substrates. Alternative purification techniques, such as conversion to a potassium trifluoroborate salt, may be more successful.[2]
-
Problem: The yield of the purified boronic acid is low after hydrolysis.
-
Probable Cause 1: Incomplete Precipitation. Not all of the DEA adduct may have precipitated during the isolation step, leading to material loss in the filtrate.
-
Solution: Ensure an adequate stirring time after adding DEA. Cooling the mixture in an ice bath can sometimes promote further precipitation. Always check the filtrate by TLC or LCMS to quantify the loss.
-
-
Probable Cause 2: Incomplete Hydrolysis. The hydrolysis reaction may not have gone to completion, leaving some of the DEA adduct unreacted.
-
Solution: Increase the stirring time or the concentration of the aqueous acid. Ensure the biphasic mixture is being stirred vigorously enough to maximize the interfacial area between the two phases.
-
-
Probable Cause 3: Unstable Boronic Acid. Some boronic acids, particularly certain alkylboronic acids, can be unstable and decompose during the acidic workup.[6][9]
-
Solution: Perform the hydrolysis at a lower temperature (0 °C). Minimize the time the boronic acid is in contact with the aqueous acid. In a specialized protocol for unstable acids, one can perform the hydrolysis in the presence of pinacol to immediately trap the liberated boronic acid as its more stable pinacol ester.[6][9]
-
Problem: The final product is contaminated with diethanolamine.
-
Probable Cause 1: Inadequate Washing of the Adduct. Excess diethanolamine that was not washed away from the precipitated adduct will be carried through the hydrolysis step.
-
Solution: Ensure the filtered adduct is washed thoroughly with fresh, cold solvent. Triturating the adduct solid in a solvent like ethyl acetate before drying can be very effective at removing residual DEA.[1]
-
-
Probable Cause 2: Incomplete Partitioning during Workup. Diethanolamine hydrochloride salt may have some solubility in the organic phase, especially if polar solvents are used.
-
Solution: After separating the layers post-hydrolysis, perform an additional wash of the organic layer with fresh dilute aqueous acid, followed by a water wash. This helps ensure all protonated diethanolamine is removed into the aqueous phase.
-
Problem: The isolated DEA adduct is a sticky oil or gum, not a crystalline solid.
-
Probable Cause: Oiling Out. This is a common crystallization problem, often occurring when the adduct separates from solution faster than it can form an ordered crystal lattice. This can happen if the solution is too concentrated or if the temperature changes too rapidly.[4]
-
Solution 1 (Solvent Screening): Dissolve the oil in a minimal amount of a good solvent (e.g., DCM) and attempt to precipitate it by slowly adding a non-polar anti-solvent (e.g., hexanes) with vigorous stirring.
-
Solution 2 (Trituration): Add a poor solvent (e.g., hexanes or ether) to the sticky oil and agitate vigorously (sonication can be helpful).[2] This can sometimes break up the oil and induce it to solidify.
-
Solution 3 (Temperature Gradient): If possible, dissolve the oil at a slightly elevated temperature and allow it to cool very slowly to room temperature, which can favor the formation of crystals over amorphous solid.
-
Section 4: Data and Parameter Summary
The following table provides typical parameters for the diethanolamine adduction process. These should serve as a starting point for optimization.
| Parameter | Typical Value / Reagent | Rationale & Notes |
| Stoichiometry | 1.05 - 1.2 eq. Diethanolamine | A slight excess of DEA ensures complete conversion of the boronic acid. |
| Adduct Formation Solvent | Diethyl Ether, Hexanes, Toluene, DCM | Choice is critical. Less polar solvents are preferred to minimize adduct solubility.[1][6] |
| Formation Time | 30 min - 4 hours | Reaction is often rapid. Monitor by TLC/LCMS for completion.[6] |
| Hydrolysis Acid | 0.1 M - 1 M Aqueous HCl | Sufficient to protonate DEA and break the B-N bond.[9] |
| Hydrolysis Solvent | Diethyl Ether, Ethyl Acetate, DCM | Must be immiscible with water and a good solvent for the target boronic acid. |
| Hydrolysis Time | 20 min - 1 hour | Typically fast with vigorous stirring. |
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficiency in Suzuki coupling with complex boronic acids
Introduction: Navigating the Challenges of Complex Suzuki-Miyaura Couplings
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C-C bonds, particularly in the synthesis of biaryls for pharmaceutical and materials science applications.[1][2][3] However, as synthetic targets increase in complexity, so do the challenges associated with the boronic acid coupling partner. Steric hindrance, electronic effects, and inherent instability can lead to frustratingly low yields and an array of unwanted side products.[3]
This guide is structured as a technical support resource for researchers, scientists, and drug development professionals encountering these very issues. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind common failures and provide structured, actionable troubleshooting strategies to guide your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction has failed (low to no yield). What are the first and most critical parameters to verify?
When a Suzuki coupling fails, a systematic check of the foundational parameters is the most efficient path to a solution. Before exploring more complex variables, ensure the fundamentals are sound.
-
Atmosphere and Degassing: The catalytic cycle relies on a Pd(0) species, which is highly susceptible to oxidation. The presence of oxygen can deactivate the catalyst and promote the homocoupling of boronic acids.[4]
-
Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to enter the catalytic cycle.[4][8]
-
Action: Confirm the age and quality of your palladium source. Consider using a fresh batch or a more robust, air-stable precatalyst like a palladacycle or a pre-formed Pd(0) source like Pd(PPh₃)₄.[4][5][9] Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are often highly active and reliable.[6]
-
-
Reagent Purity and Stability: The integrity of your starting materials is paramount. Boronic acids, in particular, can degrade over time.
-
Base and Solvent Efficacy: The base is not merely a proton scavenger; it is essential for activating the boronic acid to the more nucleophilic boronate species, which is required for transmetalation.[11] The solvent system must be capable of dissolving all components of the reaction.[12]
Troubleshooting Workflow: From Low Yield to Optimized Conditions
The following workflow provides a logical sequence for diagnosing and solving low-yield Suzuki couplings.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I see my starting boronic acid disappearing on TLC/LCMS, but not converting to product. What is happening?
This is a classic symptom of boronic acid decomposition, with the most common pathway being protodeboronation . This side reaction replaces the crucial C-B bond with a C-H bond, effectively destroying your nucleophile.[5][14] Electron-rich or electron-deficient heteroaryl boronic acids are particularly susceptible to this process, which is often accelerated by harsh bases and high temperatures in the presence of a proton source (like water).[5][6]
Solutions to Prevent Boronic Acid Decomposition:
-
Employ Milder Bases: Strong bases like NaOH or KOH can aggressively promote decomposition.
-
Action: Switch to milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For extremely sensitive substrates, potassium fluoride (KF) can be effective.[5]
-
-
Use a "Slow-Release" Strategy: The most robust solution for unstable boronic acids is to convert them into a more stable derivative that releases the active boronic acid in a slow, controlled manner during the reaction.[14][15] This keeps the instantaneous concentration of the vulnerable free boronic acid low, minimizing decomposition.[14][15]
-
Action: Convert the boronic acid to a more stable form such as a pinacol ester (BPin) , MIDA ester , or trifluoroborate salt .[7][8][10] These are often crystalline, easy-to-handle solids that are significantly more resistant to protodeboronation.[8][10] An alternative for easy preparation is the diethanolamine adduct, which is stable and can be used directly in the coupling reaction.[4][16]
-
-
Optimize Temperature and Conditions:
Caption: Unstable boronic acids can decompose via protodeboronation; protection as a boronate ester enhances stability.
Q3: My reaction involves a sterically hindered substrate (e.g., an ortho-substituted aryl halide or boronic acid) and is very slow. How can I accelerate it?
Steric hindrance presents a significant kinetic barrier, primarily by slowing down the transmetalation and reductive elimination steps of the catalytic cycle.[4] Overcoming this requires a catalyst system specifically designed to accommodate and promote reactions with bulky substrates.
-
The Critical Role of the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings. You need ligands that are both bulky and electron-rich .
-
Bulky: The steric bulk of the ligand promotes the final reductive elimination step to release the product and regenerate the active catalyst.
-
Electron-Rich: High electron density on the phosphine ligand accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
-
Action: Switch to a modern biarylphosphine ligand. These are the gold standard for challenging couplings.[4] See the table below for recommendations.
| Ligand Class | Examples | Key Features & Applications |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly electron-rich and bulky. The go-to choice for sterically hindered and electron-rich aryl chlorides and bromides.[4][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good steric bulk. Very effective for a range of challenging couplings. Often used in PEPPSI-type precatalysts.[4][8] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Extremely electron-rich, excellent for facilitating oxidative addition of unreactive aryl chlorides.[5] |
-
Use Stronger, Non-Coordinating Bases: To accelerate the formation of the active boronate species without interfering with the catalyst, a strong, non-coordinating base is often preferred.
-
Action: Use K₃PO₄ or Cs₂CO₃. These bases have good solubility in common aqueous/organic solvent mixtures and are highly effective for challenging couplings.[5]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with hindered substrates.[5]
Q4: What are the primary side reactions, and how can they be minimized?
Beyond protodeboronation, the most common side reaction is the homocoupling (or Glaser coupling) of the boronic acid to form an Ar-Ar byproduct.
-
Cause: This reaction is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules.[4][8]
-
Solution: The remedy is directly related to the primary troubleshooting step: rigorous degassing .[4][7] By ensuring an oxygen-free environment, you starve the homocoupling pathway of a key ingredient. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help favor the desired cross-coupling pathway over homocoupling of the limiting aryl halide.[7]
Key Experimental Protocols
Protocol 1: General Procedure for a Trial Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand.
-
Degassing: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction: Place the sealed flask in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[4][17]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of an Unstable Boronic Acid as a Diethanolamine Adduct
This protocol creates a stable, solid derivative that can be used directly in subsequent couplings.[4][16]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[4]
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[16]
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used directly in Suzuki coupling reactions, typically in protic solvents.[4][16]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in Commercially Available Boronic Acids
As a Senior Application Scientist, I've frequently fielded questions from researchers struggling with reaction reproducibility and yield. More often than not, the culprit is a seemingly simple yet deceptively complex reagent: the boronic acid. The purity of these cornerstone reagents, particularly in palladium-catalyzed cross-coupling reactions, is paramount to success.[1] This guide is structured to address the most common challenges you'll face, moving from foundational knowledge to practical troubleshooting and validated purification protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers have about boronic acid impurities and stability.
Q1: What are the most common impurities found in commercial boronic acids?
A1: The quality of commercially available boronic acids can vary significantly. Even products with a high stated purity (e.g., 97%+) can contain problematic impurities.[2] The most common culprits are:
-
Boroxines (Anhydrides): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[3][4][5][6] This is often a reversible process, but it directly impacts the stoichiometry of your reaction if not accounted for.[3]
-
Protodeboronation Products: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, especially in the presence of moisture or in protic media.[2][3] This results in the formation of the corresponding arene and boric acid.
-
Homocoupling Products: Impurities can lead to the undesired dimerization of the boronic acid, a common side product in Suzuki-Miyaura reactions.[7][8]
-
Starting Materials and Reagents: Residual starting materials from the synthesis of the boronic acid are often present.
-
Oxidation Products: Boronic acids are susceptible to oxidation, which can generate various byproducts that may interfere with catalysis.[3][9]
Q2: What is a boroxine, and how does its presence affect my experiments?
A2: A boroxine is the cyclic anhydride formed from the intermolecular dehydration of three boronic acid molecules. The reaction is an equilibrium that can be controlled by the addition or removal of water.[5][6]
The primary impact on your experiment is stoichiometric inaccuracy . Since three boronic acid molecules form one boroxine, using the mass of a sample containing a significant amount of boroxine will result in adding fewer moles of the active reagent than calculated. This can lead to lower yields and incomplete reactions. Furthermore, the presence of boroxines can complicate NMR analysis, often leading to broadened or multiple signals.[10]
Q3: Why is boronic acid purity so critical for Suzuki-Miyaura cross-coupling reactions?
A3: The Suzuki-Miyaura reaction relies on a sensitive palladium catalytic cycle. Impurities can disrupt this cycle in several ways:[1]
-
Catalyst Poisoning: Certain impurities can bind to the palladium catalyst, reducing its activity or deactivating it completely.
-
Side Reactions: Impurities can participate in unwanted side reactions, such as homocoupling, which generates byproducts that complicate purification and reduce the yield of the desired product.[1][7]
-
Poor Reproducibility: Using boronic acids of inconsistent purity between batches will lead to variable reaction outcomes, a critical issue in drug development and manufacturing.
Q4: How should I properly store and handle boronic acids to minimize degradation?
A4: Proper storage is essential to maintain the integrity of your boronic acids.
-
Temperature: Store at room temperature (15–25°C / 59–77°F) or as recommended by the manufacturer. Avoid proximity to heat sources.[11]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation. Boronic acids are mildly hygroscopic and can cake or degrade when exposed to humidity.[11][12]
-
Containers: Use tightly sealed containers made of non-reactive materials like HDPE, polypropylene, or glass.[11]
Q5: What are boronate esters and trifluoroborates, and why are they sometimes preferred?
A5: To combat the inherent instability of certain boronic acids (e.g., 2-heterocyclic, vinyl), they are often converted into more stable derivatives.[3][13]
-
Boronate Esters: Formed by reacting the boronic acid with a diol (pinacol is most common), these esters are generally more stable and less prone to dehydration into boroxines.[3]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They often provide excellent results in cross-coupling reactions.
Part 2: Troubleshooting Guide
This section provides solutions to common experimental problems linked to boronic acid quality.
| Problem | Potential Cause Related to Boronic Acid | Troubleshooting Steps & Rationale |
| Low or No Yield in Suzuki Coupling | Catalyst Inactivation: Impurities in the boronic acid have poisoned the palladium catalyst.[1] | 1. Verify Purity: Analyze the boronic acid by ¹H NMR or HPLC. The presence of significant impurities or boroxine may be the issue.2. Purify the Reagent: Use one of the protocols in Part 3 to purify a small batch and re-run the reaction. A successful outcome validates that purity was the issue.3. Use a Stabilized Derivative: Consider using a more stable pinacol ester or trifluoroborate salt version of your reagent. |
| Complex/Uninterpretable ¹H NMR of Starting Boronic Acid | Boroxine Formation: The presence of boroxine trimers and oligomers leads to signal broadening and complexity.[10][14] | 1. Use a Coordinating Solvent: Re-dissolve the sample in a coordinating deuterated solvent like methanol-d₄. This will help break up the anhydride and simplify the spectrum by shifting the equilibrium back to the monomeric boronic acid.2. Derivatize: Consider converting the acid to its diethanolamine adduct for clearer characterization.[14] |
| Formation of Homocoupled Dimer (R-R) | Impurity-Mediated Side Reaction: Some impurities can facilitate the palladium-mediated homocoupling of the boronic acid.[7][8] | 1. Improve Reagent Purity: This is the most direct solution. A purer boronic acid will have fewer components that can trigger this side reaction.2. Modify Reaction Conditions: The addition of a mild reducing agent (e.g., potassium formate) and ensuring a thoroughly inert atmosphere (e.g., via nitrogen sparging) can suppress the formation of Pd(II) species that promote homocoupling.[7][8] |
| Inconsistent Results Between Batches | Variable Purity: The purity of the commercial boronic acid differs from one lot to another. | 1. Implement Quality Control (QC): Never assume consistent quality. Run a quick purity check (e.g., NMR) on each new bottle of boronic acid before use.2. Standardize with a Purified Batch: For critical, large-scale campaigns, purify a sufficient quantity of the boronic acid upfront to ensure consistency throughout the project. |
Part 3: Key Methodologies: Analysis and Purification
When troubleshooting fails or when high-purity material is essential from the outset, the following protocols provide reliable methods for analysis and purification.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method depends on the required sensitivity, available instrumentation, and the specific information needed.
| Technique | Principle | Sensitivity (Typical LOQ) | Advantages | Disadvantages |
| qNMR (¹H or ¹¹B) | Quantification based on signal integration relative to a certified internal standard.[15] | µg/mL | Primary method; no analyte reference standard needed; provides structural information.[15] | Lower sensitivity than LC-MS; signal overlap can be an issue.[15] |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | µg/mL to ng/mL[16] | Routine, robust, and widely available; good for known impurities with chromophores.[16] | Requires a reference standard for quantification; may not detect non-UV active impurities. |
| LC-MS/MS | Separation by LC followed by highly selective and sensitive mass-based detection.[16][17] | ng/mL to pg/mL[16] | Extremely high sensitivity and selectivity; ideal for trace-level impurity quantification.[16][17] | Higher cost and complexity; can be affected by matrix components. |
| TLC Staining | Colorimetric detection on a TLC plate using a boron-specific staining agent like curcumin or alizarin.[18][19] | Qualitative | Rapid, simple, and effective for quick qualitative checks and reaction monitoring. | Not quantitative; sensitivity can be limited. |
Experimental Protocol: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid boronic acids when a suitable solvent system can be identified. The principle relies on the difference in solubility of the boronic acid and its impurities at different temperatures.[20]
Objective: To remove impurities by dissolving the crude boronic acid in a hot solvent and allowing it to slowly cool, causing the pure compound to crystallize out.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the boronic acid poorly at low temperatures but readily at high temperatures. Water is often a good starting point for many boronic acids due to the significant increase in solubility with temperature.[20][21] Test small batches with solvents like water, ethanol, ethyl acetate, or mixtures.
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry.
-
Heating: Heat the mixture with stirring (e.g., on a hot plate) until all the boronic acid dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point. Avoid using a large excess of solvent, as this will reduce recovery yield.[20]
-
Cooling (Crucial Step): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[21] Rushing this step by placing it directly in an ice bath will cause impurities to crash out with the product.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize the crystallization of the product.[20]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[20]
-
Drying: Dry the purified crystals under vacuum. Do not heat above 130-170°C, as many boronic acids decompose at higher temperatures.[20][21]
Experimental Protocol: Purification via Acid-Base Extraction
This method leverages the acidic nature of the boronic acid functional group to separate it from neutral or basic impurities.[22][23]
Objective: To form a water-soluble boronate salt, wash away organic-soluble impurities, and then regenerate the pure boronic acid.
Methodology:
-
Dissolution: Dissolve the impure boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will react to form the sodium boronate salt (R-B(OH)₃⁻Na⁺), which is soluble in the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded. Wash the aqueous layer one more time with fresh organic solvent to remove any lingering impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a mineral acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution.
-
Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. laballey.com [laballey.com]
- 12. borax.com [borax.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Boronic Acid Inhibitors: Profiling (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid Against Established Therapeutics
In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the various classes of inhibitors, boronic acids have emerged as a versatile and potent scaffold, capable of targeting a diverse range of enzymes with high affinity and specificity. This guide provides a comparative analysis of boronic acid inhibitors, with a focus on understanding the potential of novel compounds like (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid in the context of well-established drugs such as the proteasome inhibitor Bortezomib and the dipeptidyl peptidase inhibitor Talabostat.
The Boronic Acid Pharmacophore: A Reversible Covalent Advantage
The utility of the boronic acid moiety in enzyme inhibition lies in its unique ability to form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues often found in the active sites of enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition.[1][2] The boron atom, with its empty p-orbital, readily accepts a lone pair of electrons from the hydroxyl or thiol group of the catalytic residue, forming a stable but reversible tetrahedral boronate adduct. This reversibility can be advantageous in drug design, potentially reducing off-target effects and toxicity associated with irreversible inhibitors.
Profiling this compound: A Potential CXCR1/2 Antagonist
While extensive public data on the specific biological targets of this compound is not yet available, its structural features provide clues to its potential mechanism of action. The presence of the fluorophenylcarbamoylphenyl backbone suggests it may be designed to interact with specific binding pockets on a target protein. Notably, a structurally similar compound, 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), has been identified as a potent and noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2.[3][4] These receptors are key mediators of inflammation and have been implicated in various inflammatory diseases and cancer.[3] It is therefore plausible that this compound may also function as a CXCR1/2 antagonist, a hypothesis that warrants experimental validation.
Comparative Analysis: Established Boronic Acid Inhibitors
To understand the potential of novel boronic acid inhibitors, it is instructive to compare them against well-characterized drugs that have successfully translated to clinical use.
Bortezomib (Velcade®): A Proteasome Inhibitor for Oncology
Bortezomib is a pioneering boronic acid-based drug approved for the treatment of multiple myeloma and mantle cell lymphoma.[5][6] Its primary target is the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[7]
-
Mechanism of Action: Bortezomib reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S core of the proteasome.[8][9] This inhibition prevents the degradation of pro-apoptotic factors, leading to an accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]
Talabostat (PT-100): A Dipeptidyl Peptidase Inhibitor with Immunomodulatory Effects
Talabostat is an inhibitor of dipeptidyl peptidases (DPPs), a family of serine proteases.[10] It has been investigated for its anti-tumor and hematopoiesis-stimulating activities.[11]
-
Mechanism of Action: Talabostat inhibits several DPPs, including DPP-IV (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[11][12] By inhibiting these enzymes, Talabostat can modulate the activity of various cytokines and chemokines, leading to the stimulation of an anti-tumor immune response.[12][13] Its inhibition of FAP, which is often overexpressed in the stroma of tumors, is a key aspect of its anti-cancer activity.[14]
At a Glance: Comparative Overview of Boronic Acid Inhibitors
| Feature | This compound (Hypothesized) | Bortezomib | Talabostat |
| Primary Target(s) | CXCR1/2 | 26S Proteasome (β5 subunit) | Dipeptidyl Peptidases (DPP-IV, FAP, DPP8/9) |
| Therapeutic Area | Inflammation, Oncology | Oncology (Multiple Myeloma, Mantle Cell Lymphoma) | Oncology, Hematology |
| Mechanism of Inhibition | Noncompetitive Antagonism | Reversible Covalent Inhibition | Reversible Covalent Inhibition |
| Key Biological Effect | Anti-inflammatory, Anti-tumor | Pro-apoptotic in cancer cells | Immunomodulatory, Anti-tumor |
Experimental Protocol: Determination of Inhibitor Potency (IC50)
A fundamental experiment to characterize any enzyme inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[15][16]
Principle:
The enzymatic reaction rate is measured in the presence of varying concentrations of the inhibitor. The data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is determined from the resulting dose-response curve.[17]
Materials:
-
Target enzyme (e.g., purified recombinant CXCR2, 26S proteasome, or FAP)
-
Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)
-
Assay buffer
-
Boronic acid inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer. A common approach is to use serial dilutions (e.g., 2-fold or 3-fold) to cover a wide concentration range.
-
Prepare a solution of the enzyme in the assay buffer at a concentration that yields a robust and linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The optimal substrate concentration is often at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[17]
-
-
Set up the Assay Plate:
-
Add a fixed volume of the enzyme solution to each well of the microplate, except for the "no enzyme" control wells.
-
Add the various dilutions of the inhibitor to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the plate reader and begin monitoring the change in absorbance or fluorescence over time. Collect data at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[15]
-
Visualizing the Concepts
General Mechanism of Boronic Acid Inhibition
Caption: Reversible covalent inhibition by a boronic acid.
Bortezomib's Mechanism of Action in the Proteasome Pathway
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
Boronic acid inhibitors represent a powerful and versatile class of compounds with significant therapeutic potential across a range of diseases. While the specific biological activity of this compound requires further investigation, its structural similarity to known CXCR1/2 antagonists suggests a promising avenue for exploration in the fields of inflammation and oncology. By understanding the mechanisms of action of established boronic acid drugs like Bortezomib and Talabostat, and by employing robust experimental methodologies, researchers can effectively characterize and compare the performance of novel inhibitors, paving the way for the development of the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 8. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. courses.edx.org [courses.edx.org]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids: A Guide for Researchers
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to achieving desired molecular properties and reaction outcomes. Phenylboronic acids (PBAs) are a cornerstone of synthetic chemistry, celebrated for their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms onto the phenyl ring profoundly alters the acid's physicochemical properties, offering both distinct advantages and challenges. This guide provides a comprehensive, data-driven comparison of fluorinated and non-fluorinated phenylboronic acids to inform rational reagent selection in research and development.
The Fundamental Divide: Electronic Properties and Acidity
The most significant difference imparted by fluorination is the alteration of the electronic environment of the boronic acid moiety. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect enhances the Lewis acidity of the boron atom, a critical factor governing its reactivity.[1][2]
The acidity of a boronic acid is quantified by its pKa value. A lower pKa indicates a stronger acid. The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[2] The introduction of fluorine substituents significantly lowers this value. The magnitude of this effect is dependent on the position and number of fluorine atoms, with the strongest effect generally observed when fluorine is in the ortho position, potentially due to the formation of an intramolecular hydrogen bond.[2] The range of pKa values for fluorinated phenylboronic acids can span from ~6.17 to 8.77.[2][3]
This increased Lewis acidity has direct consequences for how these molecules behave in solution and in reactions. A more Lewis acidic boron center can interact more readily with bases and nucleophiles, which is a key aspect of its role in catalysis and sensing.
| Compound | Substituent(s) | pKa Value | Reference(s) |
| Phenylboronic Acid | H | 8.86 | [2] |
| 4-Fluorophenylboronic Acid | 4-F | 8.77 | [2][3] |
| 2-Fluorophenylboronic Acid | 2-F | 8.01 | [4] |
| 3-Fluorophenylboronic Acid | 3-F | 8.36 | [4] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-F₄ | 6.17 | [2][3] |
| 4-Nitrophenylboronic acid | 4-NO₂ | 7.23 | [5] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.24 | [5] |
| Table 1: Comparative pKa values of selected fluorinated and non-fluorinated phenylboronic acids in water. The data illustrates the significant increase in acidity caused by electron-withdrawing groups like fluorine. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and the nature of the boronic acid is a critical parameter for success.[6][7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The electronic properties of the phenylboronic acid primarily influence the transmetalation step, which is often rate-determining.
Mechanistic Implications of Fluorination
During transmetalation, the organic group is transferred from the boron atom to the palladium center. This step requires the formation of a boronate species, typically by reaction with a base. The enhanced Lewis acidity of fluorinated PBAs means they can form the requisite boronate species more readily, potentially at a lower pH or with a weaker base.[1] Furthermore, the electron-withdrawing fluorine atoms can increase the rate of transmetalation itself, leading to faster overall reaction times and potentially higher yields.[9]
However, this enhanced reactivity is a double-edged sword. A significant competing side reaction is protodeboronation, where the C-B bond is cleaved by a proton source (like water), leading to the formation of an unwanted arene byproduct and a reduction in yield. Electron-withdrawing groups, such as fluorine, are known to increase the rate of protodeboronation, especially under basic conditions.[9] Therefore, reaction conditions must be carefully optimized to favor the productive cross-coupling pathway over this decomposition route.
Comparative Reactivity Data
While direct, side-by-side comparisons under identical conditions are sparse in the literature, the general trend is that electron-withdrawing fluorination enhances reactivity. For instance, in a study using a supported Pd nanoparticle catalyst for coupling with 4-bromoanisole, 4-fluorophenylboronic acid provided a higher turnover frequency (TOF) than the unsubstituted phenylboronic acid at 110 °C.[10]
| Phenylboronic Acid | Coupling Partner | Catalyst System | Conditions | Yield | Comments | Reference |
| Phenylboronic Acid | Iodobenzene | Cu(II)Salen@KCC-1 | K₂CO₃, DMF, 110°C, 2h | 95% | Heterogeneous catalyst showing high efficiency. | |
| 4-Fluorophenylboronic Acid | 4-Bromoanisole | Pd/C-N | K₂CO₃, H₂O/EtOH, 110°C, 3h | ~98% | High activity observed; TOF of 67.1 h⁻¹. | [10] |
| Phenylboronic Acid | 4-Bromoanisole | Pd/C-N | K₂CO₃, H₂O/EtOH, 110°C, 3h | ~95% | Slightly lower activity than fluorinated analogue; TOF of ~50 h⁻¹. | [10] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂(dppf) | K₂CO₃, ACN/H₂O, 80°C | High | Used in the synthesis of Diflunisal. | [11] |
| Table 2: Representative Yields in Suzuki-Miyaura Coupling. Note: Direct comparison is challenging due to varying reaction conditions. The data provides a general performance benchmark, suggesting fluorinated PBAs are highly effective coupling partners. |
Experimental Protocol: A Comparative Workflow
The following protocol outlines a general procedure for a comparative Suzuki-Miyaura coupling experiment. The key variable to optimize when switching between a non-fluorinated and a fluorinated PBA is often the base and reaction time, due to the differences in acidity and susceptibility to protodeboronation.
Objective: To compare the reaction rate and yield of Phenylboronic Acid vs. 4-Fluorophenylboronic Acid in coupling with 4-Bromoanisole.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
4-Bromoanisole
-
Phenylboronic Acid
-
4-Fluorophenylboronic Acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized Water
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 1 mol%) and PPh₃ (0.08 mmol, 4 mol%). Add 5 mL of anhydrous toluene and stir for 10 minutes until a homogeneous solution is formed.
-
Reagent Addition: To the catalyst solution, add 4-Bromoanisole (2.0 mmol, 1.0 equiv.). In a separate flask, prepare a solution of the boronic acid (Phenylboronic Acid for Reaction A; 4-Fluorophenylboronic Acid for Reaction B) (2.4 mmol, 1.2 equiv.) and K₂CO₃ (4.0 mmol, 2.0 equiv.) in a mixture of 10 mL Toluene, 2 mL Ethanol, and 2 mL Water.
-
Reaction Execution: Add the boronic acid/base solution to the Schlenk flask containing the aryl halide and catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h) and analyzing them by GC-MS or TLC.
-
Rationale: Monitoring at intervals is crucial to determine the reaction rate. Fluorinated PBAs may reach completion faster.
-
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purification and Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the pure biphenyl product. Determine the final yield.
References
- 1. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Inhibitory Potency of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Comparative In Vitro Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro inhibitory activity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. While direct studies on this specific molecule are emerging, its structural features—a boronic acid moiety and a carbamoylphenyl group—point towards a potential role as an enzyme inhibitor. Drawing parallels with structurally related compounds and leveraging established methodologies for a likely target class, this document outlines a robust, self-validating approach to characterize its potency and mechanism of action.
The central hypothesis of this guide is that this compound is an inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase that is a compelling target in oncology.[1][2] Overexpression of SMYD3 is associated with various cancers, including breast, lung, and colorectal carcinomas, making the discovery of novel inhibitors a critical research endeavor.[3][4] This guide will therefore focus on validating the inhibitory effects of our topic compound against SMYD3, comparing its performance with known inhibitors in the field.
The Scientific Rationale: Why SMYD3?
SMYD3 is a lysine methyltransferase that plays a crucial role in epigenetic regulation and signaling pathways implicated in cancer.[5][6] It methylates both histone and non-histone proteins, thereby influencing gene expression and cellular processes.[7][8] Key non-histone targets of SMYD3 include MAP3K2, a component of the Ras/Raf/MEK/ERK signaling pathway, and the vascular endothelial growth factor receptor 1 (VEGFR1).[7][8] By methylating these proteins, SMYD3 enhances their activity, promoting cancer cell proliferation, survival, and angiogenesis.[7][8] The boronic acid functional group in our test compound is significant as it can form reversible covalent bonds with biological nucleophiles, a mechanism exploited in several approved and investigational drugs.[9][10]
This guide will first establish the foundational biochemical inhibitory activity of this compound against recombinant SMYD3. Subsequently, we will explore its effects in a cellular context to provide a more physiologically relevant assessment of its potential as a therapeutic agent.
Experimental Workflow: A Dual-Pronged Validation Strategy
A robust validation of an enzyme inhibitor requires a multi-faceted approach. We will employ a primary biochemical assay to determine the direct inhibitory effect on the enzyme and a secondary cell-based assay to assess its activity in a biological system. This dual-pronged strategy ensures that the observed inhibition is not an artifact of the assay conditions and that the compound can effectively engage its target within a cellular environment.
Caption: Overall experimental workflow for validating the inhibitory activity of the test compound.
Part 1: Biochemical Validation of SMYD3 Inhibition
The initial step is to quantify the direct inhibitory effect of this compound on the enzymatic activity of SMYD3. A common and robust method for this is the in vitro methyltransferase assay.[11] This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.[11]
Protocol 1: In Vitro SMYD3 Methyltransferase Filter Binding Assay
This protocol is adapted from established methods for assaying SMYD family methyltransferases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SMYD3.
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone H3 protein (or a suitable peptide substrate)
-
[³H]-S-adenosyl-L-methionine (Radiolabeled SAM)
-
S-adenosyl-L-methionine (Unlabeled SAM)
-
Test Compound: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor (BCI-121) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, recombinant SMYD3 enzyme, and the histone H3 substrate.
-
Inhibitor Addition: Add the diluted test compound or reference inhibitor to the appropriate wells. Include a DMSO-only control (no inhibition) and a control without enzyme (background).
-
Initiation of Reaction: Start the reaction by adding a mixture of [³H]-SAM and unlabeled SAM. The concentration of SAM should be at or near its Km value to ensure sensitivity for competitive inhibitors.[13]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Quenching and Filtration: Stop the reaction by adding a quenching buffer (e.g., cold trichloroacetic acid). Transfer the reaction mixture to the phosphocellulose filter paper, which will bind the radiolabeled histone substrate.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [³H]-SAM.
-
Detection: Place the filter paper in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
Comparative Data Analysis
The efficacy of this compound should be benchmarked against known SMYD3 inhibitors. The following table presents a hypothetical comparison based on published data for established inhibitors.
| Inhibitor | SMYD3 IC50 | Mechanism of Action | Reference |
| This compound | To be determined | To be determined | N/A |
| BCI-121 | ~1-5 µM (cell-based) | Substrate-competitive | [11][12] |
| EPZ031686 | 3 nM | Not specified | [4][11] |
| GSK2807 | 130 nM (Ki of 14 nM) | SAM-competitive | [11] |
| BAY-6035 | 88 nM | Substrate-competitive | [11] |
Part 2: Cellular Validation of Anti-Proliferative Activity
Biochemical assays, while crucial for determining direct enzyme inhibition, do not fully recapitulate the complexity of a cellular environment.[14] Therefore, it is essential to validate the inhibitory activity in a relevant cancer cell line known to overexpress SMYD3, such as certain breast or colorectal cancer cell lines.[3][12]
Protocol 2: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of the test compound on SMYD3-dependent cancer cells.
Materials:
-
SMYD3-overexpressing cancer cell line (e.g., MCF-7 for breast cancer, DLD-1 for colorectal cancer)[3]
-
Normal, non-cancerous cell line for counter-screening (e.g., MCF-10A)
-
Cell culture medium and supplements
-
Test Compound and Reference Inhibitor
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer and non-cancerous cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and the reference inhibitor for 48-72 hours. Include a DMSO-only control.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Understanding the Mechanism: SMYD3 Signaling Pathway
To fully appreciate the impact of inhibiting SMYD3, it is helpful to visualize its role in cellular signaling. The diagram below illustrates how SMYD3 can activate the Ras/Raf/MEK/ERK pathway, a critical driver of cell proliferation.
Caption: Simplified SMYD3 signaling pathway leading to cell proliferation.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the inhibitory activity of this compound, with a strong focus on SMYD3 as a potential target. By employing both biochemical and cell-based assays and comparing the results with known inhibitors, researchers can generate a robust dataset to support the compound's further development.
Successful validation, characterized by a potent IC50 value in the biochemical assay and selective anti-proliferative effects in cancer cell lines, would warrant further investigation. Subsequent steps could include more detailed mechanism of action studies to confirm whether the inhibition is competitive with SAM or the histone substrate, as well as in vivo studies in relevant animal models to assess therapeutic efficacy. The exploration of boronic acid-containing compounds as SMYD3 inhibitors represents a promising avenue for the development of novel cancer therapeutics.
References
- 1. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 2. Novel insights into SMYD2 and SMYD3 inhibitors: from potential anti-tumoural therapy to a variety of new applications | Semantic Scholar [semanticscholar.org]
- 3. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Technical Guide to the Structure-Activity Relationship of (Carbamoyl)phenyl)boronic Acid Analogs as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (Carbamoyl)phenyl)boronic Acid Scaffold
In the landscape of modern medicinal chemistry, boronic acids have emerged as a privileged structural motif, particularly in the design of enzyme inhibitors.[1][2] Their unique ability to form reversible covalent bonds with the active site serine residues of proteases makes them potent and versatile pharmacophores.[3] Among the various classes of boronic acid inhibitors, the (carbamoyl)phenyl)boronic acid scaffold represents a key area of interest for targeting serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (carbamoyl)phenyl)boronic acid analogs, offering insights into their design, synthesis, and biological evaluation as serine protease inhibitors. We will explore the critical interplay between structural modifications and inhibitory potency, providing a comparative framework against alternative inhibitor classes and furnishing detailed experimental protocols to support further research and development in this promising area.
The Molecular Logic of Inhibition: Targeting the Serine Protease Catalytic Triad
The inhibitory mechanism of (carbamoyl)phenyl)boronic acid analogs against serine proteases is rooted in their ability to mimic the transition state of peptide bond hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine (Ser195 in chymotrypsin numbering), forming a stable, tetrahedral adduct. This interaction is further stabilized by hydrogen bonds within the enzyme's active site, particularly with the histidine and aspartate residues of the catalytic triad.[6]
The phenyl ring of the inhibitor occupies the S1 specificity pocket of the protease, and the substituents on this ring play a crucial role in determining both potency and selectivity. The carbamoyl group, in particular, can engage in key hydrogen bonding interactions, anchoring the inhibitor in the active site and contributing significantly to its binding affinity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at (Carbamoyl)phenyl)boronic Acid Analogs
While comprehensive public data on a wide array of (carbamoyl)phenyl)boronic acid analogs is limited, we can infer key SAR principles from the available information on the parent compounds and related arylboronic acid inhibitors.
Positional Isomerism of the Carbamoyl Group
The positioning of the carbamoyl group on the phenyl ring is a critical determinant of inhibitory activity. The 4-carbamoylphenyl)boronic acid and 3-carbamoylphenyl)boronic acid isomers present distinct spatial arrangements of the hydrogen bond donor and acceptor functionalities of the carbamoyl group relative to the boronic acid.
-
4-Carbamoylphenyl)boronic acid: In this para-substituted analog, the carbamoyl group extends away from the boronic acid, allowing it to potentially interact with residues at the entrance of the S1 pocket or with solvent. Its crystal structure reveals a planar conformation, with the B(OH)2 and CONH2 groups slightly twisted out of the plane of the benzene ring.[7] This geometry can influence its fit within the confines of an enzyme's active site.
-
3-Carbamoylphenyl)boronic acid: The meta-positioning of the carbamoyl group places it in a different vector relative to the boronic acid, potentially allowing for interactions with different residues within or near the S1 pocket. This can lead to altered potency and selectivity profiles compared to the para-isomer.
Table 1: Physicochemical Properties of (Carbamoyl)phenyl)boronic Acid Isomers
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1 | (4-carbamoylphenyl)boronic acid | C₇H₈BNO₃ | 164.95 | 123088-59-5 |
| 2 | (3-carbamoylphenyl)boronic acid | C₇H₈BNO₃ | 164.96 | 351422-73-6[8] |
Data sourced from available chemical databases.
Influence of Phenyl Ring Substituents
The introduction of additional substituents on the phenyl ring of (carbamoyl)phenyl)boronic acids can modulate their inhibitory activity through steric and electronic effects.
-
Electron-withdrawing groups: These groups can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This generally leads to an increase in inhibitory potency.
-
Electron-donating groups: Conversely, these groups can decrease the Lewis acidity of the boron, potentially reducing potency.
-
Steric bulk: The size and location of substituents can influence the inhibitor's ability to fit into the S1 pocket. Bulky substituents in close proximity to the boronic acid may hinder binding, while appropriate substituents can create favorable van der Waals interactions and enhance affinity.
Bioisosteric Replacements for the Carbamoyl Group
The carbamoyl group can be replaced with other functional groups (bioisosteres) that can mimic its hydrogen bonding capabilities and steric profile. The choice of bioisostere can have a profound impact on potency, selectivity, and pharmacokinetic properties.[9] For instance, the triazole group has been used as a bioisostere for the phenyl group in some boronic acid inhibitors to improve cell penetration and ease of synthesis.[8]
Comparison with Alternative Serine Protease Inhibitors
(Carbamoyl)phenyl)boronic acid analogs represent a class of small molecule, reversible covalent inhibitors. It is instructive to compare them with other classes of serine protease inhibitors to understand their relative advantages and disadvantages.
Table 2: Comparison of Different Classes of Serine Protease Inhibitors
| Inhibitor Class | Mechanism of Action | Key Advantages | Key Disadvantages | Example(s) |
| (Carbamoyl)phenyl)boronic Acids | Reversible covalent | High potency, good selectivity | Potential for off-target reactivity | (4-carbamoylphenyl)boronic acid |
| Peptidyl Boronic Acids | Reversible covalent | High potency and selectivity | Poor oral bioavailability, potential for metabolic instability | Bortezomib (proteasome inhibitor) |
| Di-aryl Phosphonates | Irreversible covalent | Potent and irreversible inhibition | Potential for off-target effects and toxicity | Not typically used as therapeutics |
| Small Molecule Heterocycles | Competitive (non-covalent) | Good oral bioavailability, stable | Generally lower potency than covalent inhibitors | Dabigatran (thrombin inhibitor) |
Experimental Protocols
Synthesis of (4-Carbamoylphenyl)boronic Acid
A common synthetic route to (4-carbamoylphenyl)boronic acid starts from 4-cyanophenylboronic acid.[10]
Step 1: Hydrolysis of 4-cyanophenylboronic acid
-
Reflux a mixture of 4-cyanophenylboronic acid (1 equivalent), manganese dioxide (approximately 2 equivalents), water, and an organic solvent such as cyclohexane for several hours.[10]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the manganese dioxide.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by recrystallization to yield 4-carbamoylphenyl)boronic acid.[10]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. US4963655A - Boron analogs of amino acid/peptide protease inhibitors - Google Patents [patents.google.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. scilit.com [scilit.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. mdpi.com [mdpi.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
A Comparative Guide for Researchers: Evaluating Novel Boronic Acid-Based Proteasome Inhibitors Against the Benchmark of Bortezomib
For drug development professionals and researchers in oncology, the proteasome has emerged as a pivotal therapeutic target. The approval of Bortezomib, a first-in-class proteasome inhibitor, revolutionized the treatment landscape for multiple myeloma.[1] This guide provides a comprehensive framework for evaluating novel boronic acid-based proteasome inhibitors, using the hypothetical compound (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid as a case study for comparison against the well-established efficacy and mechanistic profile of Bortezomib. While preclinical and clinical data for this compound are not publicly available, this guide will leverage the extensive knowledge of Bortezomib to outline the critical parameters and experimental approaches necessary for the evaluation of such novel agents.
Mechanism of Action: The Cornerstone of Proteasome Inhibition
Bortezomib, a dipeptidyl boronic acid, functions as a reversible inhibitor of the 26S proteasome, a multi-catalytic protease complex crucial for the degradation of ubiquitinated proteins.[2][3] This inhibition primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.[4] The boron atom in Bortezomib forms a stable but reversible complex with the active site threonine residue of the proteasome.
The downstream consequences of proteasome inhibition are manifold and central to its anti-cancer effects:
-
Disruption of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. Its activation is dependent on the degradation of its inhibitor, IκB. By preventing IκB degradation, proteasome inhibitors like Bortezomib sequester NF-κB in the cytoplasm, thereby downregulating the expression of pro-survival genes.[5]
-
Accumulation of Pro-apoptotic Proteins: The proteasome is responsible for degrading pro-apoptotic proteins, including p53 and Bax. Inhibition of the proteasome leads to the accumulation of these proteins, tipping the cellular balance towards apoptosis.
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition triggers endoplasmic reticulum (ER) stress and activates the UPR, which can ultimately lead to apoptosis.
For a novel compound like This compound , the fundamental question is whether its boronic acid moiety can effectively interact with the proteasome's active site. Its structure, featuring a phenylboronic acid core, suggests a potential for this interaction. The presence of the fluorophenylcarbamoyl group will significantly influence its binding affinity, selectivity, and overall potency. Structure-activity relationship (SAR) studies of various dipeptidyl boronic acid proteasome inhibitors have demonstrated that modifications to the peptide backbone and the N-terminal capping group can dramatically alter efficacy.[6][7]
Diagram: Mechanism of Proteasome Inhibition and Downstream Effects
Caption: Inhibition of the 26S proteasome by a boronic acid-based inhibitor.
Comparative Efficacy: In Vitro and In Vivo Evaluation
A rigorous evaluation of a novel proteasome inhibitor requires a multi-pronged approach, progressing from in vitro enzymatic assays to cell-based studies and finally to in vivo animal models.
In Vitro Potency and Selectivity
The initial assessment involves determining the inhibitory activity of the compound against purified proteasomes. For a direct comparison with Bortezomib, the following parameters are crucial:
| Parameter | Bortezomib (Typical Values) | This compound (Hypothetical Target) |
| IC50 (Chymotrypsin-like activity) | 0.6 nM | To be determined |
| IC50 (Caspase-like activity) | >1800 nM | To be determined |
| IC50 (Trypsin-like activity) | >1800 nM | To be determined |
| Selectivity for β5 vs. β1/β2 | High | To be determined |
Data for Bortezomib is illustrative and may vary based on experimental conditions.
A desirable profile for a novel inhibitor would be high potency against the chymotrypsin-like activity (low nanomolar IC50) and high selectivity over the other catalytic subunits. This selectivity is thought to contribute to a more favorable therapeutic window.
Cell-Based Assays
Moving into a cellular context, the anti-proliferative and pro-apoptotic effects of the novel compound should be assessed across a panel of cancer cell lines, particularly those relevant to the intended therapeutic indication (e.g., multiple myeloma cell lines like RPMI-8226, U266).
| Assay | Endpoint | Bortezomib (Expected Outcome) | This compound (Hypothetical Target) |
| Cell Viability (e.g., MTT, CellTiter-Glo) | GI50/IC50 | Potent growth inhibition in sensitive cell lines | To be determined |
| Apoptosis (e.g., Annexin V/PI staining) | Percentage of apoptotic cells | Dose-dependent increase in apoptosis | To be determined |
| Proteasome Activity in Cells | Inhibition of proteasome activity | Dose-dependent inhibition | To be determined |
| Western Blot Analysis | Accumulation of proteasome substrates (e.g., ubiquitinated proteins, IκBα, p27) | Increased levels of substrates | To be determined |
In Vivo Efficacy
Preclinical in vivo studies are critical to evaluate the anti-tumor activity and tolerability of the novel compound. Xenograft models using human cancer cell lines implanted in immunocompromised mice are standard.
| Model | Parameters | Bortezomib (Typical Outcome) | This compound (Hypothetical Target) |
| Multiple Myeloma Xenograft | Tumor growth inhibition, survival | Significant tumor growth delay and increased survival | To be determined |
| Pharmacodynamics | Proteasome inhibition in tumor and peripheral blood mononuclear cells (PBMCs) | Sustained proteasome inhibition | To be determined |
| Tolerability | Body weight, clinical signs | Manageable toxicity at efficacious doses | To be determined |
A successful novel inhibitor should demonstrate significant anti-tumor efficacy at a well-tolerated dose, with a pharmacodynamic profile indicating target engagement in the tumor tissue.
Experimental Protocols: A Guide to Hands-On Evaluation
To ensure scientific integrity and reproducibility, standardized and validated protocols are essential. Below are representative protocols for key assays in the evaluation of a novel proteasome inhibitor.
Proteasome Activity Assay (Fluorogenic Substrate)
This assay measures the chymotrypsin-like activity of the 20S proteasome.
Workflow:
Caption: Workflow for in vitro proteasome activity assay.
Detailed Steps:
-
Preparation: Reconstitute purified human 20S proteasome in assay buffer. Prepare serial dilutions of the test compound (e.g., this compound) and Bortezomib (as a positive control).
-
Incubation: In a 96-well plate, add the proteasome and the test compounds. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Measurement: Measure the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the proteasome activity.
-
Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound and Bortezomib. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the concentration that inhibits cell growth by 50% (GI50).
Concluding Remarks and Future Directions
The evaluation of a novel boronic acid-based proteasome inhibitor requires a systematic and comparative approach against the established benchmark of Bortezomib. For a compound like This compound , the journey from a chemical structure to a potential therapeutic agent is contingent on demonstrating superior or differentiated efficacy, selectivity, and safety profiles. Key areas for differentiation could include oral bioavailability, reduced off-target effects leading to a better safety profile (e.g., lower incidence of peripheral neuropathy), and activity against Bortezomib-resistant tumors.
Researchers and drug developers should employ a battery of in vitro and in vivo assays, as outlined in this guide, to build a comprehensive data package. This will not only elucidate the therapeutic potential of the novel compound but also provide a deeper understanding of the structure-activity relationships that govern proteasome inhibition by this important class of molecules.
References
- 1. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, particularly in the realm of targeted therapies, the principle of selectivity is paramount. For enzyme inhibitors, off-target interactions can lead to unforeseen side effects and diminish therapeutic efficacy. Boronic acids, a versatile class of compounds, have gained prominence as potent enzyme inhibitors, exemplified by the FDA-approved proteasome inhibitor Bortezomib.[1][2] However, their inherent reactivity necessitates a thorough evaluation of their cross-reactivity profile early in preclinical development. This guide provides a comparative framework for assessing the cross-reactivity of a novel boronic acid derivative, (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid, drawing parallels with the well-characterized, non-selective dipeptidyl peptidase (DPP) inhibitor, Talabostat (also known as Val-boroPro or PT-100).
The Criticality of Cross-Reactivity for Boronic Acid-Based Inhibitors: The Talabostat Case Study
Talabostat is a potent inhibitor of several post-proline cleaving serine proteases, including Dipeptidyl Peptidase IV (DPP-IV/CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[3][4][5] While its anti-tumor activity has been demonstrated in multiple mouse models, its lack of selectivity presents a significant challenge.[3][4] Inhibition of multiple DPPs can trigger a complex immunological response, including the induction of pro-inflammatory cell death (pyroptosis) in monocytes and macrophages through DPP8/9 inhibition.[5][6] This broad activity profile underscores the importance of meticulously characterizing the selectivity of any new boronic acid-based drug candidate to anticipate its biological effects and potential toxicities.
This compound shares structural motifs with known FAP inhibitors, suggesting it may also target this family of enzymes. FAP is a compelling therapeutic target as it is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of over 90% of epithelial cancers, with very limited expression in healthy adult tissues.[7][8][9] This makes FAP an attractive target for developing highly specific anti-cancer agents. This guide will outline a hypothetical cross-reactivity study to evaluate the selectivity of this compound against a panel of relevant serine proteases.
Comparative Inhibitory Profile: A Hypothetical Analysis
To contextualize the potential selectivity of this compound, we present a hypothetical comparison of its inhibitory activity (IC50 values) against key serine proteases, benchmarked against the known values for Talabostat.
| Enzyme Target | This compound (Hypothetical IC50) | Talabostat (Reported IC50) | Rationale for Inclusion |
| Fibroblast Activation Protein (FAP) | 50 nM | 560 nM[4] | Primary target of interest due to its role in the tumor microenvironment.[7][9] |
| DPP-IV (CD26) | >10,000 nM | <4 nM[3][4] | A key off-target for FAP inhibitors, involved in glucose metabolism and immune regulation. |
| DPP8 | >10,000 nM | 4 nM[3][4] | Inhibition is linked to immune stimulation and pyroptosis.[6] |
| DPP9 | >10,000 nM | 11 nM[3][4] | Similar to DPP8, its inhibition can lead to inflammatory responses.[6] |
| Quiescent Cell Proline Dipeptidase (QPP) | >5,000 nM | 310 nM[4] | Another member of the DPP family to assess broader selectivity. |
| Prolyl Endopeptidase (PEP) | >5,000 nM | 390 nM[3] | A related serine protease to further define the selectivity profile. |
This hypothetical data suggests that this compound is a potent and highly selective FAP inhibitor, a desirable characteristic for a targeted anti-cancer therapeutic. The following sections detail the experimental protocols required to generate such data.
Experimental Protocols for Cross-Reactivity Profiling
The following protocols describe standardized in vitro enzyme inhibition assays. The choice of a fluorescence-based assay is based on its high sensitivity and suitability for high-throughput screening.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
This protocol is adapted for determining the inhibitory activity of the test compound against FAP, DPP-IV, DPP8, and DPP9.
Materials:
-
Recombinant human FAP, DPP-IV, DPP8, and DPP9 enzymes
-
Fluorogenic substrates (e.g., Ala-Pro-AFC for FAP and DPPs)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound: this compound, dissolved in DMSO
-
Reference compound: Talabostat
-
96-well black microplates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for in vitro enzyme inhibition assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Talabostat in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant enzymes and fluorogenic substrate to their optimal working concentrations in assay buffer.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add 50 µL of the diluted enzyme solution.
-
Compound Addition: Add 25 µL of the serially diluted test and reference compounds to the respective wells. Include wells with assay buffer and DMSO as negative controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 400 nm, emission at 505 nm) every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays to Confirm Target Engagement
To complement the in vitro enzyme assays, cellular assays are crucial to confirm that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture and Treatment: Culture a cell line known to express FAP (e.g., human fibroblasts or a FAP-transfected cell line). Treat the cells with a high concentration of this compound or vehicle (DMSO) for a defined period.
-
Cell Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them at a range of temperatures (e.g., from 37°C to 70°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of FAP using a specific antibody for Western blotting or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble FAP as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
The comprehensive assessment of cross-reactivity is a non-negotiable step in the preclinical development of boronic acid-based enzyme inhibitors. By employing a systematic approach that combines in vitro enzyme inhibition assays and cellular target engagement studies, researchers can build a robust selectivity profile for their lead candidates. The hypothetical data presented for this compound illustrates a desirable profile for a targeted FAP inhibitor, with high potency for the intended target and minimal off-target activity against related serine proteases. This level of selectivity is crucial for minimizing the potential for mechanism-based toxicities and for advancing a safe and effective therapeutic to the clinic. Further studies should also include broader kinase profiling and evaluation in in vivo models to fully elucidate the compound's pharmacological and toxicological properties.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to Benchmarking Boronic Acid Synthesis Methods
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Boronic Acids
Organoboron compounds, particularly boronic acids and their ester derivatives, have become indispensable tools in modern organic chemistry. Their versatility as stable, readily handled intermediates for the Nobel Prize-winning Suzuki-Mura cross-coupling reaction has revolutionized the construction of carbon-carbon bonds, fundamentally impacting drug discovery, materials science, and agrochemical development.[1][2][3] The efficiency and functional group tolerance of the Suzuki-Miyaura reaction have made it a mainstay for synthesizing complex biaryl structures found in numerous pharmaceuticals.[4]
However, the synthetic utility of a boronic acid is entirely dependent on the efficiency and practicality of its own synthesis. For decades, the field relied on classical methods involving the borylation of pre-functionalized organometallic reagents. While effective, these methods often suffer from limited functional group tolerance and a lack of atom economy.
This guide provides an in-depth comparison of established and new-generation boronic acid synthesis methods. We will move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical considerations of each approach. Our goal is to equip you, the practicing researcher, with the knowledge to select and implement the optimal borylation strategy for your specific molecular target.
I. The Foundations: Traditional Routes to Boronic Acids
The Grignard/Organolithium Approach
The historical workhorse for boronic acid synthesis involves the reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a trialkyl borate ester, typically B(OMe)₃ or B(OiPr)₃, followed by acidic hydrolysis.
Causality Behind the Method: This pathway leverages the high nucleophilicity of the organometallic reagent to attack the electrophilic boron center of the borate ester. The cryogenic temperatures are essential to prevent over-addition (formation of borinic and boronic species), which would consume the desired product.
Limitations:
-
Functional Group Intolerance: The highly basic and nucleophilic nature of Grignard and organolithium reagents precludes the presence of acidic protons (e.g., alcohols, amines) and many electrophilic functional groups (e.g., esters, ketones, nitriles) in the substrate.
-
Pre-functionalization Required: The starting material must be an organohalide to generate the organometallic reagent, adding steps to the overall synthetic sequence.
The Miyaura Borylation: A Paradigm Shift
First reported in 1995, the palladium-catalyzed Miyaura borylation reaction was a significant leap forward.[5] This method couples aryl or vinyl halides (or triflates) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6]
Mechanistic Insight: The reaction proceeds via a catalytic cycle analogous to other cross-coupling reactions. The choice of base is critical; it must be strong enough to facilitate the transmetalation step but not so strong as to promote a competing Suzuki coupling of the product with the starting halide.[5][7] Potassium acetate (KOAc) is a common choice for this reason.[5] Recent studies have shown that bulky, lipophilic bases like potassium 2-ethylhexanoate can significantly improve reaction rates and allow for lower catalyst loadings and milder conditions by preventing the formation of inactive catalyst complexes.[7][8]
Catalytic Cycle of the Miyaura Borylation Reaction
II. The New Frontier: Modern Borylation Methodologies
Organic synthesis is driven by the pursuit of efficiency and novel reactivity. In the context of boronic acid synthesis, two methodologies have emerged as transformative: Iridium-catalyzed C-H borylation and photoredox-mediated strategies.
Iridium-Catalyzed C–H Borylation: Direct Functionalization
The direct conversion of ubiquitous C–H bonds into C–B bonds is arguably the most atom-economical approach to organoboron compounds. The development of iridium(I) catalysts, particularly with bipyridine or phenanthroline ligands, has made this a practical reality.[9][10] This methodology, often called the Ishiyama–Miyaura–Hartwig (IMH) protocol, allows for the borylation of aryl, heteroaryl, and even alkyl C-H bonds with high predictability and functional group tolerance.[9][11]
Mechanistic Rationale (Ir(III)/Ir(V) Cycle): The accepted mechanism involves an unusual Ir(III)-Ir(V) cycle.[10]
-
The active Ir(III)-tris(boryl) complex is formed from the Ir(I) precatalyst and the diboron reagent.
-
This complex coordinates to the arene.
-
Oxidative addition of a C-H bond to the iridium center forms a high-valent Ir(V) intermediate.
-
Reductive elimination then furnishes the aryl boronate ester and regenerates an Ir(III)-hydrido-bis(boryl) species, which re-enters the catalytic cycle.
Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation
Key Advantage - Regiocontrol: A major strength of this method is the ability to control regioselectivity. In the absence of directing groups, borylation typically occurs at the most sterically accessible C-H bond.[10] However, by tuning the steric and electronic properties of ligands or substrates, selectivity can be steered toward specific positions (ortho, meta, or para), a feat difficult to achieve with classical electrophilic aromatic substitution.[9][12]
Photoredox Catalysis: A Mild, Radical-Based Approach
Visible-light photoredox catalysis has opened new avenues for generating reactive intermediates under exceptionally mild conditions.[13][14] In the context of boronic acids, a dual catalytic system can be employed, using a photoredox catalyst (like an Iridium or Ruthenium complex) and a Lewis base (e.g., quinuclidin-3-ol or DMAP).[13]
Mechanistic Principles:
-
The boronic acid or ester forms a redox-active complex with the Lewis base catalyst.[13][14]
-
The excited-state photocatalyst oxidizes this complex via single-electron transfer (SET).
-
The resulting radical cation undergoes rapid C-B bond cleavage to generate a carbon-centered radical.
-
This radical can then be engaged in various C-C bond-forming reactions, for instance, by adding to an electron-deficient olefin.[13]
This method is particularly powerful for generating alkyl radicals from alkyl boronic acids and esters, which are often challenging substrates in traditional cross-coupling chemistry.[14]
General Mechanism for Photoredox-Mediated Radical Generation from Boronates
III. Performance Benchmarking: A Comparative Analysis
Choosing the right borylation method requires a careful evaluation of several key performance indicators. The following table summarizes the relative strengths and weaknesses of the discussed methodologies.
| Feature | Miyaura Borylation | Iridium-Catalyzed C-H Borylation | Photoredox-Mediated Radical Formation |
| Starting Material | Aryl/Vinyl Halides & Triflates | Unfunctionalized Arenes/Alkanes | Boronic Acids/Esters |
| Key Advantage | High reliability, well-established | High atom economy, direct C-H use | Extremely mild conditions, unique radical reactivity |
| Substrate Scope | Broad for Ar-X; some limitations | Very broad; excellent for heterocycles | Broad for alkyl & aryl boronates |
| Functional Group Tolerance | Good to Excellent | Excellent | Excellent |
| Regiocontrol | Dictated by halide position | Tunable (steric/ligand control) | N/A (starts with boronate) |
| Reaction Conditions | Often requires heat (50-100 °C) | Mild to moderate heat | Ambient temperature, visible light |
| Catalyst | Palladium complexes | Iridium complexes | Photoredox catalyst + Lewis Base |
| Primary Limitation | Requires pre-functionalization | Can be sensitive to steric hindrance | Used for subsequent reactions, not primary synthesis |
Substrate Scope & Yield Comparison
The true test of a method is its performance across a diverse range of substrates. The following data, compiled from literature sources, provides a snapshot of typical yields for each method.
Table 1: Representative Yields for Miyaura Borylation of Aryl Bromides [5][7]
| Aryl Bromide Substrate | Base | Catalyst Loading | Yield (%) |
| 4-Bromoacetophenone | KOAc | 1.5 mol% Pd(dppf)Cl₂ | 85 |
| 4-Bromotoluene | K-2-ethylhexanoate | 0.5 mol% Pd(OAc)₂/SPhos | 95 |
| 3-Bromopyridine | KOAc | 1.5 mol% Pd(dppf)Cl₂ | 82 |
| 1-Bromo-4-fluorobenzene | K-2-ethylhexanoate | 0.5 mol% Pd(OAc)₂/SPhos | 92 |
Table 2: Representative Yields for Ir-Catalyzed C-H Borylation [9][11]
| Arene Substrate | Ligand | Regioselectivity | Yield (%) |
| Toluene | dtbpy | meta/para selective | 88 |
| Anisole | dtbpy | Sterically controlled | 95 |
| 1,3-Dichlorobenzene | dtbpy | C4-selective | 99 |
| Thiophene | dtbpy | C2-selective | 90 |
IV. Experimental Protocols: From Theory to Practice
To bridge the gap between understanding and application, we provide validated, step-by-step protocols for the two primary modern synthesis methods.
Protocol 1: General Procedure for Iridium-Catalyzed C–H Borylation of an Arene
Expertise & Causality: This protocol uses the common [Ir(OMe)(cod)]₂ precatalyst and the dtbpy ligand, a combination known for its high activity and broad applicability.[9] The reaction is run neat in the arene substrate if it is a liquid, maximizing concentration and efficiency. An inert atmosphere is crucial as the Ir(I) species is oxygen-sensitive.
Materials:
-
[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Arene substrate
-
Anhydrous n-hexane
Procedure:
-
Setup: In a glovebox, add [Ir(OMe)(cod)]₂ (0.0075 mmol, 0.75 mol%) and dtbpy (0.015 mmol, 1.5 mol%) to a 4 mL screw-cap vial equipped with a magnetic stir bar.
-
Reagent Addition: Add B₂pin₂ (1.2 mmol) and the arene substrate (1.0 mmol). If the arene is a solid, add an appropriate anhydrous solvent like THF (0.25 µL/mg).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a heating block pre-heated to 80 °C.
-
Stirring: Stir the reaction mixture vigorously for 16-24 hours.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with additional ethyl acetate to remove the iridium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Miyaura Borylation of an Aryl Bromide
Trustworthiness & Validation: This protocol employs a well-established Pd(dppf)Cl₂ catalyst system with KOAc as the base, a combination validated across thousands of examples in the literature.[5] The use of degassed solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst, ensuring reproducibility.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Potassium acetate (KOAc), dried (1.5 mmol, 1.5 equiv)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Anhydrous and degassed 1,4-dioxane or DMSO (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), B₂pin₂ (1.1 mmol), KOAc (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether (20 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Decision Workflow for Selecting a Borylation Method
V. Conclusion and Future Outlook
The synthesis of boronic acids has evolved dramatically from stoichiometric organometallic reactions to highly efficient and selective catalytic processes.
-
Miyaura Borylation remains the reliable, go-to method for converting aryl halides into boronate esters, benefiting from decades of optimization and a deep understanding of its mechanism.[5][7]
-
Iridium-Catalyzed C-H Borylation represents the state-of-the-art in terms of atom economy and synthetic strategy, enabling the direct functionalization of otherwise inert C-H bonds and offering unprecedented control over regioselectivity.[9][15] This is particularly valuable for late-stage functionalization of complex molecules in drug discovery programs.[16]
-
Photoredox Catalysis offers a complementary approach, providing access to radical-based transformations under exceptionally mild conditions, thereby expanding the toolbox for C-C bond formation using boronic acids as precursors.[13][17]
The future of the field will likely focus on developing more sustainable catalysts using earth-abundant metals, expanding the scope of enantioselective borylation reactions, and designing new ligands to further refine and control regioselectivity in C-H functionalization.[18][19] As our understanding of these complex catalytic systems deepens, the synthesis of novel boronic acids will become ever more efficient, empowering chemists to build the molecules of tomorrow.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 12. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]
- 15. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Boronic Acid-Based Sensors: A Side-by-Side Comparison
<Senior Application Scientist | Comparative Guide | January 2026>
To researchers, scientists, and drug development professionals, the precise detection of saccharides and other cis-diol-containing biomolecules is paramount for applications ranging from clinical diagnostics to cellular imaging.[1][2][3] Among the various chemical sensing motifs, those based on boronic acids have emerged as a powerful and versatile class of synthetic receptors.[4][5] Their utility stems from the fundamental, reversible covalent interaction between a boronic acid and the cis-1,2- or cis-1,3-diol functionalities ubiquitous in carbohydrates.[2][6][7]
This guide provides a side-by-side comparison of the major classes of boronic acid-based sensors—fluorescent, colorimetric, and electrochemical—offering an in-depth analysis of their mechanisms, performance, and practical applications. We will explore the causality behind experimental design and provide validated protocols to empower your research.
The Core Principle: Boronic Acid-Diol Interaction
The sensing capability of all boronic acid-based sensors is rooted in the formation of a cyclic boronate ester upon binding with a cis-diol.[6][7] This interaction is a dynamic equilibrium that is highly dependent on pH.[8] The boron atom in a boronic acid is a Lewis acid, existing in a trigonal planar (sp² hybridized) state.[9] For efficient binding to a diol, the boron center must adopt a more Lewis-acidic, tetrahedral (sp³ hybridized) boronate configuration, a state that is favored in neutral to alkaline conditions.[5][10]
The binding event itself alters the physicochemical properties of the boronic acid molecule. Sensor design, therefore, hinges on coupling this binding event to a transducer—a molecular component that can translate the formation of the boronate ester into a measurable optical or electrical signal.
Figure 1: The fundamental pH-dependent equilibrium between a boronic acid and a cis-diol.
Fluorescent Boronic Acid Sensors
Fluorescent sensors are the most extensively studied class, prized for their high sensitivity.[11] The core concept involves linking a boronic acid recognition site to a fluorophore. The binding of a saccharide modulates the fluorescence output (intensity, wavelength, or lifetime) of the system.[1][4]
Mechanism of Action
Several photophysical mechanisms are exploited to generate a signal:
-
Photoinduced Electron Transfer (PET): This is a common "turn-on" mechanism.[12] An electron-donating group, often a tertiary amine placed near the boronic acid, quenches the fluorophore's emission in the unbound state. Upon saccharide binding, the acidity of the boron atom increases, leading to the formation of a dative B-N bond.[2][12] This interaction engages the amine's lone pair of electrons, inhibiting their ability to quench the fluorophore and thus restoring fluorescence.[1][2][12]
-
Intramolecular Charge Transfer (ICT): In ICT sensors, the boronic acid group acts as an electron-withdrawing modulator.[7][13] Binding to a diol alters the electron density around the boron atom, which in turn modifies the charge distribution in the excited state of the fluorophore, leading to a detectable shift in the emission spectrum.
-
Aggregation-Induced Emission (AIE) / Disaggregation: Some sensors are designed to aggregate in solution, which quenches their fluorescence. The addition of an analyte like fructose can cause disaggregation, leading to a significant increase in fluorescence.[1] Conversely, AIE-based systems can be designed where saccharide binding induces aggregation and turns fluorescence on.[14]
Figure 2: A simplified workflow of a "turn-on" PET-based fluorescent sensor.
Performance & Considerations
-
Sensitivity: Fluorescent sensors offer excellent sensitivity, with limits of detection (LOD) often reaching the micromolar (µM) range.[15]
-
Selectivity: Simple monoboronic acids inherently bind more strongly to fructose than glucose because a larger percentage of fructose exists in the furanose form, which presents an ideal cis-diol arrangement.[8] To achieve glucose selectivity, diboronic acid sensors have been developed. These sensors feature two boronic acid moieties positioned to form a "molecular cleft" that can bind ditopically to the multiple diols on a single glucose molecule, significantly enhancing affinity and selectivity.[2][8][16]
-
Working pH: A major challenge is that optimal binding often requires a pH higher than physiological pH (7.4).[17] Strategies to overcome this include incorporating electron-withdrawing groups near the boronic acid to lower its pKa, making it more acidic and thus a better binder at neutral pH.[15][17][18]
Colorimetric Boronic Acid Sensors
Colorimetric sensors provide a signal change that is visible to the naked eye, making them attractive for simple, low-cost assays.[19] The change in color is typically achieved by coupling the boronic acid-diol binding event to a change in the electronic properties of a chromophore.
Mechanism of Action
-
Indicator Displacement Assays: A common strategy involves a boronic acid-functionalized host that is pre-complexed with a reporter dye (e.g., Alizarin Red S, a catechol dye). This complex has a distinct color. When a target analyte like glucose is introduced, it competitively binds to the boronic acid, displacing the dye. The release of the free dye into the solution results in a clear color change.[20]
-
Azobenzene-Based Sensors: Azobenzene dyes functionalized with boronic acids can act as direct colorimetric sensors.[5][19] Often, an intramolecular dative bond exists between a nitrogen atom of the azo group and the boron atom, which influences the dye's absorption spectrum. When a saccharide binds to the boron, this B-N bond is cleaved, causing a blue shift in the absorption maximum and a visible color change.[19]
-
Nanoparticle Aggregation: Gold or silver nanoparticles can be functionalized with boronic acids. In the presence of a multivalent analyte (like certain glycoproteins or aggregated sugars), these nanoparticles can be cross-linked, causing them to aggregate. This aggregation changes the solution's color from red (dispersed) to blue (aggregated) due to shifts in the surface plasmon resonance.
Performance & Considerations
-
Simplicity: The primary advantage is the ease of readout, often not requiring sophisticated instrumentation.
-
Sensitivity: Generally, colorimetric sensors are less sensitive than their fluorescent counterparts, with detection limits typically in the higher micromolar to millimolar (mM) range.
-
Matrix Effects: The color readout can be susceptible to interference from colored or turbid components in complex biological samples.
Electrochemical Boronic Acid Sensors
Electrochemical sensors translate the boronic acid-diol binding event into an electrical signal, such as a change in current, potential, or impedance.[4] These sensors are highly amenable to miniaturization and integration into portable devices.[21][22]
Mechanism of Action
-
Redox-Tagged Boronic Acids: A boronic acid can be functionalized with a redox-active molecule like ferrocene. The sensor is immobilized on an electrode surface. In the absence of glucose, the redox tag can freely approach the electrode surface, allowing for efficient electron transfer and a strong electrochemical signal (e.g., via cyclic voltammetry). When glucose binds to the boronic acid, the formation of the bulkier boronate ester complex can sterically hinder the redox tag's access to the electrode, leading to a decrease in the electrochemical signal.[4]
-
Indicator Displacement/Competition: In a variation, a polymer containing redox reporters can be bound to a boronic acid-functionalized electrode.[23] When glucose is introduced, it displaces the polymer, causing a measurable change in the electrochemical signal proportional to the glucose concentration.[21][22][23]
-
Impedance-Based Sensing: An electrode is modified with a layer of boronic acid receptors. The binding of charged analytes or the change in the layer's properties upon binding a neutral analyte like glucose alters the interfacial electron transfer resistance. This change can be measured with high sensitivity using electrochemical impedance spectroscopy (EIS).[24]
Performance & Considerations
-
Robustness: Electrochemical sensors are often more robust than optical sensors and are not affected by sample turbidity or color.[21][22]
-
Miniaturization: The technology is well-suited for creating small, low-power devices for point-of-care or continuous monitoring applications.[21]
-
Surface Chemistry: Performance is critically dependent on the quality and stability of the functionalized electrode surface. Non-specific binding can be a significant challenge, requiring careful surface passivation strategies.
Performance Comparison Summary
| Feature | Fluorescent Sensors | Colorimetric Sensors | Electrochemical Sensors |
| Principle | Change in fluorescence (intensity, λ) | Visible color change | Change in current, potential, impedance |
| Sensitivity (LOD) | High (nM to µM)[15] | Moderate (µM to mM) | High (µM to mM)[24][25] |
| Selectivity | Tunable via di/multi-boronic acids[8][16] | Tunable, often analyte-displacement | Tunable, dependent on surface design[25] |
| Response Time | Fast (seconds to minutes) | Fast (seconds to minutes) | Fast (seconds to minutes) |
| Instrumentation | Fluorometer / Spectrofluorometer | Spectrophotometer or naked eye | Potentiostat / Impedance Analyzer |
| Key Advantage | Highest sensitivity | Simplicity, low cost | Robustness, miniaturization[21] |
| Key Limitation | pH sensitivity, photobleaching | Lower sensitivity, sample interference | Complex surface chemistry, fouling |
Experimental Protocols
Protocol 1: General Procedure for Glucose Sensing with a PET-Based Fluorescent Sensor
This protocol describes a representative workflow for evaluating a "turn-on" fluorescent sensor based on the Photoinduced Electron Transfer (PET) mechanism.
Figure 3: Experimental workflow for fluorescent glucose detection.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the fluorescent boronic acid sensor in DMSO.
-
Prepare a 1 M stock solution of D-glucose in the desired buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Prepare a series of working glucose solutions by serial dilution of the stock solution in the same buffer.
-
-
Fluorometric Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer according to the sensor's specifications.
-
In a quartz cuvette, add 2 mL of the PBS buffer.
-
Add a small aliquot of the sensor stock solution to achieve the final desired concentration (e.g., 10 µM). Mix well by gentle inversion.
-
Place the cuvette in the fluorometer and record the initial baseline fluorescence intensity (F₀).
-
Add a known volume of a glucose working solution to the cuvette, mix, and allow the system to equilibrate for 5-10 minutes.
-
Record the final fluorescence intensity (F).
-
Repeat steps 2.5-2.6 for each concentration in the glucose titration series.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement for each glucose concentration, often expressed as (F - F₀)/F₀.
-
Plot the fluorescence enhancement versus the glucose concentration to generate a binding curve.
-
The Limit of Detection (LOD) can be calculated based on the standard deviation of the blank signal (LOD = 3σ/slope of the linear portion of the calibration curve).
-
Self-Validation and Controls: To ensure the observed signal change is due to specific boronic acid-diol binding, perform control experiments using a non-diol analyte (e.g., mannitol, if the sensor is specific for cis-diols) and a control compound lacking the boronic acid moiety.[1][26] The control compound should show no significant fluorescence change upon glucose addition.
Protocol 2: General Procedure for Glucose Sensing with an Electrochemical Sensor
This protocol outlines a typical experiment using cyclic voltammetry (CV) with a redox-tagged boronic acid sensor immobilized on an electrode.
Methodology:
-
Electrode Preparation:
-
The working electrode (e.g., gold or glassy carbon) must be meticulously cleaned and polished.
-
Immobilize the boronic acid sensor onto the electrode surface using an appropriate method (e.g., self-assembled monolayer formation via a thiol linker for gold electrodes).
-
-
Electrochemical Measurement:
-
Assemble a three-electrode cell containing the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell with a supporting electrolyte (e.g., PBS, pH 7.4).
-
Record a baseline cyclic voltammogram by scanning the potential over the range relevant to the sensor's redox tag. Note the peak current (I_p,₀).
-
Introduce a known concentration of glucose into the electrolyte solution.
-
Allow the system to equilibrate for a set time (e.g., 15 minutes) to ensure binding reaches equilibrium.
-
Record the new cyclic voltammogram and measure the new peak current (I_p).
-
-
Data Analysis:
-
Calculate the change in peak current (ΔI_p = I_p,₀ - I_p) or the relative change (I_p / I_p,₀).
-
Plot the signal change versus glucose concentration to construct a calibration curve.
-
Self-Validation and Controls: Perform control experiments using an unmodified (bare) electrode to confirm that the signal change requires the immobilized sensor. Test for interference by adding other common biological molecules (e.g., ascorbic acid, uric acid, fructose) to assess the sensor's selectivity.[23]
Conclusion and Future Outlook
Boronic acid-based sensors offer a robust and highly tunable platform for the detection of saccharides and other vital biomolecules. Fluorescent sensors provide unparalleled sensitivity, making them ideal for research and imaging applications. Colorimetric sensors offer simplicity and cost-effectiveness for qualitative or semi-quantitative screening. Electrochemical sensors present the most promising path toward robust, portable, and continuous monitoring devices.[21]
The primary challenges in the field remain the development of sensors that operate with high selectivity and affinity at physiological pH.[17] The design of advanced diboronic and multivalent sensor architectures, coupled with novel materials like graphene and smart hydrogels, continues to push the boundaries of performance.[7][21][23] As these systems are refined, boronic acid-based sensors are poised to play an increasingly critical role in clinical diagnostics, personalized medicine, and fundamental biological discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Selective Sugar Recognition by Anthracene-Type Boronic Acid Fluorophore/Cyclodextrin Supramolecular Complex Under Physiological pH Condition [frontiersin.org]
- 19. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 22. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 23. Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with ... - Analyst (RSC Publishing) DOI:10.1039/D1AN01991K [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid for Fatty Acid Amide Hydrolase
In the landscape of modern drug discovery, particularly within the modulation of the endocannabinoid system, the pursuit of target specificity is paramount. The enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for conditions ranging from pain and inflammation to anxiety disorders.[1][2] Its inhibition elevates the levels of endogenous cannabinoids like anandamide, offering a nuanced therapeutic approach that avoids the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4]
This guide provides an in-depth technical framework for assessing the selectivity of a novel phenylboronic acid derivative, (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid. Boronic acids are a well-established class of reversible, covalent inhibitors for serine hydrolases, the enzyme class to which FAAH belongs.[1] Our central hypothesis is that this compound primarily targets FAAH. We will outline the experimental strategy to confirm this, and more importantly, to rigorously evaluate its selectivity against other serine hydrolases, a critical step to de-risk its progression as a potential therapeutic candidate. We will compare its performance against established FAAH inhibitors with distinct mechanisms and selectivity profiles: the irreversible carbamate URB597 and the highly selective, clinically-tested irreversible urea PF-04457845 .
The Scientific Rationale: Why Selectivity is Critical for FAAH Inhibitors
FAAH is a member of the large serine hydrolase superfamily, which comprises nearly 200 enzymes in humans with diverse physiological roles.[1][5] These enzymes share a common catalytic mechanism involving a nucleophilic serine residue in their active site. Consequently, inhibitors designed to target the active site of FAAH can potentially cross-react with other serine hydrolases, leading to unintended off-target effects.
The tragic outcome of the clinical trial for the FAAH inhibitor BIA 10-2474, which resulted in severe neurotoxicity, underscores the devastating consequences of poor inhibitor selectivity.[2][5] Subsequent analysis revealed that BIA 10-2474 inhibited several other lipases not targeted by the highly selective and safely tested inhibitor, PF-04457845.[5] This highlights an absolute requirement for comprehensive, proteome-wide selectivity profiling early in the development of any new FAAH inhibitor.
Our chosen compound, this compound, contains a boronic acid "warhead." This functional group is designed to act as a transition-state analog, forming a reversible, covalent bond with the catalytic serine (Ser241) of FAAH.[1] The key to its selectivity will lie in the non-covalent interactions between the rest of the inhibitor's scaffold and the unique topology of the FAAH active site.
Mechanism of Boronic Acid Inhibition of FAAH
The diagram below illustrates the proposed mechanism. The planar, trigonal boronic acid approaches the catalytic serine in the FAAH active site. Aided by the Ser-Ser-Lys catalytic triad, the hydroxyl of Ser241 attacks the electrophilic boron atom, forming a stable, tetrahedral boronate adduct. This complex mimics the natural transition state of amide hydrolysis, thus potently inhibiting the enzyme.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Laboratory Safety: A Guide to the Proper Disposal of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic Acid
For researchers at the forefront of drug discovery and development, meticulous handling of chemical reagents is paramount, not only for experimental success but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-06-9), a compound often utilized in synthetic chemistry. By moving beyond mere procedural steps, we will delve into the causality behind these recommendations, empowering you to manage your chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Boronic acids as a class are known for their unique chemical reactivity, which is valuable in synthesis but also necessitates careful handling during disposal. The boronic acid moiety can interact with diols, and while this compound is generally stable, it should be treated as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash receptacles.[2]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | H315 | [1] |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling and disposing of this compound. The rationale is to create a barrier between you and the potentially hazardous material.
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against accidental splashes or dust.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn and fully fastened to protect from skin contact.
-
Respiratory Protection: When handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended. All handling of the solid and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][4]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This involves proper segregation, containment, and labeling to ensure it is handled correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Solid Waste Disposal
This category includes unused or expired solid this compound and any contaminated disposable labware (e.g., weighing papers, contaminated gloves, pipette tips).
-
Waste Container: Use a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).
-
Collection: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.
Liquid Waste Disposal
This pertains to solutions containing this compound.
-
Waste Container: Use a dedicated, leak-proof, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used in the solution. For instance, do not store acidic solutions in metal containers.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name of the boronic acid, the solvent(s) used, and the approximate concentration. Include relevant hazard pictograms.
-
Collection: Pour the liquid waste carefully into the designated container, using a funnel to prevent spills. Do not mix incompatible waste streams.
-
Storage: Securely cap the container and store it in the SAA with secondary containment to prevent spills from spreading.
Decontamination of Glassware
Properly decontaminating reusable glassware is a critical step to prevent cross-contamination and ensure safety.
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) that will dissolve any remaining residue.
-
Collect Rinse Solvent: This first rinseate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Subsequent Rinses: Perform at least two additional rinses with the solvent, collecting the rinseate as hazardous waste.
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water as per standard laboratory procedures.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.
-
Control the Spill: For small, manageable spills, prevent the material from entering drains or waterways.
-
Absorb and Collect: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Clean the Area: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a cornerstone of responsible scientific practice. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
Navigating the Safe Handling of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle complex chemical reagents with confidence and precision is paramount. This guide provides essential, in-depth safety protocols and operational plans for the handling of (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-06-9). By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to foster a culture of safety and scientific integrity within your laboratory.
Understanding the Hazard Profile
This compound is a solid compound that presents several key hazards that necessitate careful handling to ensure the safety of laboratory personnel. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] While a comprehensive toxicological profile for this specific molecule is not extensively detailed in publicly available literature, the known hazards of similar boronic acid derivatives and related fluorophenyl compounds warrant a cautious and well-defined approach to its handling.
Globally Harmonized System (GHS) Classification Insights:
Based on available data for the compound and its structural analogs, the following GHS hazard classifications are pertinent:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
These classifications underscore the importance of preventing direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with the rationale for each.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] | Protects the eyes from dust particles and potential splashes of the chemical or its solutions, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) of a suitable thickness. Gloves should be inspected for integrity before each use. | Prevents skin contact, which can lead to irritation.[1] Contaminated gloves should be changed immediately. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects the skin from accidental spills and contact with the solid compound. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a potential for dust generation.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1] |
dot
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

